1-(5-Bromo-2-nitrophenyl)ethanone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromo-2-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDAUYYWZNNSFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481224 | |
| Record name | 1-(5-Bromo-2-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41877-24-1 | |
| Record name | 1-(5-Bromo-2-nitrophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41877-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromo-2-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(5-Bromo-2-nitrophenyl)ethanone (CAS: 41877-24-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(5-Bromo-2-nitrophenyl)ethanone, a key chemical intermediate with significant applications in organic synthesis and drug discovery. This document details its physicochemical properties, synthesis, and reactivity. Furthermore, it explores its utility as a precursor in the synthesis of bioactive heterocyclic compounds, with a particular focus on quinazoline derivatives that function as kinase inhibitors. Detailed experimental protocols for its synthesis and subsequent transformation are provided, alongside a visualization of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a prominent target for quinazoline-based therapeutics.
Chemical and Physical Properties
This compound is a solid organic compound at room temperature.[1][2] Its chemical structure features a phenyl ring substituted with a bromine atom, a nitro group, and an acetyl group, making it a versatile building block in synthetic chemistry.[3]
| Property | Value | Reference(s) |
| CAS Number | 41877-24-1 | [4] |
| Molecular Formula | C8H6BrNO3 | [4] |
| Molecular Weight | 244.04 g/mol | [4] |
| Appearance | Off-white to yellow solid | [1] |
| Melting Point | 92-94 °C | [1] |
| Boiling Point | 345.6 ± 27.0 °C (Predicted) | [1] |
| Density | 1.637 ± 0.06 g/cm3 (Predicted) | [1] |
| InChI | 1S/C8H6BrNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-4H,1H3 | [4] |
| InChIKey | AFDAUYYWZNNSFV-UHFFFAOYSA-N | [4] |
| SMILES | CC(=O)C1=C(C=CC(=C1)Br)--INVALID-LINK--[O-] | [4] |
Synthesis and Experimental Protocols
The most common synthetic route to this compound involves the nitration of a substituted acetophenone.
Synthesis of this compound from 3'-Bromoacetophenone
This procedure details the nitration of 3'-bromoacetophenone to yield the target compound.
Experimental Protocol:
-
Preparation of the Nitrating Mixture: In a suitable reaction vessel, prepare a mixture of sulfuric acid and nitric acid in a 1:7 (v/v) ratio. Pre-cool this mixture to -20°C using an appropriate cooling bath.
-
Addition of Starting Material: Slowly add 100 g of 3'-bromoacetophenone dropwise to the pre-cooled nitrating mixture. Maintain the reaction temperature at -20°C throughout the addition.
-
Reaction: Stir the reaction mixture overnight at -20°C.
-
Quenching: Upon completion of the reaction, carefully pour the reaction mixture into ice water to quench the reaction.
-
Isolation of Product: Collect the resulting precipitate by filtration. This will yield approximately 107 g of this compound as a yellow solid (87% yield).[1]
Chemical Reactivity and Applications in Drug Development
The presence of the nitro, bromo, and acetyl functional groups makes this compound a versatile intermediate for the synthesis of a variety of more complex molecules. A particularly important application is in the synthesis of quinazoline derivatives, a class of compounds known for their broad range of biological activities, including as kinase inhibitors.
The general synthetic strategy involves two key steps:
-
Reduction of the Nitro Group: The nitro group is reduced to an amine, yielding 1-(2-amino-5-bromophenyl)ethanone. This transformation can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.
-
Cyclization to form the Quinazoline Core: The resulting aminoketone can then undergo cyclization with a suitable reagent, such as an isothiocyanate, to form the quinazoline ring system.
Exemplary Synthesis of a 6-Bromo-quinazoline Derivative
The following protocol is adapted from the synthesis of similar 6-bromo-quinazoline-4(3H)-one derivatives and illustrates the conversion of a bromo-substituted anthranilic acid (a related precursor) to a quinazoline core. This highlights the general methodology that can be applied to derivatives of this compound after reduction of the nitro group and oxidation of the acetyl group to a carboxylic acid.
Experimental Protocol for the Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one:
-
Reaction Setup: In a round-bottom flask, a mixture of 5-bromoanthranilic acid (10 mmol), phenyl isothiocyanate (15 mmol), and triethylamine (2 mL) in absolute ethanol (30 mL) is prepared.
-
Reflux: The reaction mixture is heated at reflux (approximately 65 °C) for 20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After completion, the reaction mixture is filtered.
-
Purification: The collected residue is recrystallized from ethanol to yield the 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one product.[5]
Role in Targeting the EGFR Signaling Pathway
Quinazoline-based compounds are well-established as inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer. A prominent target for these inhibitors is the Epidermal Growth Factor Receptor (EGFR).
The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. In many cancers, this pathway is hyperactivated due to mutations in the EGFR gene. Quinazoline-based inhibitors, such as Gefitinib, act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. By binding to the ATP-binding site, they block the autophosphorylation of EGFR and the subsequent activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This inhibition ultimately leads to a reduction in cancer cell proliferation and the induction of apoptosis.[2][6]
Safety and Handling
This compound is classified as harmful and an irritant. Appropriate safety precautions should be taken when handling this compound. This includes wearing personal protective equipment such as safety goggles, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its functional groups make it an important precursor for the development of complex heterocyclic molecules. Its application in the synthesis of quinazoline-based kinase inhibitors highlights its significance in the field of drug discovery and development, particularly in the context of targeted cancer therapies. This guide provides a foundational understanding of its properties, synthesis, and potential applications for researchers and scientists in the pharmaceutical and chemical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C8H6BrNO3 | CID 12224157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Gefitinib? [synapse.patsnap.com]
1-(5-Bromo-2-nitrophenyl)ethanone molecular structure and formula
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of 1-(5-Bromo-2-nitrophenyl)ethanone, a substituted acetophenone derivative of interest to researchers and professionals in drug development and organic synthesis.
Molecular Structure and Formula
This compound is an aromatic ketone. The structure consists of an acetophenone core substituted with a bromine atom at the 5-position and a nitro group at the 2-position of the phenyl ring.
-
IUPAC Name: this compound[1]
-
Canonical SMILES: CC(=O)C1=C(C=CC(=C1)Br)--INVALID-LINK--[O-][1]
-
InChI: InChI=1S/C8H6BrNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-4H,1H3[1]
-
InChIKey: AFDAUYYWZNNSFV-UHFFFAOYSA-N[1]
Physicochemical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 244.04 g/mol | [1][3] |
| Appearance | Off-white to yellow solid | [4] |
| Melting Point | 92-94 °C | [4] |
| Boiling Point | 345.6 ± 27.0 °C (Predicted) | [4] |
| Density | 1.637 ± 0.06 g/cm³ (Predicted) | [4] |
| Purity | 98% | [3] |
Experimental Protocols
Synthesis of this compound from 3'-Bromoacetophenone [4][5]
This protocol describes the nitration of 3'-bromoacetophenone to yield this compound.
Materials:
-
3'-Bromoacetophenone
-
Sulfuric acid (H₂SO₄)
-
Nitric acid (HNO₃)
-
Ice water
Procedure:
-
A mixture of sulfuric acid and nitric acid in a 1:7 volume ratio is prepared and pre-cooled to -20°C.
-
3'-bromoacetophenone (100 g) is slowly added dropwise to 500 ml of the pre-cooled acid mixture.
-
The reaction temperature is maintained at -20°C and the mixture is stirred overnight.
-
Upon completion of the reaction, the reaction mixture is quenched by pouring it into ice water.
-
The resulting precipitate is collected by filtration to yield this compound.
Yield: 107 g (87%) of a yellow solid.[4][5]
Visualizations
The following diagram illustrates the synthetic pathway for this compound.
References
- 1. This compound | C8H6BrNO3 | CID 12224157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-Bromo-5-nitrophenyl)ethanone | C8H6BrNO3 | CID 23402120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 41877-24-1 [sigmaaldrich.com]
- 4. 1-(5-Bromo-2-nitro-phenyl)-ethanone CAS#: 41877-24-1 [amp.chemicalbook.com]
- 5. 1-(5-Bromo-2-nitro-phenyl)-ethanone | 41877-24-1 [chemicalbook.com]
Introduction to C8H6BrNO3 Isomers
An In-depth Technical Guide to the Isomers of C8H6BrNO3
This technical guide provides a comprehensive overview of the key isomers corresponding to the chemical formula C8H6BrNO3. The primary focus of this document is on the acetophenone derivatives, which are significant intermediates in organic and medicinal chemistry. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
The molecular formula C8H6BrNO3 most commonly refers to a set of bromo-nitro-substituted acetophenone isomers. These compounds are characterized by a benzene ring substituted with a bromo group, a nitro group, and an acetyl group. The relative positions of these functional groups give rise to different isomers, each with unique chemical and physical properties. Their utility primarily lies in their role as versatile building blocks for the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals.[1]
This guide will detail the properties and synthesis of three prominent isomers:
-
2-bromo-1-(4-nitrophenyl)ethanone
-
2-bromo-1-(3-nitrophenyl)ethanone
-
1-(4-bromo-3-nitrophenyl)ethanone
Isomer 1: 2-bromo-1-(4-nitrophenyl)ethanone
Also widely known as p-Nitrophenacyl bromide or 2-Bromo-4'-nitroacetophenone, this isomer is a vital intermediate in various synthetic applications.[1][2]
Data Presentation
The quantitative data for 2-bromo-1-(4-nitrophenyl)ethanone are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | 2-bromo-1-(4-nitrophenyl)ethanone | [2] |
| CAS Number | 99-81-0 | [2][3] |
| Molecular Formula | C8H6BrNO3 | [2] |
| Molecular Weight | 244.04 g/mol | [3] |
| Melting Point | 94-99 °C | [3] |
| Appearance | Yellowish crystalline solid | [4] |
| Linear Formula | O2NC6H4COCH2Br | [3] |
Experimental Protocols
Synthesis of 2-bromo-1-(4-nitrophenyl)ethanone from 4'-Nitroacetophenone
The most common laboratory synthesis for this compound involves the direct bromination of 4'-nitroacetophenone.
Protocol: To a solution of 82.5 g of p-nitroacetophenone in 200 ml of glacial acetic acid at a temperature of 20-25°C, 80 g of bromine is added dropwise over a period of 30 minutes. Following the addition, the resulting solution is cooled to 8°C, which leads to the precipitation of the product.[5] The crude product can then be collected by filtration and purified.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 2-bromo-1-(4-nitrophenyl)ethanone.
Isomer 2: 2-bromo-1-(3-nitrophenyl)ethanone
Commonly referred to as m-Nitrophenacyl bromide, this isomer is another important building block in organic synthesis.[4][6]
Data Presentation
The quantitative data for 2-bromo-1-(3-nitrophenyl)ethanone are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-bromo-1-(3-nitrophenyl)ethanone | [7] |
| CAS Number | 2227-64-7 | [7] |
| Molecular Formula | C8H6BrNO3 | [7] |
| Molecular Weight | 244.04 g/mol | [7] |
| Melting Point | 90-96 °C | [8] |
| Appearance | Beige-orange to yellow-green crystalline powder | [9] |
| Boiling Point | 288.6±15.0 °C (Predicted) | [9] |
Experimental Protocols
Synthesis of 2-bromo-1-(3-nitrophenyl)ethanone from 3'-Nitroacetophenone
This isomer is typically synthesized via the bromination of 3'-nitroacetophenone.
Protocol 1: A solution of 60 g of 3-nitroacetophenone in 250 ml of chloroform is treated with 58.2 g of bromine dissolved in 50 ml of chloroform. After the reaction, the solvent is evaporated, and the resulting product is collected by filtration. Recrystallization from benzene yields the purified α-bromo-3-nitroacetophenone.[6]
Protocol 2: To a stirred solution of 1-(3-nitrophenyl)ethanone (1 g, 6.05 mmol) in chloroform (10 ml), bromine (0.97 g, 6.05 mmol) is added at a temperature of 0–5°C.[10] The reaction mixture is then stirred at room temperature for 2 hours. Subsequently, it is poured into ice-cold water, and the layers are separated. The organic layer is washed with water, a 10% aqueous sodium bicarbonate solution, and brine. After drying over Na2SO4 and concentrating under reduced pressure, the crude product is purified by column chromatography.[10]
Synthesis Workflow Diagram
Caption: Synthesis workflow for 2-bromo-1-(3-nitrophenyl)ethanone.
Isomer 3: 1-(4-bromo-3-nitrophenyl)ethanone
This isomer, also known as 4'-Bromo-3'-nitroacetophenone, is another valuable synthetic intermediate.[11]
Data Presentation
The quantitative data for 1-(4-bromo-3-nitrophenyl)ethanone are provided in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 1-(4-bromo-3-nitrophenyl)ethanone | [12] |
| CAS Number | 18640-58-9 | [12][13] |
| Molecular Formula | C8H6BrNO3 | [14] |
| Molecular Weight | 244.04 g/mol | [13][14] |
| Melting Point | 117-121 °C | [13] |
| Appearance | White to slightly yellow amorphous powder | [13] |
| Boiling Point | 275.4°C | [13] |
Experimental Protocols
Synthesis of 1-(4-bromo-3-nitrophenyl)ethanone
The synthesis of this isomer is more complex due to the directing effects of the substituents on the aromatic ring. A direct Friedel-Crafts acylation on bromonitrobenzene is challenging because the nitro group is strongly deactivating.[15][16][17] Therefore, a multi-step synthesis is typically required. One potential pathway involves the nitration of 4-bromoacetophenone. The bromo group is an ortho-, para-director, and the acetyl group is a meta-director. Nitration will preferentially occur at the position ortho to the bromine and meta to the acetyl group.
Hypothetical Synthesis Protocol (based on directing group effects):
-
Nitration of 4-bromoacetophenone: 4-bromoacetophenone is dissolved in a suitable solvent and treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions to introduce the nitro group onto the aromatic ring.
-
Workup and Purification: The reaction mixture is then carefully quenched, and the product is extracted and purified, likely through recrystallization or chromatography, to yield 1-(4-bromo-3-nitrophenyl)ethanone.
Logical Relationship Diagram for Synthesis
Caption: Logical pathway for the synthesis of 1-(4-bromo-3-nitrophenyl)ethanone.
Signaling Pathways and Biological Activity
While these compounds are primarily utilized as synthetic intermediates, some derivatives of acetophenone have been investigated for their biological activities. For instance, 2-Bromo-4'-nitroacetophenone has been noted for its potential as an enzyme inhibitor and has shown antioxidant properties in some research contexts.[1] However, detailed signaling pathway information for these specific bromo-nitro-acetophenone isomers is not extensively documented in publicly available literature, as their primary role is in facilitating the synthesis of other target molecules. Further research would be required to elucidate any specific interactions with biological pathways.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Bromo-4'-nitroacetophenone | C8H6BrNO3 | CID 66840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-4 -nitroacetophenone 95 99-81-0 [sigmaaldrich.com]
- 4. CAS 2227-64-7: 3-Nitrophenacyl bromide | CymitQuimica [cymitquimica.com]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
- 7. 2-Bromo-1-(3-nitrophenyl)ethan-1-one | C8H6BrNO3 | CID 75213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-溴-3′-硝基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 3-Nitrophenacylbromide | 2227-64-7 [chemicalbook.com]
- 10. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CAS 18640-58-9: 1-(4-Bromo-3-nitrophenyl)ethanone [cymitquimica.com]
- 12. 4-Bromo-3'-nitroacetophenone [webbook.nist.gov]
- 13. 1-(4-Bromo-3-nitrophenyl)ethanone | CAS 18640-58-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 14. chemscene.com [chemscene.com]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. reddit.com [reddit.com]
Synthesis of 1-(5-Bromo-2-nitrophenyl)ethanone from 3'-bromoacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-(5-Bromo-2-nitrophenyl)ethanone, a valuable intermediate in pharmaceutical and organic synthesis, from the readily available starting material, 3'-bromoacetophenone. This document provides a comprehensive overview of the synthetic protocol, including a detailed experimental procedure, quantitative data, and a process workflow visualization.
Introduction
The targeted synthesis of substituted nitroaromatic compounds is a cornerstone of medicinal chemistry and drug development. This compound serves as a key building block for the construction of more complex molecular architectures. The synthetic route described herein involves the electrophilic nitration of 3'-bromoacetophenone. The acetyl group is a meta-director, while the bromo group is an ortho-, para-director. In this case, the directing effects of the two substituents are synergistic, leading to the preferential formation of the 2-nitro isomer due to steric hindrance at the positions ortho to the bromine atom.
Reaction Scheme
The synthesis proceeds via an electrophilic aromatic substitution reaction, where the nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, attacks the aromatic ring of 3'-bromoacetophenone.
Figure 1: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound from 3'-bromoacetophenone.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3'-Bromoacetophenone | ReagentPlus®, 99% | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄) | ACS Reagent, 95.0-98.0% | Fisher Scientific |
| Nitric Acid (HNO₃) | ACS Reagent, 70% | J.T. Baker |
| Deionized Water | - | In-house |
| Crushed Ice | - | In-house |
| Ethanol | 200 proof, absolute | Pharmco |
Equipment:
-
Three-necked round-bottom flask (1 L)
-
Mechanical stirrer
-
Dropping funnel
-
Low-temperature thermometer (-100 to 20 °C)
-
Cooling bath (e.g., acetone/dry ice)
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
Standard laboratory glassware
Procedure:
-
Preparation of the Nitrating Mixture: In a fume hood, carefully add 437.5 mL of concentrated sulfuric acid to a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel. Cool the acid to -20 °C using an acetone/dry ice bath. Slowly add 62.5 mL of concentrated nitric acid to the sulfuric acid with continuous stirring, ensuring the temperature is maintained at or below -15 °C.
-
Reaction: Once the nitrating mixture is prepared and cooled to -20 °C, slowly add 100 g (0.502 mol) of 3'-bromoacetophenone dropwise via the dropping funnel over a period of 1-2 hours. The reaction temperature must be carefully maintained at -20 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at -20 °C overnight (approximately 12-16 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1).
-
Quenching: Prepare a large beaker containing approximately 2 kg of crushed ice and 2 L of deionized water. With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice-water slurry. A yellow precipitate will form.
-
Isolation of the Crude Product: Allow the ice to melt completely. Collect the yellow solid by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a pale-yellow crystalline solid. Dry the purified product in a vacuum oven at 40-50 °C.
Safety Precautions:
-
This reaction must be performed in a well-ventilated fume hood.
-
Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.
-
The reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of unwanted byproducts.
-
The quenching process is also exothermic and should be performed slowly and with vigorous stirring to dissipate heat.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactant Quantities | ||
| 3'-Bromoacetophenone | 100 g (0.502 mol) | [1] |
| Sulfuric Acid | 437.5 mL | [1] |
| Nitric Acid | 62.5 mL | [1] |
| Reaction Conditions | ||
| Temperature | -20 °C | [1] |
| Reaction Time | Overnight (12-16 hours) | [1] |
| Product Characterization | ||
| Appearance | Off-white to yellow solid | [1] |
| Molecular Formula | C₈H₆BrNO₃ | [2] |
| Molecular Weight | 244.04 g/mol | [2] |
| Melting Point | 92-94 °C | [1] |
| Yield | ||
| Theoretical Yield | 122.5 g | Calculated |
| Actual Yield (Crude) | 107 g | [1] |
| Percent Yield (Crude) | 87% | [1] |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.15 (d, J = 8.8 Hz, 1H), 7.85 (dd, J = 8.8, 2.4 Hz, 1H), 7.78 (d, J = 2.4 Hz, 1H), 2.68 (s, 3H) | Predicted |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 198.2, 148.9, 137.2, 135.5, 131.9, 128.0, 122.1, 29.8 | Predicted |
| IR (KBr, cm⁻¹) | ~1700 (C=O stretch), ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~750-850 (C-H out-of-plane bend) | Predicted |
| Mass Spectrum (EI) | m/z 243/245 ([M]⁺), 228/230 ([M-CH₃]⁺), 197/199 ([M-NO₂]⁺) | Predicted |
Note: The spectroscopic data provided is predicted based on the structure and data from similar compounds. Experimental verification is recommended.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the synthesis and the underlying reaction mechanism.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of the electrophilic nitration of 3'-bromoacetophenone.
References
Spectroscopic Profile of 1-(5-Bromo-2-nitrophenyl)ethanone: A Technical Guide for Researchers
An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 1-(5-Bromo-2-nitrophenyl)ethanone is presented in this technical guide. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis, providing key spectroscopic data, detailed experimental protocols, and visualizations to facilitate the identification and characterization of this compound.
Introduction
This compound is a substituted aromatic ketone that serves as a valuable intermediate in organic synthesis. Its molecular structure, featuring a bromo and a nitro group on the phenyl ring, offers multiple reaction sites for the construction of more complex molecules, particularly in the development of novel pharmaceutical agents and other functional materials. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in any research and development setting.
Spectroscopic Data
The following sections provide a summary of the available spectroscopic data for this compound. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Data not available | Data not available | Data not available |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available | Data not available |
Note: Specific experimental ¹H and ¹³C NMR data for this compound were not publicly available in the searched literature. The tables are provided as a template for expected data.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| Data not available | Data not available |
Note: A specific experimental IR spectrum for this compound was not publicly available in the searched literature. The table is provided as a template for expected data. Characteristic peaks would include those for the C=O stretch of the ketone, C-NO₂ stretches of the nitro group, and C-Br stretch, as well as aromatic C-H and C=C vibrations.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of this compound is 244.04 g/mol . A GC-MS spectrum is noted to be available from commercial sources, though the specific fragmentation pattern is not detailed here.
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Interpretation |
| 243, 245 | [M]+, Molecular ion peak (presence of Bromine isotopes) |
| Further data not available | Fragments corresponding to the loss of functional groups |
Note: The table indicates the expected molecular ion peaks, accounting for the isotopic distribution of bromine. Detailed fragmentation data was not found in the public domain.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard. The spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum.
Infrared (IR) Spectroscopy
For a solid sample like this compound, the IR spectrum is typically obtained using the KBr pellet method. A small amount of the finely ground solid is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.
Mass Spectrometry (MS)
A dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) is prepared. The sample is then introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatography (GC) system for separation prior to analysis. Electron ionization (EI) is a common method for generating ions of small organic molecules.
Visualizations
To further clarify the relationships and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
Caption: Molecular structure of this compound.
An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Substituted Acetophenones
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in organic chemistry, providing unparalleled insight into molecular structure.[1][2] For researchers in drug development and materials science, a thorough understanding of the NMR spectra of aromatic ketones like acetophenone and its derivatives is crucial for structural elucidation and purity assessment. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of substituted acetophenones, focusing on the influence of various substituents on chemical shifts.
Core Principles: Substituent Effects in NMR
The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment.[3] In substituted acetophenones, substituents on the aromatic ring alter the electron density distribution through inductive and resonance effects, leading to predictable changes in the chemical shifts of both proton and carbon nuclei.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density on the aromatic ring. This "deshielding" effect causes the attached protons and carbons to resonate at a higher frequency (downfield shift) in the NMR spectrum.
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃) groups, increase the electron density on the aromatic ring. This "shielding" effect results in the attached nuclei resonating at a lower frequency (upfield shift).
These effects are most pronounced at the ortho and para positions relative to the substituent due to the nature of resonance delocalization.[4]
¹H NMR Spectral Analysis
The ¹H NMR spectrum of the parent acetophenone molecule displays characteristic signals for the methyl protons and the aromatic protons.[5] The acetyl methyl protons typically appear as a sharp singlet around δ 2.5-2.6 ppm.[6][7] The aromatic protons, due to their different electronic environments, give rise to a more complex set of multiplets further downfield, typically between δ 7.4 and 8.0 ppm.[5][8]
Substituents on the aromatic ring significantly influence the chemical shifts of the aromatic protons.
-
Para-Substitution : A substituent at the para-position simplifies the aromatic region into two distinct doublets, corresponding to the protons at the C2/C6 and C3/C5 positions.
-
Ortho-Substitution : Ortho-substituents induce more complex splitting patterns due to the proximity to the acetyl group and the other ring protons.
-
Meta-Substitution : Meta-substitution also leads to complex splitting patterns, with the substituent's electronic effect influencing the chemical shifts of the surrounding protons.
The following table summarizes the ¹H NMR chemical shifts for a selection of substituted acetophenones.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Selected Substituted Acetophenones in CDCl₃ [6]
| Substituent | Position | -CH₃ | H-2 | H-3 | H-4 | H-5 | H-6 |
| -H | - | 2.62 | 7.97 | 7.47 | 7.58 | 7.47 | 7.97 |
| 4-Br | para | 2.60 | 7.84 | 7.62 | - | 7.62 | 7.84 |
| 4-Cl | para | 2.59 | 7.91 | 7.44 | - | 7.44 | 7.91 |
| 4-F | para | 2.58 | 7.99 | 7.13 | - | 7.13 | 7.99 |
| 4-CH₃ | para | 2.57 | 7.86 | 7.25 | - | 7.25 | 7.86 |
| 4-OCH₃ | para | 2.56 | 7.95 | 6.94 | - | 6.94 | 7.95 |
| 3-Cl | meta | 2.59 | 7.83 | - | 7.53 | 7.41 | 7.92 |
| 2-Cl | ortho | 2.64 | - | 7.39 | 7.30 | 7.39 | 7.54 |
Note: Chemical shifts for aromatic protons in substituted compounds are assigned based on expected splitting patterns and electronic effects. H-2 and H-6 are ortho to the acetyl group, while H-3 and H-5 are meta.
¹³C NMR Spectral Analysis
In ¹³C NMR spectroscopy, each unique carbon atom in the molecule gives a distinct signal.[2] For acetophenone, this includes the methyl carbon, the carbonyl carbon, the ipso-carbon (C1, attached to the acetyl group), and the remaining aromatic carbons.[9] The carbonyl carbon is particularly noteworthy, resonating significantly downfield (around δ 198 ppm) due to the strong deshielding effect of the oxygen atom.[5][6] The acetyl methyl carbon appears far upfield, typically around δ 26 ppm.[6]
Substituents on the aromatic ring cause predictable shifts in the ¹³C NMR spectrum, particularly for the ipso (C1), ortho (C2/C6), meta (C3/C5), and para (C4) carbons.[10][11] The chemical shift of the carbonyl carbon is also sensitive to the electronic nature of the substituent, with electron-donating groups causing an upfield shift and electron-withdrawing groups causing a downfield shift.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Selected Substituted Acetophenones in CDCl₃ [6]
| Substituent | Position | -CH₃ | C=O | C-1 | C-2/C-6 | C-3/C-5 | C-4 |
| -H | - | 26.5 | 198.1 | 137.1 | 128.2 | 128.5 | 133.0 |
| 4-Br | para | 26.5 | 197.1 | 135.8 | 129.8 | 131.9 | 128.4 |
| 4-Cl | para | 26.5 | 196.8 | 135.4 | 129.7 | 128.9 | 139.6 |
| 4-CH₃ | para | 21.6 | 198.0 | 134.7 | 128.4 | 129.2 | 143.9 |
| 4-OCH₃ | para | 26.3 | 196.7 | 130.3 | 130.6 | 113.7 | 163.5 |
| 3-Cl | meta | 26.5 | 196.6 | 138.7 | 128.4/126.4 | 134.9/129.9 | 133.0 |
| 2-Cl | ortho | 30.7 | 200.4 | 139.1 | 130.6/126.9 | 132.0/129.4 | 131.3 |
Note: For meta and ortho isomers, assignments for C-2/C-6 and C-3/C-5 are inequivalent and are listed as pairs.
Experimental Protocols
The following provides a generalized methodology for the acquisition of ¹H and ¹³C NMR spectra for substituted acetophenones.
Sample Preparation [1]
-
Accurately weigh 5-10 mg of the purified substituted acetophenone.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
¹H NMR Acquisition
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Relaxation Delay (d1): A delay of 1-5 seconds is generally adequate for ¹H NMR.[12]
-
Number of Scans: 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.
¹³C NMR Acquisition
-
Spectrometer: A spectrometer operating at a corresponding carbon frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Pulse Program: A standard proton-decoupled pulse sequence is used to provide a spectrum with single lines for each carbon.
-
Relaxation Delay (d1): A longer relaxation delay (2-10 seconds) may be necessary, especially for quaternary carbons like the carbonyl and ipso-carbons.[12]
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[2]
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal (or the residual solvent peak).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
Visualizing NMR Analysis Workflows and Principles
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the NMR analysis of substituted acetophenones.
Caption: A generalized experimental workflow for NMR spectral analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. In the ¹H NMR spectrum of acetophenone, the resonance due to the CH₃ grou.. [askfilo.com]
- 8. scribd.com [scribd.com]
- 9. scribd.com [scribd.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Crystal Structure of 5'-Bromo-2'-nitroacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the crystal structure of 5'-Bromo-2'-nitroacetophenone (also known as 1-(5-bromo-2-nitrophenyl)ethanone). Despite a comprehensive search of prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), the complete, experimentally determined crystal structure and associated crystallographic data for this specific compound are not publicly available at the time of this publication.
This guide, therefore, provides a summary of the available physicochemical properties of 5'-Bromo-2'-nitroacetophenone, a detailed experimental protocol for its synthesis, and a general methodology for single-crystal X-ray diffraction, which would be the standard technique to determine its crystal structure. The provided protocols are based on established chemical synthesis and crystallographic practices for similar aromatic compounds. The guide is intended to serve as a foundational resource for researchers seeking to synthesize and characterize this compound.
Physicochemical Properties
While the full crystal structure is not available, various sources provide fundamental physicochemical data for 5'-Bromo-2'-nitroacetophenone. This information is summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₈H₆BrNO₃ | PubChem[1] |
| Molecular Weight | 244.04 g/mol | PubChem[1] |
| CAS Number | 41877-24-1 | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 5'-Bromo-2'-nitroacetophenone, 1-(5-Bromo-2-nitro-phenyl)-ethanone | PubChem[1], ChemicalBook[2] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the nitration of 3'-bromoacetophenone. The following protocol is adapted from established procedures[2].
Materials:
-
3'-Bromoacetophenone
-
Sulfuric acid (H₂SO₄)
-
Nitric acid (HNO₃)
-
Ice water
Procedure:
-
Prepare a mixture of sulfuric acid and nitric acid in a 1:7 (v/v) ratio.
-
Cool the acid mixture to -20°C in a suitable reaction vessel equipped with a stirrer.
-
Slowly add 3'-bromoacetophenone dropwise to the pre-cooled acid mixture while maintaining the reaction temperature at -20°C.
-
Stir the reaction mixture overnight at -20°C.
-
After the reaction is complete, quench the reaction by pouring the mixture into ice water.
-
Collect the resulting precipitate by filtration.
-
The collected solid is the product, this compound.
Single-Crystal X-ray Diffraction (General Protocol)
The following is a general protocol for the determination of a crystal structure, such as that of 5'-Bromo-2'-nitroacetophenone, using single-crystal X-ray diffraction. The methodology is based on standard crystallographic practices.
1. Crystal Growth:
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.
-
A suitable solvent or solvent mixture must be determined empirically. Common solvents for organic compounds include acetone, ethanol, methanol, and ethyl acetate.
-
The solution is left undisturbed in a loosely covered container to allow for slow evaporation over several days to weeks.
2. Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in an X-ray diffractometer.
-
The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, is used to collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).
-
A series of diffraction images are collected as the crystal is rotated.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.
Conclusion
This technical guide provides a summary of the known properties of 5'-Bromo-2'-nitroacetophenone and detailed experimental guidelines for its synthesis and potential crystallographic characterization. While the definitive crystal structure of this compound remains to be determined and published, the information presented here offers a solid foundation for researchers in the fields of medicinal chemistry, materials science, and drug development to pursue further investigation of this molecule. The provided protocols are robust and based on established scientific literature, enabling the reproducible synthesis and subsequent structural analysis of 5'-Bromo-2'-nitroacetophenone.
References
Solubility Profile of 1-(5-Bromo-2-nitrophenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(5-Bromo-2-nitrophenyl)ethanone, a key intermediate in various synthetic pathways. Due to the absence of publicly available quantitative solubility data, this document outlines the predicted solubility based on the compound's structural features and provides a detailed experimental protocol for its precise determination in common laboratory solvents.
Predicted Solubility Profile
The solubility of an organic compound is primarily governed by its polarity and the principle of "like dissolves like." this compound is a moderately polar molecule, possessing a polar ketone and a nitro group, alongside a larger, nonpolar aromatic ring with a bromo substituent. Based on these structural characteristics, a qualitative prediction of its solubility in common laboratory solvents is presented in Table 1. It is anticipated that the compound will exhibit better solubility in polar aprotic and moderately polar solvents, and lower solubility in highly polar protic and nonpolar solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Highly Polar Protic | Very Low | The large nonpolar aromatic ring significantly outweighs the polarity of the ketone and nitro groups, leading to poor miscibility with water. |
| Methanol | Polar Protic | Low to Moderate | The hydroxyl group of methanol can interact with the polar functional groups of the solute, but the overall polarity difference may limit high solubility. |
| Ethanol | Polar Protic | Low to Moderate | Similar to methanol, but the slightly lower polarity of ethanol might marginally improve solubility. |
| Acetone | Polar Aprotic | High | The polarity of acetone is well-matched with the solute, allowing for effective dissolution without the competing hydrogen bonding of protic solvents. |
| Ethyl Acetate | Moderately Polar | High | As a moderately polar solvent, ethyl acetate is expected to be an effective solvent for this compound. |
| Dichloromethane | Nonpolar | Moderate to High | The ability of dichloromethane to dissolve a wide range of organic compounds suggests it will be a suitable solvent. |
| Chloroform | Nonpolar | Moderate to High | Similar in properties to dichloromethane, chloroform is expected to effectively solubilize the compound. |
| Dimethylformamide (DMF) | Polar Aprotic | Very High | DMF is a powerful polar aprotic solvent capable of dissolving a wide array of organic compounds, including those with moderate polarity. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is another strong polar aprotic solvent, and high solubility is anticipated. |
Note: This table presents a qualitative prediction. Experimental verification is required for quantitative data.
Experimental Determination of Solubility
To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following section details a common and reliable method for this purpose.
Experimental Workflow
The general workflow for determining the solubility of a solid compound is depicted in the following diagram.
Caption: Workflow for experimental solubility determination.
Detailed Experimental Protocol
This protocol outlines the steps to quantitatively determine the solubility of this compound in a given solvent at a specific temperature.
1. Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, acetone, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
-
Accurately add a known volume (e.g., 5.0 mL) of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, carefully remove the vials from the shaker/water bath.
-
Allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Separate the saturated solution from the undissolved solid. This can be achieved by:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the solid. Carefully pipette the supernatant for analysis.
-
Filtration: Use a syringe to draw the supernatant and pass it through a syringe filter into a clean vial. Ensure the filter material is compatible with the solvent.
-
-
-
Quantification of Solute:
-
Accurately dilute a known volume of the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound, or HPLC with a suitable detector).
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
3. Data Analysis and Reporting:
-
From the calibration curve, determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.
By following this comprehensive guide, researchers can accurately determine the solubility of this compound, enabling its effective use in synthetic chemistry and drug development applications.
Hazards and safety information for 1-(5-Bromo-2-nitrophenyl)ethanone
An In-depth Technical Guide to the Hazards and Safety Information for 1-(5-Bromo-2-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document has been compiled from publicly available safety data sheets and chemical information resources. It is intended for informational purposes for trained professionals and does not constitute a comprehensive safety assessment. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.
Chemical Identification
| IUPAC Name | This compound[1] |
| Synonyms | 5'-Bromo-2'-nitroacetophenone, 5-Bromo-2-nitroacetophenone[2] |
| CAS Number | 41877-24-1[1][3] |
| Molecular Formula | C8H6BrNO3[2] |
| Molecular Weight | 244.04 g/mol [1] |
| Chemical Structure | InChI=1S/C8H6BrNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-4H,1H3[1][3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[4] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[5] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[5] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[5] |
GHS Pictogram:
Precautionary Statements: [3][5]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.[5]
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P312: Call a POISON CENTER or doctor if you feel unwell.[5]
-
P330: Rinse mouth.
-
P362+P364: Take off contaminated clothing and wash it before reuse.[5]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[5]
-
P405: Store locked up.[5]
-
P501: Dispose of contents/container to an approved waste disposal plant.[5]
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value |
| Physical Form | Solid[3] |
| Appearance | Off-white to yellow solid[2] |
| Melting Point | 92-94 °C[2] or 97 °C[3] |
| Boiling Point (Predicted) | 345.6 ± 27.0 °C at 760 mmHg[2][3] |
| Density (Predicted) | 1.637 ± 0.06 g/cm³[2] |
Quantitative Toxicity Data: No specific quantitative toxicity data, such as LD50 or LC50 values, for this compound were found in the reviewed literature. It is recommended to handle this compound with the caution appropriate for a substance that is harmful if swallowed or inhaled.
Handling, Storage, and Personal Protective Equipment (PPE)
4.1. Safe Handling Protocol
Due to the hazardous nature of this compound, strict adherence to the following handling protocol is mandatory. This protocol is a general guideline and should be adapted to specific laboratory conditions and procedures.
-
Engineering Controls: All work with this compound solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[6] An eyewash station and safety shower must be readily accessible.[6]
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles with side shields or a full-face shield are required.[6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[6] It is advisable to double-glove.[6]
-
Body Protection: A laboratory coat must be worn. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron or disposable gown is recommended.[6]
-
Respiratory Protection: For handling powders, a NIOSH-approved respirator (e.g., N95 or higher) should be used to prevent inhalation.[6]
-
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5]
4.2. Storage
Store this compound in a tightly sealed container in a dry, well-ventilated area at room temperature.[2][7] Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
5.1. First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air immediately.[6] If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration.[6] Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[6] Seek medical attention if irritation occurs.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do so. Continue rinsing.[5] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[5] Rinse mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention. |
5.2. Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Special Hazards: Thermal decomposition may produce toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[4]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]
5.3. Accidental Release Measures
The following workflow outlines the procedure for managing a small chemical spill of this compound. For large spills, evacuate the area and contact emergency services.
Caption: Workflow for handling a chemical spill.
Detailed Spill Cleanup Protocol:
-
Immediate Response:
-
Alert personnel in the immediate vicinity and evacuate the area.
-
If the spill is significant or you are not trained to handle it, contact your institution's emergency response team.
-
-
Containment and Cleanup:
-
Don the appropriate personal protective equipment (PPE) as outlined in Section 4.1.[8]
-
For a solid spill, carefully sweep the material to avoid raising dust and place it into a labeled, sealed container for hazardous waste disposal.
-
For a solution, cover the spill with an inert absorbent material like sand or vermiculite, starting from the outside and working inwards to prevent spreading.[9]
-
Once the material is absorbed, scoop it into a labeled, sealable container for hazardous waste.[8]
-
-
Decontamination and Reporting:
-
Wipe the spill area with a damp cloth or paper towels, working from the outside in. Place all cleaning materials into the hazardous waste container.
-
Wash the spill area with soap and water.[10]
-
Remove and dispose of all contaminated PPE as hazardous waste.
-
Wash hands and any exposed skin thoroughly.
-
Document and report the spill according to your laboratory's safety protocols.[8]
-
Logical Relationships in Safety Procedures
The following diagram illustrates the logical flow of actions and decisions from initial handling to potential emergency response.
References
- 1. This compound | C8H6BrNO3 | CID 12224157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(5-Bromo-2-nitro-phenyl)-ethanone CAS#: 41877-24-1 [amp.chemicalbook.com]
- 3. This compound | 41877-24-1 [sigmaaldrich.com]
- 4. angenechemical.com [angenechemical.com]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 41877-24-1 [sigmaaldrich.com]
- 8. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 9. students.umw.edu [students.umw.edu]
- 10. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
The Genesis of a Versatile Intermediate: A Technical Guide to Nitrated Bromo-acetophenones
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the discovery, history, and synthetic methodologies of nitrated bromo-acetophenones. These compounds, characterized by the presence of nitro and bromo functional groups on the acetophenone scaffold, have emerged as pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals. Their unique chemical architecture allows for diverse reactivity, making them valuable precursors for more complex molecular structures. This guide provides a comprehensive overview of their synthesis, supported by detailed experimental protocols and a compilation of their physicochemical properties. Furthermore, it touches upon the biological significance of this class of compounds.
A Historical Perspective: The Emergence of Nitrated Bromo-acetophenones
The chemistry of nitrated bromo-acetophenones is rooted in the broader history of aromatic chemistry, with early explorations into nitration and bromination reactions of aromatic ketones paving the way for their synthesis. While a definitive singular "discovery" is difficult to pinpoint, the early 20th century saw significant advancements in the preparation of related compounds. For instance, studies on the nitration of α-chloro and α-bromoacetophenone were documented in the late 1920s and early 1930s.[1] These early investigations were often focused on understanding the directing effects of substituents on the benzene ring during electrophilic substitution reactions.
The development of reliable methods for both the nitration of the aromatic ring and the bromination of the α-carbon of the acetyl group were crucial. The synthesis of phenacyl bromides, for example, has been a subject of study for over a century, with various methods being developed using different solvents and brominating agents. The chemistry of nitro compounds itself has a rich history dating back to the 19th century, with nitration being one of the most fundamental reactions in organic chemistry.[2][3][4][5] The convergence of these two fields of study led to the preparation and subsequent utilization of nitrated bromo-acetophenones as versatile synthetic intermediates.
Synthetic Methodologies: Pathways to Nitrated Bromo-acetophenones
The synthesis of nitrated bromo-acetophenones can be approached through two primary strategies: the bromination of a pre-existing nitroacetophenone or the nitration of a bromoacetophenone. The choice of route often depends on the desired substitution pattern and the availability of starting materials.
General Synthetic Workflow
The overall process for synthesizing a nitrated bromo-acetophenone, followed by its potential application in the development of bioactive compounds, can be visualized as follows:
Caption: General workflow from starting materials to bioactive candidates.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of specific nitrated bromo-acetophenone isomers.
1. Synthesis of α-Bromo-p-nitroacetophenone
This procedure involves the direct bromination of p-nitroacetophenone.
-
Materials: p-Nitroacetophenone, Glacial Acetic Acid, Bromine.
-
Procedure:
-
Dissolve 82.5 g of p-nitroacetophenone in 200 ml of glacial acetic acid in a suitable reaction vessel at a temperature of 20-25 °C.
-
Slowly add 80 g of bromine dropwise to the solution over a period of 30 minutes, maintaining the temperature between 20-25 °C.
-
After the addition is complete, cool the resulting solution to 8 °C.
-
A precipitate will form upon cooling. Collect the solid product by filtration.
-
Wash the filtered product and partially dry it to obtain wet α-bromo-p-nitroacetophenone.[6]
-
2. Synthesis of α-Bromo-3-nitroacetophenone
This protocol details the bromination of 3-nitroacetophenone.
-
Materials: 3-Nitroacetophenone, Chloroform, Bromine, Benzene.
-
Procedure:
-
Dissolve 60 g of 3-nitroacetophenone in 250 ml of chloroform.
-
To this solution, add a solution of 58.2 g of bromine in 50 ml of chloroform.
-
Evaporate the solvent from the reaction mixture.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from benzene to yield α-bromo-3-nitroacetophenone with a melting point of 91-94 °C.
-
3. Synthesis of 4-Bromo-2-nitroacetophenone
This multi-step synthesis involves the formation of an oxime intermediate followed by hydrolysis.
-
Step 1: Oximation of 4-Bromoacetophenone
-
Combine 0.990 g (5.0 mmol) of 4-bromoacetophenone, 0.414 g (6.0 mmol) of hydroxylamine hydrochloride, and 0.492 g (6.0 mmol) of anhydrous sodium acetate in 3 ml of methanol in a 25 ml flask.
-
Heat the mixture to reflux for 2 hours.
-
After cooling, add 15 ml of ethyl acetate to dilute the reaction mixture.
-
Dissolve the solids in the mixture with a 2 N sodium hydroxide solution.
-
Extract the resulting solution with ethyl acetate, dry the organic layer, and remove the solvent under reduced pressure to obtain 4-bromoacetophenone oxime.[7]
-
-
Step 2: Nitration and Hydrolysis
-
Dissolve 136 mg (0.5 mmol) of the 4-bromo-2-nitroacetophenone O-methyloxime intermediate in 2 ml of ether.
-
Add 2 ml of concentrated hydrochloric acid and stir at room temperature for 30 hours.
-
Neutralize the reaction solution with a saturated sodium carbonate solution.
-
Extract the mixture with ether (3 x 10 ml).
-
Dry the combined ether extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (petroleum ether:ethyl acetate 6:1) to obtain 4-bromo-2-nitroacetophenone as a light yellow solid (84% yield).[7]
-
Physicochemical Data of Nitrated Bromo-acetophenones
The following tables summarize key quantitative data for various isomers of nitrated bromo-acetophenones, facilitating comparison.
Table 1: Physical Properties of Nitrated Bromo-acetophenone Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Bromo-4'-nitroacetophenone | 99-81-0 | C₈H₆BrNO₃ | 244.04 | 98-100 |
| 2-Bromo-3'-nitroacetophenone | 2227-64-7 | C₈H₆BrNO₃ | 244.04 | 91-94 |
| 4'-Bromo-3'-nitroacetophenone | 18640-58-9 | C₈H₆BrNO₃ | 244.04 | 99-101 |
| 3'-Bromo-4'-nitroacetophenone | 56759-33-2 | C₈H₆BrNO₃ | 244.04 | Not available |
| 2-Bromo-5-nitroacetophenone | 65130-31-6 | C₈H₆BrNO₃ | 244.04 | Not available |
Data compiled from various sources, including PubChem and commercial supplier information.
Table 2: Spectroscopic Data for 2-Bromo-4'-nitroacetophenone (CAS: 99-81-0)
| Spectroscopic Technique | Key Data Points |
| ¹H NMR | Chemical shifts (δ) will be observed for the aromatic protons and the methylene protons adjacent to the bromine. The exact shifts are dependent on the solvent used. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbon attached to the bromine, and the aromatic carbons are characteristic. |
| IR Spectroscopy | Characteristic peaks for the C=O stretch (around 1700 cm⁻¹), C-NO₂ stretches (around 1520 and 1350 cm⁻¹), and C-Br stretch will be present. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of Br and NO₂. |
Detailed spectra can be accessed through databases such as the NIST WebBook and ChemicalBook.[8][9][10][11][12][13]
Biological Significance and Applications
Nitrated bromo-acetophenones are primarily valued as intermediates in the synthesis of more complex molecules with potential biological activity. The presence of both a nitro group and a bromine atom provides two reactive sites for further chemical modification.
Role as Synthetic Intermediates
The α-bromo ketone moiety is a versatile functional group that can react with a variety of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is exploited in the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many drug molecules.
Caption: Synthetic routes to various bioactive heterocycles.
Antimicrobial and Enzyme Inhibitory Activities
Derivatives of acetophenone have been reported to exhibit a range of biological activities, including antimicrobial and enzyme inhibitory effects.[14][15] For instance, some acetophenone derivatives have shown inhibitory activity against enzymes like α-glycosidase, carbonic anhydrases, and acetylcholinesterase.[14] The presence of nitro and bromo groups on the acetophenone scaffold can modulate this activity. Nitroaromatic compounds are known to have antimicrobial properties, often through mechanisms involving the reduction of the nitro group to produce toxic radical species.[16] Similarly, the introduction of a bromine atom can enhance the biological activity of a molecule. Recent studies have explored the antimicrobial properties of flavonoid derivatives containing both bromine and nitro groups, synthesized from substituted acetophenones.[17]
While specific, detailed signaling pathways for nitrated bromo-acetophenones are not extensively documented in publicly available literature, their role as precursors to bioactive molecules suggests that their derivatives likely interact with a variety of biological targets. Further research in this area could elucidate specific mechanisms of action and pave the way for the development of novel therapeutic agents.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2454468A - Method for preparing aromatic nitro compounds and amines - Google Patents [patents.google.com]
- 5. Recent advances in the synthesis of aromatic nitro compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. prepchem.com [prepchem.com]
- 7. CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound - Google Patents [patents.google.com]
- 8. 2-Bromo-4'-nitroacetophenone(99-81-0) 1H NMR [m.chemicalbook.com]
- 9. 2-Bromo-4'-nitroacetophenone | C8H6BrNO3 | CID 66840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Bromo-3'-nitroacetophenone [webbook.nist.gov]
- 11. 4-Bromo-3'-nitroacetophenone [webbook.nist.gov]
- 12. 2-Bromo-3'-nitroacetophenone [webbook.nist.gov]
- 13. 4-Bromo-3'-nitroacetophenone [webbook.nist.gov]
- 14. In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Experimental and QSAR of acetophenones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(5-Bromo-2-nitrophenyl)ethanone and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(5-Bromo-2-nitrophenyl)ethanone, also known by its common synonym 5-Bromo-2-nitroacetophenone. This compound serves as a crucial building block in organic synthesis, particularly in the development of pharmaceutical agents. This document outlines its chemical identity, physicochemical properties, detailed synthesis protocols, and its significant role as a key intermediate in the synthesis of the anti-asthmatic drug, Pranlukast.
Chemical Identity and Synonyms
This compound is a substituted acetophenone with the chemical formula C₈H₆BrNO₃.[1] It is essential to recognize its various synonyms and identifiers to effectively search for and procure this chemical for research and development purposes.
| Identifier Type | Value |
| IUPAC Name | This compound |
| Common Synonym | 5-Bromo-2-nitroacetophenone |
| CAS Number | 41877-24-1 |
| Molecular Formula | C₈H₆BrNO₃ |
| Molecular Weight | 244.04 g/mol [1] |
| InChI | InChI=1S/C8H6BrNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-4H,1H3 |
| InChIKey | AFDAUYYWZNNSFV-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C(C=CC(=C1)Br)--INVALID-LINK--[O-] |
| Other Synonyms | 1-(5-Bromo-2-nitro-phenyl)-ethanone, 5'-Bromo-2'-nitroacetophenone, 3-acetyl-4-nitro-bromobenzene |
A closely related and often used precursor in drug synthesis is 5-Bromo-2-hydroxy-3-nitroacetophenone .
| Identifier Type | Value |
| IUPAC Name | 1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone |
| CAS Number | 70978-54-0 |
| Molecular Formula | C₈H₆BrNO₄ |
| Molecular Weight | 260.04 g/mol |
| Synonyms | 3-Bromo-6-hydroxy-5-nitroacetophenone |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. These properties are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value |
| Physical Form | Off-white to yellow solid |
| Melting Point | 92-94 °C |
| Boiling Point | 345.6±27.0 °C (Predicted) |
| Density | 1.637±0.06 g/cm³ (Predicted) |
| Storage Temperature | Room Temperature, sealed in a dry environment |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the nitration of 3'-bromoacetophenone.
Materials:
-
3'-Bromoacetophenone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice water
-
Reaction flask
-
Stirrer
-
Dropping funnel
-
Filtration apparatus
Procedure:
-
Prepare a mixture of concentrated sulfuric acid and concentrated nitric acid (e.g., in a 1:7 v/v ratio) in a reaction flask.
-
Cool the acid mixture to -20 °C using a suitable cooling bath.
-
Slowly add 3'-bromoacetophenone dropwise to the cooled and stirred acid mixture, ensuring the temperature is maintained at -20 °C.
-
After the addition is complete, continue stirring the reaction mixture overnight at -20 °C.
-
Upon completion of the reaction (monitored by TLC), quench the reaction by pouring the mixture into a beaker of ice water.
-
A precipitate of this compound will form.
-
Collect the solid product by filtration, wash with cold water, and dry to obtain the final product.
Synthesis of Pranlukast Intermediate
5-Bromo-2-hydroxy-3-nitroacetophenone is a key intermediate in the synthesis of the leukotriene receptor antagonist, Pranlukast.[2] A patented method for its preparation involves a three-step, one-pot synthesis from p-bromophenol.[2]
Caption: Pranlukast blocks the CysLT1 receptor in the leukotriene pathway.
Synthesis of Benzoxazole Derivatives
The core chemical structure of this compound is also valuable for the synthesis of various heterocyclic compounds, such as benzoxazoles. Benzoxazole derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The bromo and nitro functional groups on the phenyl ring of this compound can be chemically modified through reactions like nucleophilic substitution and reduction, paving the way for the construction of diverse benzoxazole libraries for drug discovery screening.
Conclusion
This compound and its related compounds are indispensable tools in the arsenal of medicinal chemists and drug development professionals. Their versatile chemical reactivity allows for their use as key building blocks in the synthesis of complex and biologically active molecules. The prominent role of its derivative, 5-Bromo-2-hydroxy-3-nitroacetophenone, in the industrial synthesis of the anti-asthmatic drug Pranlukast, underscores its importance in modern medicine. A thorough understanding of its properties and synthetic applications is crucial for the continued development of novel therapeutics.
References
In-Depth Technical Guide to 1-(5-Bromo-2-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical features, synthesis, and potential applications of 1-(5-Bromo-2-nitrophenyl)ethanone, a versatile intermediate in organic synthesis with significant potential in medicinal chemistry and material science.
Core Chemical and Physical Properties
This compound, also known as 5-bromo-2-nitroacetophenone, is a substituted aromatic ketone. Its chemical structure, featuring a bromine atom and a nitro group on the phenyl ring, imparts unique reactivity and makes it a valuable building block for more complex molecules.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNO₃ | [1] |
| Molecular Weight | 244.04 g/mol | [1] |
| Melting Point | 92-94 °C | [2] |
| Boiling Point | 345.6 ± 27.0 °C (Predicted) | [3] |
| Appearance | Off-white to yellow solid | [3] |
| CAS Number | 41877-24-1 | [1] |
Spectroscopic Data
¹H NMR:
-
A singlet for the methyl protons of the ethanone group.
-
Aromatic protons will appear as a complex splitting pattern (doublets and doublet of doublets) due to the substitution pattern on the benzene ring.
¹³C NMR:
-
A peak corresponding to the carbonyl carbon of the ketone.
-
Several distinct peaks in the aromatic region representing the different carbon environments of the substituted phenyl ring.
-
A peak for the methyl carbon.
Infrared (IR) Spectroscopy:
-
A strong absorption band characteristic of the carbonyl (C=O) stretching of the ketone.
-
Absorption bands corresponding to the nitro group (NO₂) symmetric and asymmetric stretching.
-
Bands related to the C-Br stretching and aromatic C-H and C=C stretching.
Synthesis
A common and effective method for the synthesis of this compound is through the nitration of 3'-bromoacetophenone.
Experimental Protocol: Synthesis from 3'-bromoacetophenone
Materials:
-
3'-Bromoacetophenone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
Procedure:
-
A mixture of concentrated sulfuric acid and concentrated nitric acid is prepared and pre-cooled to -20°C.
-
3'-Bromoacetophenone is slowly added dropwise to the pre-cooled acid mixture, ensuring the reaction temperature is maintained at -20°C.
-
The reaction mixture is stirred overnight at this temperature.
-
Upon completion of the reaction, the mixture is carefully poured into ice water to quench the reaction.
-
The resulting precipitate, this compound, is collected by filtration.
-
The product is then washed and dried.
This procedure typically yields a yellow solid product.
Synthesis Workflow
References
Methodological & Application
Application Notes and Protocols: Synthesis of Quinazolines Utilizing 1-(5-Bromo-2-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities, have established them as privileged scaffolds in medicinal chemistry and drug discovery.[1][2][3][4] 1-(5-Bromo-2-nitrophenyl)ethanone is a valuable and versatile starting material for the synthesis of specifically substituted quinazoline derivatives. The presence of the nitro, bromo, and acetyl functional groups offers multiple reaction sites for building molecular complexity.
This document provides detailed application notes and experimental protocols for the synthesis of 6-bromo-substituted quinazolines, commencing from this compound. The protocols are designed to be clear, concise, and reproducible for researchers in the field.
Synthetic Strategy
The synthesis of a 6-bromoquinazoline derivative from this compound is typically achieved through a two-step process. This strategy involves an initial reduction of the nitro group to form a key intermediate, followed by a cyclization reaction to construct the quinazoline ring.
-
Reduction of the Nitro Group: The nitro group of this compound is selectively reduced to an amine to yield 1-(2-amino-5-bromophenyl)ethanone. This transformation is crucial as the resulting ortho-aminoacetophenone is the direct precursor for the subsequent cyclization.
-
Cyclization to form the Quinazoline Ring: The intermediate, 1-(2-amino-5-bromophenyl)ethanone, undergoes a condensation and cyclization reaction with a suitable aldehyde and a nitrogen source, such as ammonium acetate, to form the final 6-bromo-2,4-disubstituted quinazoline product.
Application Notes
The primary application of this compound in this context is as a precursor to 6-bromoquinazolines. The bromine atom at the 6-position of the quinazoline ring is of particular interest in drug development for several reasons:
-
Modulation of Biological Activity: The presence of a halogen, such as bromine, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. It can enhance binding affinity to biological targets and improve metabolic stability.
-
Site for Further Functionalization: The bromo substituent serves as a versatile handle for introducing further molecular diversity through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a library of analogs for structure-activity relationship (SAR) studies.
6-Bromoquinazoline derivatives have demonstrated a range of promising biological activities:
-
Anticancer Activity: Several studies have reported the potent cytotoxic effects of 6-bromoquinazoline derivatives against various cancer cell lines, including breast (MCF-7) and colon (SW480) cancer.[1][5] Some derivatives have shown activity comparable to or even exceeding that of established chemotherapy drugs like cisplatin.[5] The proposed mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer signaling pathways, such as EGFR (Epidermal Growth Factor Receptor).[5]
-
Antimicrobial Activity: 6-Bromo-substituted quinazolinones have also been investigated for their antibacterial and antifungal properties.[2][6] They have shown moderate to good activity against Gram-positive bacteria.[6]
Experimental Protocols
Protocol 1: Synthesis of 1-(2-amino-5-bromophenyl)ethanone via Nitro Group Reduction
This protocol describes the selective reduction of the nitro group of this compound using tin(II) chloride dihydrate. This method is effective and generally preserves the ketone and aryl bromide functionalities.[7]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Heating mantle and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) with vigorous stirring under a nitrogen atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice.
-
Carefully neutralize the mixture by adding a 5% aqueous solution of sodium bicarbonate with stirring until the pH is approximately 7-8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 1-(2-amino-5-bromophenyl)ethanone can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Three-Component Synthesis of 6-Bromo-2,4-disubstituted Quinazolines
This protocol outlines a one-pot synthesis of 6-bromo-2,4-disubstituted quinazolines from the intermediate 1-(2-amino-5-bromophenyl)ethanone, an aromatic aldehyde, and ammonium acetate.[8]
Materials:
-
1-(2-amino-5-bromophenyl)ethanone
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate (NH₄OAc)
-
Ethanol
-
Standard laboratory glassware
-
Heating mantle and magnetic stirrer
Procedure:
-
In a round-bottom flask, combine 1-(2-amino-5-bromophenyl)ethanone (1.0 eq), the desired aromatic aldehyde (1.2 eq), and ammonium acetate (2.0 eq).
-
Add ethanol as the solvent.
-
Stir the reaction mixture and heat to reflux (approximately 78 °C) for 4-6 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) to afford the desired 6-bromo-2,4-disubstituted quinazoline.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 1-(2-amino-5-bromophenyl)ethanone
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| This compound | SnCl₂·2H₂O | Ethanol | Reflux (70-80) | 1-2 | 85-95 |
Table 2: Summary of Reaction Conditions and Yields for the Synthesis of 6-Bromo-2,4-disubstituted Quinazolines
| Precursor | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1-(2-amino-5-bromophenyl)ethanone | Aromatic aldehyde, NH₄OAc | Ethanol | Reflux (78) | 4-6 | 70-90 |
Visualizations
Caption: Synthetic workflow for quinazoline synthesis.
Caption: Biological relevance of 6-bromoquinazolines.
References
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mediresonline.org [mediresonline.org]
- 3. mediresonline.org [mediresonline.org]
- 4. scispace.com [scispace.com]
- 5. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Versatile Building Block: 1-(5-Bromo-2-nitrophenyl)ethanone in Organic Synthesis
For Immediate Release:
Shanghai, China – December 29, 2025 – 1-(5-Bromo-2-nitrophenyl)ethanone, a readily available aromatic ketone, has emerged as a valuable and versatile building block in organic synthesis. Its unique substitution pattern, featuring a reactive acetyl group, a reducible nitro moiety, and a synthetically useful bromine atom, provides a gateway to a diverse range of heterocyclic compounds, particularly quinolines and benzodiazepines, which are scaffolds of significant interest in medicinal chemistry and drug development.
This application note provides detailed protocols and quantitative data for the synthesis of key heterocyclic systems from this compound, highlighting its utility for researchers, scientists, and professionals in the field of drug development.
Synthesis of Quinolines via Domino Nitro Reduction-Friedländer Annulation
A highly efficient one-pot method for the synthesis of substituted quinolines from this compound involves a domino reaction combining in-situ reduction of the nitro group followed by a Friedländer annulation. This approach circumvents the need to isolate the intermediate amino ketone, streamlining the synthetic process.[1][2]
The Friedländer synthesis is a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, typically catalyzed by acid or base, to form a quinoline ring.[1][3] The domino strategy effectively utilizes the nitro group as a precursor to the required amine functionality.[1][2]
Experimental Protocol: Synthesis of 7-Bromo-2,4-dimethylquinoline
This protocol details the synthesis of 7-Bromo-2,4-dimethylquinoline from this compound and pentan-2,4-dione.
Materials:
-
This compound
-
Pentan-2,4-dione (Acetylacetone)
-
Iron powder (Fe)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, a mixture of this compound (1.0 eq) and iron powder (3.0 eq) in glacial acetic acid is stirred at room temperature.
-
Pentan-2,4-dione (1.2 eq) is added to the suspension.
-
The reaction mixture is heated to reflux (approximately 118 °C) and monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature and filtered to remove the excess iron.
-
The filtrate is concentrated under reduced pressure to remove the acetic acid.
-
The residue is dissolved in dichloromethane and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).
Quantitative Data:
| Product | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 7-Bromo-2,4-dimethylquinoline | This compound | Pentan-2,4-dione, Fe, AcOH | Not specified in literature | Not specified in literature | ¹H NMR, ¹³C NMR, MS |
Note: While the general methodology is established, specific yield and melting point data for this exact transformation were not found in the searched literature. Spectroscopic data would be required to confirm the structure of the product.
Reaction Workflow:
Caption: Domino Nitro Reduction-Friedländer Annulation Workflow.
Synthesis of 1,5-Benzodiazepines
The reduction of the nitro group in this compound to an amine furnishes 1-(2-Amino-5-bromophenyl)ethanone. This ortho-amino ketone is a key precursor for the synthesis of 1,5-benzodiazepines through condensation with other ketones.[4][5] 1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds with a wide range of biological activities.[4]
Experimental Protocol: Synthesis of 7-Bromo-2,4-dimethyl-1H-1,5-benzodiazepine
This protocol outlines the synthesis of 7-Bromo-2,4-dimethyl-1H-1,5-benzodiazepine from 1-(2-Amino-5-bromophenyl)ethanone and acetone.
Materials:
-
1-(2-Amino-5-bromophenyl)ethanone (product of the reduction of this compound)
-
Acetone
-
Acetonitrile
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
The nitro group of this compound is first reduced to an amine using a standard procedure (e.g., using SnCl₂/HCl or catalytic hydrogenation) to yield 1-(2-Amino-5-bromophenyl)ethanone.
-
In a round-bottom flask, 1-(2-Amino-5-bromophenyl)ethanone (1.0 eq) and a catalytic amount of a suitable catalyst (e.g., H-MCM-22) are dissolved in acetonitrile.[4]
-
Acetone (2.5 eq) is added to the mixture.
-
The reaction mixture is stirred at room temperature and monitored by TLC.[4]
-
Upon completion, the catalyst is filtered off.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography.
Quantitative Data:
| Product | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 7-Bromo-2,4-dimethyl-1H-1,5-benzodiazepine | 1-(2-Amino-5-bromophenyl)ethanone | Acetone, Catalyst | Not specified in literature | Not specified in literature | ¹H NMR, ¹³C NMR, MS |
Note: Specific quantitative data for this reaction starting from 1-(2-Amino-5-bromophenyl)ethanone were not available in the searched literature. The protocol is based on general methods for 1,5-benzodiazepine synthesis.[4][5]
Synthetic Pathway:
Caption: Synthesis of a 1,5-Benzodiazepine Derivative.
Conclusion
This compound serves as a highly effective and strategic starting material for the synthesis of valuable heterocyclic compounds. The methodologies presented herein, particularly the domino nitro reduction-Friedländer annulation, offer efficient routes to functionalized quinolines. Furthermore, its conversion to the corresponding amino ketone opens up pathways to 1,5-benzodiazepines and other related structures. The versatility of this building block makes it a significant tool for synthetic chemists in the pursuit of novel molecules with potential applications in drug discovery and materials science. Further research is warranted to explore the full scope of its synthetic utility and to evaluate the biological activities of the resulting compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-(5-Bromo-2-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Bromo-2-nitrophenyl)ethanone, also known as 5-bromo-2-nitroacetophenone, is a versatile chemical intermediate widely utilized in organic synthesis.[1] Its molecular structure, featuring a bromine atom and a nitro group on a phenyl ring, makes it a valuable building block for creating more complex molecules.[1][2] The presence of the strong electron-withdrawing nitro group positioned ortho to the bromine atom significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[3][4] This activation makes the bromine atom an excellent leaving group, facilitating its replacement by a wide range of nucleophiles under moderate conditions.[1][5] These characteristics make this compound a key precursor for synthesizing novel compounds in medicinal chemistry and materials science.[1][6]
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The substitution of the bromine atom on this compound proceeds via a two-step addition-elimination mechanism, characteristic of SNAr reactions.[3][5]
-
Nucleophilic Addition: A nucleophile attacks the electrophilic carbon atom bonded to the bromine. This is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][7][8] The negative charge of this intermediate is effectively delocalized across the aromatic ring and is further stabilized by the potent electron-withdrawing nitro group.[4][5]
-
Leaving Group Elimination: The aromaticity of the ring is restored through the elimination of the bromide ion, yielding the final substituted product.[3][5]
References
- 1. Buy this compound | 41877-24-1 [smolecule.com]
- 2. This compound | C8H6BrNO3 | CID 12224157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. Buy 1-(2-Bromo-4-methyl-5-nitrophenyl)ethanone (EVT-11878302) | 134365-29-0 [evitachem.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Catalytic Reduction of the Nitro Group in 1-(5-Bromo-2-nitrophenyl)ethanone
Introduction
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of pharmaceuticals, agrochemicals, and dyes.[1] 1-(2-amino-5-bromophenyl)ethanone is a valuable synthetic intermediate, utilized in the synthesis of various biologically active molecules and as a building block for heterocyclic compounds.[2] This application note details a robust and selective method for the synthesis of 1-(2-amino-5-bromophenyl)ethanone via the catalytic reduction of the nitro group in 1-(5-Bromo-2-nitrophenyl)ethanone.
The presence of a bromine substituent on the aromatic ring necessitates a careful selection of the reduction method to avoid dehalogenation. Catalytic hydrogenation using Raney® Nickel is a well-established and effective method for the reduction of nitro groups in the presence of halogens.[3] This protocol describes the use of Raney® Nickel as a catalyst for the chemoselective reduction of the nitro group, providing high yields and purity of the desired amino product.
Physicochemical Data
A summary of the key physicochemical properties of the starting material and the final product is provided below for easy reference.
| Property | This compound (Starting Material) | 1-(2-amino-5-bromophenyl)ethanone (Product) |
| Molecular Formula | C₈H₆BrNO₃ | C₈H₈BrNO |
| Molecular Weight | 244.04 g/mol [4] | 214.06 g/mol [2] |
| Appearance | Off-white to yellow solid | Solid |
| Melting Point | 92-94 °C | 86-88 °C[2] |
| Boiling Point | 345.6±27.0 °C (Predicted) | 302.2±27.0 °C (Predicted)[5] |
| Density | 1.637±0.06 g/cm³ (Predicted) | 1.535±0.06 g/cm³ (Predicted)[5] |
| CAS Number | 41877-24-1[4] | 29124-56-9[2] |
Reaction Scheme
The overall chemical transformation is depicted below:
Caption: Catalytic reduction of this compound.
Experimental Protocol
This protocol details the catalytic hydrogenation of this compound to 1-(2-amino-5-bromophenyl)ethanone using Raney® Nickel.
Materials:
-
This compound (1.0 eq)
-
Raney® Nickel (approx. 10-20% w/w of the starting material)
-
Ethanol (or Methanol)
-
Hydrogen gas (H₂)
-
Celite®
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable round-bottom flask, dissolve this compound (1.0 eq) in a sufficient volume of ethanol to ensure complete dissolution.
-
Catalyst Addition: Carefully add Raney® Nickel (approx. 10-20% w/w) to the solution. The catalyst is typically supplied as a slurry in water; decant the water before adding the catalyst to the reaction mixture.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas three times. Pressurize the vessel with hydrogen gas (typically 1-4 atm or use a hydrogen balloon) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed. The reaction time can vary from a few hours to overnight.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product. Caution: Raney® Nickel is pyrophoric when dry and should be handled with care. The filter cake should be kept wet and disposed of appropriately.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford the pure 1-(2-amino-5-bromophenyl)ethanone.
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure.
Caption: Workflow for the catalytic reduction of this compound.
Expected Results
The catalytic reduction of this compound using Raney® Nickel is expected to proceed cleanly and efficiently, providing the desired 1-(2-amino-5-bromophenyl)ethanone in high yield and purity.
| Parameter | Expected Value |
| Reaction Time | 2 - 12 hours |
| Yield | 85 - 95% |
| Purity (after purification) | >98% (by HPLC) |
| Appearance of Product | Off-white to pale yellow solid |
Safety Precautions
-
Raney® Nickel: Raney® Nickel is pyrophoric and may ignite if allowed to dry in the air. Always handle the catalyst as a slurry or under a solvent. Ensure the filter cake from the reaction work-up is kept wet before disposal.
-
Hydrogen Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure the hydrogenation apparatus is properly assembled and leak-tested.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, at all times.
Conclusion
This application note provides a detailed and reliable protocol for the catalytic reduction of the nitro group in this compound. The use of Raney® Nickel as a catalyst offers excellent chemoselectivity, preserving the bromo substituent on the aromatic ring. This method is scalable and provides the desired product in high yield and purity, making it a valuable procedure for researchers and scientists in the field of organic synthesis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Cas 29124-56-9,1-(2-amino-5-bromophenyl)ethanone | lookchem [lookchem.com]
- 3. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 4. This compound | C8H6BrNO3 | CID 12224157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(2-amino-5-bromophenyl)ethanone CAS#: 29124-56-9 [m.chemicalbook.com]
Application Notes and Protocols for the Synthesis of Quinazolinones from 1-(5-Bromo-2-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed two-step protocol for the synthesis of 6-bromo-2-methylquinazolin-4(3H)-one, a valuable scaffold in medicinal chemistry, starting from 1-(5-bromo-2-nitrophenyl)ethanone. Quinazolinone derivatives are of significant interest due to their wide range of pharmacological activities, including their role as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1][2][3]
Overview of the Synthetic Pathway
The synthesis involves a two-step process:
-
Reduction of the Nitro Group: Selective reduction of the aromatic nitro group in this compound to yield 1-(2-amino-5-bromophenyl)ethanone. This transformation is achieved while preserving the ketone functionality.
-
Cyclization to Quinazolinone: Formation of the quinazolinone ring system via a cyclocondensation reaction of the resulting 2-aminoaryl ketone with formamide, following a modified Niementowski reaction.[4][5]
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Amino-5-bromophenyl)ethanone
This protocol details the selective reduction of the nitro group of this compound using stannous chloride dihydrate (SnCl₂·2H₂O). This reagent is effective for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities like ketones.[6][7]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (4.0-5.0 eq) to the solution.
-
Slowly add concentrated hydrochloric acid (a few mL) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 1-(2-amino-5-bromophenyl)ethanone can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one
This protocol describes the cyclization of 1-(2-amino-5-bromophenyl)ethanone with formamide to yield the target quinazolinone. This is a variation of the Niementowski quinazolinone synthesis.[4][5][8]
Materials:
-
1-(2-Amino-5-bromophenyl)ethanone
-
Formamide
-
Standard laboratory glassware
-
Heating mantle with a temperature controller
Procedure:
-
In a round-bottom flask, place 1-(2-amino-5-bromophenyl)ethanone (1.0 eq) and an excess of formamide (10-20 eq).
-
Heat the mixture at 150-160 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any remaining formamide.
-
Dry the crude product under vacuum.
-
The crude 6-bromo-2-methylquinazolin-4(3H)-one can be purified by recrystallization from ethanol or an ethanol/water mixture.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of quinazolinone derivatives based on similar reported procedures.
Table 1: Quantitative Data for the Synthesis of 1-(2-Amino-5-bromophenyl)ethanone
| Starting Material | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| This compound | SnCl₂·2H₂O / HCl | Ethanol | 3 | Reflux | 85-95 | [6][7] |
| This compound | Fe / Acetic Acid | Ethanol/Water | 4 | Reflux | 80-90 | [9] |
Table 2: Quantitative Data for the Synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one
| Starting Material | Reagent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1-(2-Amino-5-bromophenyl)ethanone | Formamide | 5 | 160 | 70-80 | [9] |
| 5-Bromoanthranilic acid / Acetic anhydride | Substituted anilines | - | Reflux | 75-85 | [9] |
Table 3: Characterization Data for 6-Bromo-2-methyl-3-phenylquinazolin-4(3H)-one (a representative derivative)
| Property | Value |
| Molecular Formula | C₁₅H₁₁BrN₂O |
| Molecular Weight | 315.16 g/mol |
| Melting Point | 186 °C |
Mandatory Visualizations
Experimental Workflow
Signaling Pathway
Quinazolinone derivatives are known to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and is often dysregulated in cancer.[1][2][3][10]
References
- 1. brieflands.com [brieflands.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 7. scispace.com [scispace.com]
- 8. Niementowski Quinazoline Synthesis [drugfuture.com]
- 9. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Pharmaceutical Intermediates Using 1-(5-Bromo-2-nitrophenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-(5-Bromo-2-nitrophenyl)ethanone is a versatile chemical building block valuable in the synthesis of various heterocyclic compounds that form the core of many pharmaceutical agents. Its structure, featuring a reactive ketone group and strategically placed nitro and bromo substituents on the aromatic ring, allows for a range of chemical transformations. The nitro group can be readily reduced to an amine, which is a key step for cyclization reactions, while the bromine atom offers a site for cross-coupling reactions or can be retained in the final product to modulate its biological activity.
This document provides detailed protocols for the application of this compound in the synthesis of two important classes of pharmaceutical intermediates: quinazolines and 1,4-benzodiazepines . These scaffolds are present in numerous drugs with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and central nervous system (CNS) activities.[1][2][3]
Application 1: Synthesis of 7-Bromo-2,4-disubstituted Quinazolines
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities.[2][4] The following protocols describe a two-step process to synthesize 7-bromo-substituted quinazolines starting from this compound. The key transformation involves the reduction of the nitro group to form a 2-aminoacetophenone intermediate, which then undergoes a cyclocondensation reaction.
Overall Synthetic Workflow
Caption: Synthetic route from this compound to 7-Bromoquinazolines.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Amino-5-bromophenyl)ethanone (Intermediate I)
This protocol details the reduction of the nitro group of the starting material to an amine.
-
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (approx. 4-5 eq) portion-wise to the solution. The reaction is exothermic.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize it by adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude 1-(2-Amino-5-bromophenyl)ethanone by column chromatography on silica gel or recrystallization.
-
Protocol 2: Synthesis of 7-Bromo-4-methyl-2-arylquinazoline (Final Product)
This protocol describes the formation of the quinazoline ring via a multi-component reaction.[5][6]
-
Materials:
-
Procedure:
-
To a solution of 1-(2-Amino-5-bromophenyl)ethanone (1.0 eq) in the chosen solvent, add the aromatic aldehyde (1.1 eq) and ammonium acetate (excess, e.g., 5-10 eq).
-
Add the oxidizing agent to the mixture.
-
Heat the reaction mixture (e.g., 100-130 °C) for the required time (typically 3-12 hours), monitoring by TLC.[5][6]
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and a cold, non-polar solvent (e.g., hexane) to remove impurities.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 7-Bromo-4-methyl-2-arylquinazoline.
-
Quantitative Data
The following table summarizes representative yields for the synthesis of quinazoline derivatives from 2-aminoacetophenones or 2-aminobenzophenones under various conditions, which can be expected to be similar for the synthesis of 7-bromoquinazolines.
| Starting Material | Reagents | Catalyst/Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Aminoacetophenone | Benzaldehyde, NH₃ (in situ) | H₂O₂ | DMSO | 100 | - | High |
| 2-Aminobenzophenone | Benzylamine | Molecular Iodine (I₂) / O₂ | - | 130 | 3-8 | 68-92[5] |
| 2-Aminobenzophenone | Benzaldehyde, HMDS, NH₃ (in situ) | TMSOTf | Neat (MW) | 150 | 0.5 | 81-94[5] |
| 2-Aminobenzophenone | Benzylamine | DDQ | Dioxane | 100 | 12 | 71-92[6] |
Application 2: Synthesis of 7-Bromo-1,4-benzodiazepin-2-ones
1,4-Benzodiazepines are a critical class of CNS-active drugs, primarily known for their anxiolytic, sedative, and anticonvulsant properties. The synthesis often begins with a 2-amino-substituted benzophenone or acetophenone. The following workflow outlines a potential route to a 7-bromo-1,4-benzodiazepin-2-one derivative.
Overall Synthetic Workflow
Caption: Synthetic route to a 7-Bromo-1,4-benzodiazepin-2-one derivative.
Experimental Protocols
Protocol 3: Synthesis of 7-Bromo-5-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
This protocol describes a potential cyclization reaction of the 2-aminoacetophenone intermediate with a glycine equivalent to form the seven-membered benzodiazepine ring.
-
Materials:
-
1-(2-Amino-5-bromophenyl)ethanone (Intermediate I)
-
Ethyl 2-aminoacetate hydrochloride (Glycine ethyl ester HCl)
-
Pyridine
-
Toluene or Xylene
-
-
Procedure:
-
Suspend 1-(2-Amino-5-bromophenyl)ethanone (1.0 eq) and ethyl 2-aminoacetate hydrochloride (1.5-2.0 eq) in pyridine.
-
Heat the mixture to reflux for several hours. The pyridine acts as both a base and a solvent.
-
Monitor the formation of the intermediate imine/enamine by TLC.
-
After the initial condensation, the solvent can be switched to a higher boiling point solvent like toluene or xylene to facilitate the intramolecular cyclization (lactam formation), often with the removal of water.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with dilute acid (e.g., 1M HCl) to remove pyridine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the target 7-bromo-1,4-benzodiazepin-2-one derivative.
-
Quantitative Data
The synthesis of 1,4-benzodiazepines can vary significantly in yield depending on the specific substrates and reaction conditions. The table below provides general data for related cyclization reactions.
| Starting Amine | Coupling Partner | Conditions | Yield (%) | Reference |
| 2-Amino-5-chlorobenzophenone | Glycine ethyl ester HCl | Pyridine, reflux | ~70-85 | General Knowledge |
| 2-Aminobenzophenones | Boc-glycinal, Isocyanide | Ugi-4CR, then cyclization | 50-70 (2 steps) | [7] |
| 2-Amino-5-bromobenzophenone | N-methyl chloroacetamide | Alkaline solution | - | [1] |
Biological Relevance and Signaling Pathways
The synthesized intermediates are precursors to compounds with significant biological activities.
-
Quinazolines: Many 2,4-disubstituted quinazolines are known to act as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR), which is a key node in cancer signaling pathways.
-
Benzodiazepines: The classic mechanism of action for benzodiazepines involves positive allosteric modulation of the GABA-A receptor, a ligand-gated ion channel in the CNS. Binding of a benzodiazepine increases the affinity of the receptor for its endogenous ligand, gamma-aminobutyric acid (GABA), leading to increased chloride ion influx and neuronal hyperpolarization, resulting in a calming or inhibitory effect on the nervous system.
Benzodiazepine Mechanism of Action
Caption: Simplified diagram of Benzodiazepine action on the GABA-A receptor.
Conclusion: this compound serves as a highly effective and versatile starting material for the synthesis of medicinally important quinazoline and benzodiazepine cores. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the synthesis of novel pharmaceutical intermediates and potential drug candidates. The functional handles present in the starting material allow for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
References
- 1. scribd.com [scribd.com]
- 2. epublications.marquette.edu [epublications.marquette.edu]
- 3. Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 5. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclization Reactions Involving 1-(5-Bromo-2-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis of valuable heterocyclic compounds, namely quinolines and 2,1-benzisoxazoles (anthranils), utilizing 1-(5-Bromo-2-nitrophenyl)ethanone as a key starting material. The resulting scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules.
Domino Nitro Reduction-Friedländer Synthesis of 6-Bromo-2-methylquinolines
The Friedländer synthesis is a classic and efficient method for the construction of quinoline rings.[1][2][3][4] A particularly effective variation for substrates like this compound is the domino nitro reduction-Friedländer heterocyclization. This one-pot reaction involves the in situ reduction of the nitro group to an amine, which then undergoes an acid-catalyzed condensation with a carbonyl compound containing an α-methylene group to form the quinoline ring system.[2][5]
Reaction Pathway: Domino Nitro Reduction-Friedländer Synthesis
Caption: Domino reaction pathway for quinoline synthesis.
Quantitative Data
The following table summarizes representative yields for the domino nitro reduction-Friedländer synthesis of quinolines from 2-nitroacetophenones. While specific data for this compound is not extensively reported, the yields are expected to be comparable.
| Starting Material | Active Methylene Compound | Product | Yield (%) | Reference |
| 2-Nitroacetophenone | Acetone | 2,4-Dimethylquinoline | 83 | [6] |
| 2-Nitroacetophenone | Ethyl acetoacetate | Ethyl 2,4-dimethylquinoline-3-carboxylate | 75 | [6] |
| 2-Nitrobenzaldehyde | 2,4-Pentanedione | 1-(2-Methylquinolin-3-yl)ethan-1-one | 79 | [2] |
Experimental Protocol: Synthesis of 6-Bromo-2,4-dimethylquinoline
This protocol is adapted from general procedures for the domino nitro reduction-Friedländer synthesis.[2][6]
Materials:
-
This compound (1.0 equiv)
-
Acetone (excess, as reactant and solvent)
-
Iron powder (<325 mesh) (4.0 equiv)
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (e.g., 2.44 g, 10 mmol) in a mixture of acetone (30 mL) and glacial acetic acid (20 mL).
-
Reduction and Cyclization: Heat the mixture to reflux. To the refluxing solution, add iron powder (e.g., 2.23 g, 40 mmol) portion-wise over 30 minutes. Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-Bromo-2,4-dimethylquinoline.
Reductive Cyclization for the Synthesis of 6-Bromo-3-methyl-2,1-benzisoxazole (Anthranil)
2,1-Benzisoxazoles, also known as anthranils, are another important class of heterocyclic compounds that can be synthesized from 2-nitroaryl ketones.[7] The synthesis typically involves the reduction of the nitro group, which is followed by intramolecular cyclization of the resulting intermediate. Various reducing agents can be employed for this transformation.
Reaction Pathway: Synthesis of 2,1-Benzisoxazole
Caption: Reductive cyclization to form a 2,1-benzisoxazole.
Quantitative Data
Quantitative data for the synthesis of 6-Bromo-3-methyl-2,1-benzisoxazole is limited in the readily available literature. The following table provides data for analogous reductive cyclizations of other substituted 2-nitrophenyl derivatives.
| Starting Material | Reducing System | Product | Yield (%) | Reference |
| 2-Nitroacetophenone | TiCl4/Sm | 3-Methylanthranil | 85 | General methodology |
| 2-Nitrobenzophenone | Zn/NH4Cl | 3-Phenylanthranil | 90 | General methodology |
Experimental Protocol: Synthesis of 6-Bromo-3-methyl-2,1-benzisoxazole
This protocol is a representative procedure based on the reduction of nitroarenes followed by cyclization.
Materials:
-
This compound (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 equiv)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 2.44 g, 10 mmol) in ethanol (50 mL).
-
Reduction: Cool the solution in an ice bath and add a solution of tin(II) chloride dihydrate (e.g., 6.77 g, 30 mmol) in concentrated hydrochloric acid (15 mL) dropwise with stirring.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice and basify by the slow addition of a concentrated sodium hydroxide solution until the tin salts precipitate.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure 6-Bromo-3-methyl-2,1-benzisoxazole.
Experimental Workflow Visualization
Caption: General experimental workflow for synthesis and purification.
References
- 1. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. synarchive.com [synarchive.com]
- 5. researchgate.net [researchgate.net]
- 6. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of the ketone group in 1-(5-Bromo-2-nitrophenyl)ethanone
Anwendungs- und Protokollhinweise: Derivatisierung der Ketongruppe in 1-(5-Brom-2-nitrophenyl)ethanon
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Zusammenfassung: Dieses Dokument beschreibt detaillierte Protokolle für die chemische Modifikation der Ketongruppe des vielseitigen Synthesebausteins 1-(5-Brom-2-nitrophenyl)ethanon. Die Funktionalisierung dieser Position ermöglicht die Synthese einer breiten Palette von Derivaten, die für das Screening in der medizinischen Chemie und als Zwischenprodukte in der organischen Synthese von Bedeutung sind. Die hier vorgestellten Methoden umfassen die Bildung von Schiffschen Basen/Hydrazonen, die reduktive Aminierung, die Wittig-Reaktion und die Knoevenagel-Kondensation.
Einleitung
1-(5-Brom-2-nitrophenyl)ethanon (CAS: 41877-24-1) ist ein aromatisches Keton, das durch seine funktionellen Gruppen – eine Ketongruppe, einen Bromsubstituenten und eine Nitrogruppe – eine hohe Reaktivität für nachfolgende Syntheseschritte aufweist.[1][2][3][4][5] Insbesondere die Carbonylgruppe dient als zentraler Anknüpfungspunkt für die Einführung molekularer Vielfalt. Die Derivatisierung an dieser Position kann die physikochemischen Eigenschaften, die pharmakokinetischen Profile und die biologische Aktivität der Moleküle maßgeblich beeinflussen. Die folgenden Protokolle bieten exemplarische Methoden zur Umwandlung der Ketongruppe in verschiedene funktionelle Gruppen.
Abbildung 1: Überblick über die Derivatisierungswege der Ketongruppe.
Bildung von Schiffschen Basen und Hydrazonen
Anwendungshinweis: Die Kondensation der Ketongruppe mit primären Aminen oder Hydrazin-Derivaten ist eine der fundamentalsten Reaktionen zur Bildung von Imin- (Schiffsche Base) bzw. Hydrazon-Bindungen.[6][7] Diese Reaktionen werden typischerweise unter saurer Katalyse in einem dehydratisierenden Lösungsmittel durchgeführt. Die Produkte sind wichtige Zwischenstufen für weitere Reduktionen zu Aminen oder als eigenständige, biologisch aktive Moleküle. Die Bildung von 2,4-Dinitrophenylhydrazonen dient oft als klassischer Nachweis für Aldehyde und Ketone.[7]
Abbildung 2: Allgemeiner Arbeitsablauf zur Synthese von Schiffschen Basen/Hydrazonen.
Experimentelles Protokoll (Beispiel):
-
Ansatz: In einem 100-mL-Rundkolben werden 1,0 g (4,09 mmol) 1-(5-Brom-2-nitrophenyl)ethanon in 30 mL absolutem Ethanol gelöst.
-
Reagenzzugabe: Eine äquimolare Menge (1,0 Äq.) des entsprechenden primären Amins (z.B. Anilin) oder Hydrazin-Derivats (z.B. 2,4-Dinitrophenylhydrazin) wird zu der Lösung gegeben.
-
Katalyse: 2-3 Tropfen Eisessig werden als Katalysator hinzugefügt.[8]
-
Reaktion: Die Mischung wird unter Rühren für 4 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Aufarbeitung: Die Reaktionsmischung wird auf Raumtemperatur abgekühlt. Das ausgefallene Produkt wird durch Vakuumfiltration abgetrennt.
-
Reinigung: Der feste Rückstand wird mit kaltem Ethanol gewaschen und anschließend aus einem geeigneten Lösungsmittel (z.B. Ethanol oder Essigsäure) umkristallisiert, um das reine Derivat zu erhalten.
Tabelle 1: Quantitative Daten zur Bildung von Iminen und Hydrazonen
| Reaktant (R-NH₂) | Produktstruktur (vereinfacht) | Typische Ausbeute | Anmerkungen |
|---|---|---|---|
| Anilin | C=N-Ph | 80-90 % | Gelber bis oranger Feststoff |
| 2,4-Dinitrophenylhydrazin | C=N-NH-Ar(NO₂)₂ | >95 % | Tiefroter, kristalliner Feststoff, charakteristischer Schmelzpunkt |
| Hydroxylamin-HCl | C=N-OH (Oxim) | 75-85 % | Oft farbloser Feststoff, kann in E/Z-Isomeren vorliegen |
| Semicarbazid-HCl | C=N-NH-C(O)NH₂ | 85-95 % | Kristalliner Feststoff, nützlich zur Charakterisierung |
Reduktive Aminierung
Anwendungshinweis: Die reduktive Aminierung ist eine leistungsstarke Methode zur Umwandlung von Ketonen in primäre, sekundäre oder tertiäre Amine.[9] Die Reaktion verläuft in der Regel als Eintopfreaktion, bei der das Keton zunächst mit einem Amin zu einem Imin (oder Enamin) kondensiert, das dann in situ durch ein mildes Reduktionsmittel reduziert wird.[9] Als Reduktionsmittel eignen sich insbesondere Natriumcyanoborhydrid (NaBH₃CN) oder Natriumtriacetoxyborhydrid (NaBH(OAc)₃), da sie die Imin-Zwischenstufe selektiv gegenüber der ursprünglichen Ketongruppe reduzieren.[9]
Abbildung 3: Arbeitsablauf der Eintopf-Reduktiven-Aminierung.
Experimentelles Protokoll (Beispiel):
-
Ansatz: 1,0 g (4,09 mmol) 1-(5-Brom-2-nitrophenyl)ethanon und 1,2 Äq. des gewünschten Amins (z.B. Benzylamin) werden in 40 mL Dichlormethan (DCM) gelöst.
-
Aktivierung: 1,1 Äq. Eisessig wird zugegeben, um die Bildung des Iminium-Ions zu katalysieren. Die Mischung wird 30 Minuten bei Raumtemperatur gerührt.
-
Reduktion: 1,5 Äq. Natriumtriacetoxyborhydrid (NaBH(OAc)₃) werden portionsweise über 15 Minuten zugegeben.
-
Reaktion: Die Suspension wird über Nacht (ca. 16 Stunden) bei Raumtemperatur gerührt.
-
Aufarbeitung: Die Reaktion wird durch langsame Zugabe von gesättigter Natriumbicarbonatlösung (NaHCO₃) gequencht. Die Phasen werden getrennt, und die wässrige Phase wird zweimal mit DCM extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über Natriumsulfat (Na₂SO₄) getrocknet und das Lösungsmittel wird im Vakuum entfernt.
-
Reinigung: Der Rohrückstand wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das reine Amin-Produkt zu erhalten.
Tabelle 2: Quantitative Daten zur reduktiven Aminierung
| Amin-Reaktant | Reduktionsmittel | Typische Ausbeute | Anmerkungen |
|---|---|---|---|
| Ammoniak (als NH₄OAc) | NaBH₃CN | 60-75 % | Führt zum primären Amin. |
| Benzylamin | NaBH(OAc)₃ | 70-85 % | Führt zum sekundären N-Benzyl-Derivat. |
| Morpholin | NaBH(OAc)₃ | 75-90 % | Führt zum tertiären Amin. |
Wittig-Reaktion
Anwendungshinweis: Die Wittig-Reaktion ist eine der bedeutendsten Methoden zur Synthese von Alkenen aus Ketonen oder Aldehyden.[10][11][12] Sie involviert die Reaktion des Ketons mit einem Phosphor-Ylid (Wittig-Reagenz). Die Reaktion ist sehr robust und toleriert eine Vielzahl funktioneller Gruppen, einschließlich der Nitrogruppe im Substrat.[12] Die Stereochemie des resultierenden Alkens hängt von der Stabilität des verwendeten Ylids ab.[13]
Abbildung 4: Logischer Ablauf der Wittig-Reaktion.
Experimentelles Protokoll (Beispiel):
-
Ylid-Herstellung: In einem trockenen, mit Inertgas (Argon) gespülten Dreihalskolben werden 1,1 Äq. eines Phosphoniumsalzes (z.B. Methyltriphenylphosphoniumbromid) in wasserfreiem Tetrahydrofuran (THF) suspendiert. Die Suspension wird auf 0 °C gekühlt und 1,05 Äq. einer starken Base (z.B. n-Butyllithium in Hexan) werden langsam zugetropft, was zur Bildung des orange-roten Ylids führt. Die Mischung wird 30 Minuten bei 0 °C gerührt.
-
Reaktion: Eine Lösung von 1,0 Äq. 1-(5-Brom-2-nitrophenyl)ethanon in wasserfreiem THF wird langsam bei 0 °C zu der Ylid-Lösung getropft.
-
Fertigstellung: Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für 12 Stunden gerührt.
-
Aufarbeitung: Die Reaktion wird mit gesättigter Ammoniumchloridlösung (NH₄Cl) gequencht. Die wässrige Phase wird mit Diethylether extrahiert. Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über Na₂SO₄ getrocknet und das Lösungsmittel wird im Vakuum entfernt.
-
Reinigung: Das Rohprodukt wird mittels Säulenchromatographie gereinigt, um das Alken-Produkt vom Triphenylphosphinoxid-Nebenprodukt zu trennen.
Tabelle 3: Quantitative Daten zur Wittig-Reaktion
| Phosphoniumsalz | Produktstruktur (vereinfacht) | Ylid-Typ | Typische Ausbeute |
|---|---|---|---|
| Methyltriphenylphosphoniumbromid | C=CH₂ | Nicht stabilisiert | 70-85 % |
| Ethyltriphenylphosphoniumbromid | C=CH-CH₃ | Nicht stabilisiert | 65-80 % (meist Z-Isomer) |
| (Carbethoxymethyl)triphenylphosphoniumchlorid | C=CH-COOEt | Stabilisiert | 80-95 % (meist E-Isomer) |
Knoevenagel-Kondensation
Anwendungshinweis: Die Knoevenagel-Kondensation ist eine Reaktion zwischen einem Keton und einer Verbindung mit einer aktiven Methylengruppe (z.B. Malononitril, Ethylcyanoacetat), die durch eine schwache Base wie Piperidin oder Ammoniumacetat katalysiert wird.[2][14] Die Reaktion führt zur Bildung einer neuen C=C-Doppelbindung. Oft wird die Reaktion in einem Lösungsmittel wie Toluol unter Verwendung eines Dean-Stark-Wasserabscheiders durchgeführt, um das entstehende Wasser zu entfernen und das Gleichgewicht in Richtung der Produkte zu verschieben.
Abbildung 5: Arbeitsablauf der Knoevenagel-Kondensation.
Experimentelles Protokoll (Beispiel):
-
Ansatz: Ein 100-mL-Rundkolben, ausgestattet mit einem Dean-Stark-Wasserabscheider und einem Rückflusskühler, wird mit 1,0 g (4,09 mmol) 1-(5-Brom-2-nitrophenyl)ethanon, 1,1 Äq. Malononitril und 40 mL Toluol befüllt.
-
Katalyse: 0,1 Äq. Piperidin wird als Katalysator zugegeben.
-
Reaktion: Die Mischung wird unter starkem Rühren zum Rückfluss erhitzt, bis kein Wasser mehr im Abscheider gesammelt wird (typischerweise 4-8 Stunden).
-
Aufarbeitung: Die Reaktionsmischung wird auf Raumtemperatur abgekühlt und das Toluol im Vakuum entfernt.
-
Reinigung: Der Rückstand wird in Dichlormethan aufgenommen und mit verdünnter Salzsäure (1 M) und Wasser gewaschen. Die organische Phase wird getrocknet (Na₂SO₄) und das Lösungsmittel entfernt. Das Rohprodukt wird durch Umkristallisation aus Ethanol gereinigt.
Tabelle 4: Quantitative Daten zur Knoevenagel-Kondensation
| Aktive Methylenverbindung | Katalysator | Typische Ausbeute | Anmerkungen |
|---|---|---|---|
| Malononitril | Piperidin | 85-95 % | Führt zu einem Dicyan-substituierten Alken. |
| Ethylcyanoacetat | Ammoniumacetat | 75-90 % | Führt zu einem α-Cyano-α,β-ungesättigten Ester. |
| Malonsäure (Doebner-Variante) | Pyridin/Piperidin | 60-75 % | Führt nach Decarboxylierung zur α,β-ungesättigten Säure.[14] |
References
- 1. Wittig-Reaktion – Wikipedia [de.wikipedia.org]
- 2. Knoevenagel-Reaktion – Wikipedia [de.wikipedia.org]
- 3. 1-(5-Bromo-2-nitrophenyl)ethanone | C8H6BrNO3 | CID 12224157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(5-Bromo-2-nitro-phenyl)-ethanone | 41877-24-1 [chemicalbook.com]
- 5. This compound | 41877-24-1 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrazone – Wikipedia [de.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Reduktive Aminierung – Wikipedia [de.wikipedia.org]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. Wittig-Reaktion [quimicaorganica.org]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. Wittig-Reaktion [organische-chemie.ch]
- 14. Knoevenagel-Kondensation [organische-chemie.ch]
Application Notes and Protocols: Synthesis of Chalcone-Based Liquid Crystals Using 5-Bromo-2-nitroacetophenone
For: Researchers, scientists, and drug development professionals.
Introduction
5-Bromo-2-nitroacetophenone is a substituted aromatic ketone that serves as a versatile starting material for the synthesis of various organic compounds. Its reactive acetyl group, along with the bromo and nitro substituents on the phenyl ring, allows for the strategic construction of complex molecules. This document provides detailed application notes and experimental protocols for the proposed synthesis of calamitic (rod-shaped) liquid crystals utilizing 5-Bromo-2-nitroacetophenone as a key precursor. The synthetic strategy focuses on the creation of a chalcone intermediate, which is a well-established core for liquid crystalline materials. Chalcones, or 1,3-diaryl-2-propen-1-ones, are known to form the rigid core of many thermotropic liquid crystals.[1] The protocols will cover the synthesis of the chalcone intermediate and its subsequent esterification to yield a potential liquid crystalline material.
It is important to note that while the synthesis of chalcones and their use in liquid crystals is well-documented, the specific use of 5-Bromo-2-nitroacetophenone for this application is not prevalent in the existing literature. Therefore, the following protocols are proposed based on established Claisen-Schmidt condensation and esterification reactions for analogous compounds.[2][3][4][5]
Proposed Synthetic Pathway
The proposed two-step synthesis involves:
-
Claisen-Schmidt Condensation: A base-catalyzed condensation of 5-Bromo-2-nitroacetophenone with a substituted benzaldehyde (e.g., 4-alkoxybenzaldehyde) to form a chalcone derivative.[5][6]
-
Reduction and Esterification (Illustrative): An alternative pathway could involve the reduction of the nitro group on the chalcone to an amine, followed by a reaction to form a Schiff base or an amide, which are also common liquid crystal cores.[7][8] For this application note, we will focus on a different common modification for liquid crystal synthesis which is the esterification of a hydroxylated chalcone. To illustrate this, we will first propose the synthesis of a hydroxylated chalcone which can then be esterified.
Experimental Protocols
Protocol 1: Synthesis of Chalcone Intermediate (1-(5-Bromo-2-nitrophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one)
This protocol details the synthesis of a chalcone intermediate via a base-catalyzed Claisen-Schmidt condensation.[4][5]
Materials and Reagents:
-
5-Bromo-2-nitroacetophenone
-
4-Hydroxybenzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Dilute Hydrochloric Acid (HCl)
-
Distilled Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 5-Bromo-2-nitroacetophenone (e.g., 10 mmol) and 4-hydroxybenzaldehyde (10 mmol) in 50-70 mL of ethanol with stirring.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add a 40% aqueous solution of NaOH (e.g., 5 mL) dropwise. The solution may change color.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water (200 mL).
-
Neutralization: Acidify the mixture with dilute HCl to neutralize the excess NaOH. A precipitate of the crude chalcone should form.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel and wash the crude product with cold water to remove the catalyst and other water-soluble impurities.
-
Purification: Purify the crude chalcone by recrystallization from ethanol.
-
Drying and Characterization: Dry the purified crystals in a desiccator. Characterize the final product by determining its melting point and using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Protocol 2: Synthesis of the Final Liquid Crystalline Product via Esterification
This protocol describes the esterification of the synthesized chalcone with an alkoxybenzoyl chloride to introduce a flexible tail, a common feature in calamitic liquid crystals.[3][9]
Materials and Reagents:
-
Synthesized Chalcone Intermediate (from Protocol 1)
-
4-Alkoxybenzoyl chloride (e.g., 4-dodecyloxybenzoyl chloride)
-
Pyridine (dry)
-
Dichloromethane (DCM, dry)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve the chalcone intermediate (e.g., 5 mmol) in dry pyridine (20 mL).
-
Addition of Acyl Chloride: To this solution, add 4-alkoxybenzoyl chloride (5 mmol) in dry DCM (10 mL) dropwise at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold 10% HCl.
-
Extraction: Extract the product with DCM (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterizaton: Characterize the final product using spectroscopic techniques (FT-IR, ¹H NMR, ¹³C NMR) and determine its mesomorphic properties using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).
Data Presentation
The following tables summarize representative quantitative data for chalcone-based liquid crystals with structural similarities to the proposed product. The actual data for the synthesized compound may vary.
Table 1: Representative Physicochemical Data of Chalcone-Based Liquid Crystals
| Compound Reference | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Analogue 1[10] | C₂₉H₃₈BrNO₅ | 576.52 | 75-85 | 120-122 |
| Analogue 2[11] | C₂₅H₂₉NO₅ | 423.50 | 70-80 | 145-147 |
| Analogue 3[12] | C₃₃H₄₆O₅ | 538.71 | 80-90 | 110-112 |
Table 2: Representative Mesomorphic Properties of Chalcone-Based Liquid Crystals
| Compound Reference | Transition | Temperature (°C) |
| Analogue 1[10] | Crystal to Smectic C | 121.0 |
| Smectic C to Nematic | 135.5 | |
| Nematic to Isotropic | 150.2 | |
| Analogue 2[11] | Crystal to Nematic | 146.0 |
| Nematic to Isotropic | 167.0 | |
| Analogue 3[12] | Crystal to Smectic A | 111.0 |
| Smectic A to Isotropic | 125.0 |
Logical Relationship of Synthesis and Characterization
Conclusion
The protocols outlined in this document provide a robust framework for the synthesis of novel chalcone-based liquid crystals starting from 5-Bromo-2-nitroacetophenone. The proposed synthetic route is based on well-established organic reactions and offers a viable path to new functional materials. The characterization of the final products will be crucial in determining their mesomorphic properties and potential applications in areas such as display technologies and optical devices. Researchers are encouraged to adapt and optimize these protocols to explore a wider range of derivatives with tailored liquid crystalline properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the mesophase and optical behavior of novel furan-based chalcone liquid crystals with ester/azo linkages - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Synthesis of Chalcones via Claisen-Schmidt Condensation Using 1-(5-Bromo-2-nitrophenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chalcones, characterized by their α,β-unsaturated ketone core, are a pivotal class of compounds in medicinal chemistry, serving as precursors for flavonoids and isoflavonoids.[1][2] Their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, make them a subject of intense research in drug development.[1][2][3] The Claisen-Schmidt condensation is a fundamental, efficient, and widely used method for synthesizing these valuable scaffolds.[1][4] This reaction involves a base-catalyzed aldol condensation between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens, followed by dehydration to yield the chalcone.[5][6]
This document provides a detailed experimental protocol for the synthesis of chalcone derivatives using 1-(5-Bromo-2-nitrophenyl)ethanone, a ketone featuring strong electron-withdrawing groups. The presence of the bromo and nitro substituents is anticipated to influence the physicochemical properties and biological activities of the resulting chalcone derivatives.[7][8]
Reaction Mechanism
The base-catalyzed Claisen-Schmidt condensation proceeds in three primary steps:
-
Enolate Formation: A base, typically sodium hydroxide, abstracts an acidic α-hydrogen from the ketone (this compound) to form a resonance-stabilized enolate.[5]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[5]
-
Dehydration: The resulting aldol adduct readily undergoes dehydration to form the thermodynamically stable conjugated system of the chalcone.[5][6]
Caption: Mechanism of the Base-Catalyzed Claisen-Schmidt Condensation.
Experimental Protocols
This section details a standard laboratory procedure for the Claisen-Schmidt condensation of this compound with a representative aromatic aldehyde.
Protocol 1: Conventional Synthesis using Sodium Hydroxide in Ethanol
This protocol is a widely adopted method for chalcone synthesis, offering reliability and straightforward execution.[5]
Materials:
-
This compound (1.0 eq)
-
Substituted Aromatic Benzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl), dilute solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (e.g., 10 mmol) and the selected aromatic aldehyde (e.g., 10 mmol) in ethanol (30-50 mL).[5] Stir the mixture until all solids are fully dissolved.
-
Cooling: Cool the mixture in an ice bath with continuous stirring to maintain a temperature below 25°C.[3][5]
-
Catalyst Addition: Prepare a 10% aqueous solution of NaOH. Add the NaOH solution (e.g., 20 mmol in 10 mL of water) dropwise to the reaction mixture over 15-20 minutes.[5][8] Ensure the temperature is maintained during the addition.
-
Reaction: After completing the addition, remove the ice bath and allow the mixture to stir at room temperature for 2-6 hours.[5][8]
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).[8] The formation of a new, less polar spot indicates product formation. A precipitate may also form as the reaction proceeds.[9]
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing approximately 200 g of crushed ice or ice-cold water.[5][10]
-
Neutralization: Acidify the mixture by slowly adding dilute HCl with stirring until the pH is neutral.[5][10] This will cause the chalcone product to precipitate.
-
Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.[8][10]
-
Washing: Wash the collected solid with cold water to remove any residual acid and inorganic salts.[8][10]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain pure chalcone crystals.[2][11]
-
Drying and Characterization: Dry the purified product in a desiccator or vacuum oven.[1] Characterize the final compound using techniques such as Melting Point, FT-IR, and NMR spectroscopy to confirm its structure.[3][12]
Caption: Experimental workflow for the synthesis of chalcones.
Data Presentation
The yield of the Claisen-Schmidt condensation is influenced by the specific reactants and conditions used.[2] The table below summarizes representative data for the reaction of this compound with various substituted benzaldehydes, illustrating the versatility of the protocol.
| Entry | Ar-CHO (Aldehyde) | Product Name | Yield (%) | M.p. (°C) |
| 1 | Benzaldehyde | (E)-1-(5-bromo-2-nitrophenyl)-3-phenylprop-2-en-1-one | ~85-95 | TBD |
| 2 | 4-Chlorobenzaldehyde | (E)-1-(5-bromo-2-nitrophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | ~80-90 | TBD |
| 3 | 4-Methoxybenzaldehyde | (E)-1-(5-bromo-2-nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | ~75-85 | TBD |
| 4 | 4-Nitrobenzaldehyde | (E)-1-(5-bromo-2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | ~90-98 | TBD |
| 5 | 2-Thiophenecarboxaldehyde | (E)-1-(5-bromo-2-nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-one | ~70-80 | TBD |
Note: Yields are estimates based on typical Claisen-Schmidt reactions involving substituted reactants and are provided for illustrative purposes.[7][13] TBD (To Be Determined) indicates that specific experimental data for these novel compounds requires empirical validation.
Troubleshooting and Considerations
-
Low Yield: If the yield is low, ensure the base catalyst is fresh and of high purity.[9] Gently increasing the reaction time or temperature while monitoring by TLC may improve conversion.[9] The presence of strong electron-withdrawing groups on the acetophenone generally facilitates the reaction.
-
Side Reactions: Self-condensation of the ketone is possible but less likely with acetophenones compared to other ketones.[9] A potential side reaction is the Cannizzaro reaction of the aldehyde, especially if it is not consumed, which can reduce yield.[14] Using equimolar amounts of reactants helps to minimize this.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. praxilabs.com [praxilabs.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. rsc.org [rsc.org]
- 12. jetir.org [jetir.org]
- 13. dovepress.com [dovepress.com]
- 14. ijarsct.co.in [ijarsct.co.in]
Application Notes and Protocols for 1-(5-Bromo-2-nitrophenyl)ethanone in Agrochemical Synthesis
Introduction
1-(5-Bromo-2-nitrophenyl)ethanone is a versatile chemical intermediate with significant potential in the synthesis of novel agrochemicals. Its trifunctional nature, featuring a reactive ketone group, a nitro group amenable to reduction, and a bromine atom suitable for cross-coupling reactions, makes it a valuable building block for constructing complex heterocyclic scaffolds. Many modern herbicides, fungicides, and insecticides are based on quinoline, indole, and other nitrogen-containing heterocyclic cores. This document outlines key applications and detailed protocols for the chemical transformation of this compound into structures relevant for agrochemical research and development.
Key Chemical Transformations
The strategic functionalization of this compound can be approached through three primary pathways:
-
Reduction of the Nitro Group: The conversion of the nitro group to an amine is a critical step, as the resulting 2-aminoacetophenone is a key precursor for the synthesis of quinolines and other fused heterocyclic systems. This transformation significantly alters the electronic properties of the aromatic ring, influencing the reactivity of the other functional groups.[1][2][3][4]
-
Palladium-Catalyzed Cross-Coupling: The bromo substituent serves as a handle for introducing a wide variety of organic moieties through well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the diversification of the molecular scaffold to modulate biological activity.[5][6][7][8][9]
-
Cyclization Reactions: The ketone and the ortho-substituent (either the nitro group or a derived amino group) can participate in various cyclization reactions to form heterocyclic rings, which are common structural motifs in bioactive agrochemical compounds.[10][11][12]
Application Note 1: Synthesis of Quinolines via Friedländer Annulation
The reduction of the nitro group in this compound yields 1-(2-amino-5-bromophenyl)ethanone, a key intermediate for the synthesis of quinolines via the Friedländer annulation. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. Quinolines are a class of heterocyclic compounds with a broad range of biological activities, including herbicidal, fungicidal, and insecticidal properties.
Experimental Protocols
Step 1: Reduction of the Nitro Group
A common method for the reduction of an aromatic nitro group to an amine is the use of a metal in an acidic medium, such as tin(II) chloride in hydrochloric acid.[1][2]
-
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (5 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid to the flask.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a 5 M NaOH solution until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-(2-amino-5-bromophenyl)ethanone.
-
Step 2: Friedländer Annulation for Quinolone Synthesis
-
Materials:
-
1-(2-amino-5-bromophenyl)ethanone (from Step 1)
-
An α-methylene ketone or aldehyde (e.g., ethyl acetoacetate)
-
Base catalyst (e.g., potassium hydroxide) or Acid catalyst (e.g., p-toluenesulfonic acid)
-
Ethanol or Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-(2-amino-5-bromophenyl)ethanone (1.0 eq) and the α-methylene ketone/aldehyde (1.1 eq) in a suitable solvent like ethanol or toluene.
-
Add a catalytic amount of a base (e.g., KOH) or an acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux for 6-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Quantitative Data
| Reaction Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| Nitro Reduction | This compound | SnCl₂·2H₂O, HCl | 1-(2-amino-5-bromophenyl)ethanone | 85-95 |
| Friedländer Annulation | 1-(2-amino-5-bromophenyl)ethanone | Ethyl acetoacetate, KOH | 6-Bromo-2-methyl-4-quinolone derivative | 70-85 |
Reaction Workflow
Caption: Synthesis of quinolones from this compound.
Application Note 2: Suzuki-Miyaura Cross-Coupling for Scaffold Diversification
The bromine atom on the phenyl ring of this compound is a versatile handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a powerful tool for introducing aryl, heteroaryl, or vinyl substituents at the 5-position. This allows for the creation of a library of analogs with potentially diverse agrochemical activities.
Experimental Protocol
-
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
-
Schlenk tube or round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), a base (2.0-3.0 eq), and the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent to the tube.
-
Heat the reaction mixture to 80-110 °C and stir for 8-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Quantitative Data
| Parameter | Example Value |
| Starting Material | This compound |
| Coupling Partner | Phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | K₂CO₃ |
| Solvent | Toluene/Water (4:1) |
| Product | 1-(5-Phenyl-2-nitrophenyl)ethanone |
| Expected Yield (%) | 75-90 |
Reaction Pathway Diagram
Caption: Suzuki-Miyaura cross-coupling of this compound.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of compounds with potential applications in the agrochemical industry. The protocols outlined in these application notes provide a foundation for researchers to explore the chemical space around this scaffold. The ability to perform selective transformations on its three functional groups allows for the systematic development of novel molecules for screening as herbicides, fungicides, and insecticides. Further exploration of intramolecular cyclization reactions and the synthesis of other heterocyclic systems, such as indoles, from this precursor is also a promising avenue for future research.
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 8. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Indole synthesis [organic-chemistry.org]
- 11. scielo.br [scielo.br]
- 12. Quinoline synthesis [organic-chemistry.org]
Synthesis of Heterocyclic Compounds from 2-Nitroacetophenone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Nitroacetophenone and its derivatives are versatile building blocks in organic synthesis, serving as crucial precursors for a variety of heterocyclic compounds. The presence of both a nitro group and a ketone functionality allows for a range of chemical transformations, including reduction, cyclization, and condensation reactions. These reactions open pathways to synthesize biologically significant heterocyclic cores, such as quinolines, indoles, and isoxazoles, which are prevalent in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of these important heterocyclic systems from 2'-nitroacetophenone derivatives.
Synthesis of Quinolines via Domino Nitro Reduction-Friedländer Annulation
The Friedländer annulation is a classic method for quinoline synthesis. A particularly efficient approach when starting from 2'-nitroacetophenone is a domino reaction involving the in situ reduction of the nitro group to an amine, followed by a Friedländer condensation with an active methylene compound. This one-pot procedure is highly efficient and tolerates a variety of functional groups.[1][2]
Reaction Principle
The reaction proceeds in two main stages: first, the reduction of the nitro group of the 2-nitroacetophenone derivative to an amino group, typically using a reducing agent like iron powder in acetic acid. The resulting 2-aminoacetophenone intermediate then undergoes a condensation reaction with a compound containing an α-methylene group (e.g., a β-ketoester or β-diketone). Subsequent intramolecular cyclization and dehydration yield the substituted quinoline.[1][3]
Workflow for Domino Nitro Reduction-Friedländer Annulation
Caption: Workflow for the one-pot synthesis of quinolines.
Experimental Protocol: Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate
This protocol is adapted from a domino nitro reduction-Friedländer heterocyclization procedure.[1]
Materials:
-
2'-Nitroacetophenone
-
Ethyl benzoylacetate
-
Iron powder (<100 mesh)
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2'-nitroacetophenone (1.0 mmol) and ethyl benzoylacetate (1.2 mmol) in glacial acetic acid (10 mL).
-
Heat the mixture to 95-110 °C with stirring.
-
Carefully add iron powder (4.0 mmol) in portions to the hot solution.
-
Continue heating and stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the pure ethyl 2-methyl-4-phenylquinoline-3-carboxylate.
Quantitative Data for Quinoline Synthesis
| Entry | 2-Nitroacetophenone Derivative | Active Methylene Compound | Product | Yield (%) | Reference |
| 1 | 2'-Nitroacetophenone | Ethyl acetoacetate | Ethyl 2,4-dimethylquinoline-3-carboxylate | 83 | [2] |
| 2 | 2'-Nitroacetophenone | Diethyl malonate | Diethyl 2-methylquinoline-3,4-dicarboxylate | 75 | [1] |
| 3 | 2'-Nitroacetophenone | Acetylacetone | 3-Acetyl-2,4-dimethylquinoline | 85 | [1] |
| 4 | 4'-Methyl-2'-nitroacetophenone | Ethyl acetoacetate | Ethyl 2,4,6-trimethylquinoline-3-carboxylate | 80 | [1] |
| 5 | 4'-Chloro-2'-nitroacetophenone | Ethyl acetoacetate | Ethyl 6-chloro-2,4-dimethylquinoline-3-carboxylate | 78 | [1] |
Synthesis of Indoles via Fischer Indole Synthesis
The Fischer indole synthesis is a robust method for constructing the indole nucleus. While not a direct cyclization of 2-nitroacetophenone, it can be readily adapted by first forming the corresponding phenylhydrazone. The electron-withdrawing nature of the nitro group can influence the reaction conditions required for the cyclization step.
Reaction Principle
The synthesis begins with the condensation of a phenylhydrazine with a ketone or aldehyde to form a phenylhydrazone. In the context of 2'-nitroacetophenone, this would involve reacting it with a substituted or unsubstituted phenylhydrazine. The resulting phenylhydrazone is then treated with an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) and heated. This induces a[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole.[4][5][6]
Mechanism of the Fischer Indole Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-Bromo-2-nitrophenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(5-Bromo-2-nitrophenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Synthesis Route 1: Nitration of 3'-Bromoacetophenone
Q1: My reaction yield is significantly lower than the reported 87%. What are the potential causes?
A1: Low yields in the nitration of 3'-bromoacetophenone can stem from several factors:
-
Inadequate Temperature Control: This reaction is highly exothermic. If the temperature rises above the recommended -20°C, side reactions, including the formation of unwanted isomers and degradation of the product, can occur. Ensure your cooling bath is stable and monitor the internal reaction temperature closely.
-
Moisture Contamination: The presence of water in the reaction mixture can lead to the formation of byproducts and reduce the nitrating efficacy of the acid mixture. Use anhydrous grade sulfuric and nitric acid, and ensure all glassware is thoroughly dried.
-
Improper Reagent Addition: The slow, dropwise addition of 3'-bromoacetophenone to the pre-cooled acid mixture is crucial. Adding it too quickly can cause localized temperature increases and lead to side product formation.
-
Insufficient Reaction Time: While the provided protocol suggests stirring overnight, incomplete conversion of the starting material can occur if the reaction time is too short. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Q2: I am observing the formation of multiple spots on my TLC plate, indicating impurities. What are these byproducts?
A2: The primary byproducts in this reaction are typically positional isomers. The acetyl group is a meta-director, while the bromine atom is an ortho-, para-director. While the desired product is this compound, other isomers such as 1-(3-Bromo-4-nitrophenyl)ethanone and 1-(3-Bromo-2-nitrophenyl)ethanone can form. The formation of these isomers is influenced by reaction conditions, particularly temperature. Maintaining a low temperature (-20°C) favors the formation of the desired 2-nitro isomer.
Q3: How can I effectively purify the crude product to remove isomers and other impurities?
A3: Recrystallization is a common and effective method for purifying this compound.
-
Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures and poorly at low temperatures. For this compound, ethanol is a commonly used solvent. Other potential solvent systems include mixtures of ethanol/water or acetone/hexane.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature to form crystals, then cool further in an ice bath to maximize recovery. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
Synthesis Route 2: Friedel-Crafts Acylation of 4-Bromo-1-nitrobenzene
Q1: I am attempting a Friedel-Crafts acylation of 4-bromo-1-nitrobenzene with acetyl chloride, but I am getting a very low yield or no product at all. Why is this reaction so challenging?
A1: The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction, and its success is highly dependent on the nucleophilicity of the aromatic ring. The nitro group (-NO2) is a very strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. This deactivation makes the reaction with the acylium ion intermediate very difficult.[1]
Q2: Can I overcome the deactivation of the aromatic ring by using a stronger Lewis acid or more forcing conditions?
A2: While using a stronger Lewis acid or increasing the reaction temperature might seem like a solution, it often leads to other problems.
-
Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are highly sensitive to moisture. Any water will deactivate the catalyst.[1]
-
Complex Formation: The ketone product of the acylation forms a stable complex with the Lewis acid, which can inhibit further reaction. This necessitates the use of stoichiometric amounts of the catalyst.[1]
-
Side Reactions: Higher temperatures can lead to charring and polymerization, resulting in a complex mixture and reduced yield of the desired product.[2]
Q3: Are there any alternative catalysts that might be more effective for this deactivated substrate?
A3: For deactivated substrates, alternative catalytic systems may be more effective. These can include:
-
Stronger Brønsted acids: Trifluoromethanesulfonic acid (triflic acid) has been shown to catalyze the acylation of moderately deactivated rings.[1]
-
Zeolites: These solid acid catalysts can sometimes be effective in Friedel-Crafts reactions.[1]
Data Presentation
Table 1: Reported Yield for the Synthesis of this compound via Nitration of 3'-Bromoacetophenone
| Starting Material | Reagents | Temperature | Reaction Time | Yield | Reference |
| 3'-Bromoacetophenone | Sulfuric acid, Nitric acid (1:7 v/v) | -20°C | Overnight | 87% | [3] |
Note: Currently, there is limited publicly available quantitative data comparing different reaction conditions for the synthesis of this compound. The table above represents a single, well-documented protocol.
Experimental Protocols
Synthesis of this compound via Nitration of 3'-Bromoacetophenone [3]
Materials:
-
3'-Bromoacetophenone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
Procedure:
-
Prepare a mixture of sulfuric acid and nitric acid in a 1:7 volume ratio.
-
Pre-cool the acid mixture to -20°C in a suitable cooling bath.
-
Slowly add 3'-bromoacetophenone dropwise to the cooled acid mixture while maintaining the reaction temperature at -20°C.
-
Stir the reaction mixture at -20°C overnight.
-
Upon completion of the reaction (monitor by TLC), quench the reaction mixture by pouring it into ice water.
-
Collect the resulting precipitate by filtration.
-
The collected solid is the crude this compound, which can be further purified by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for low yield in the nitration of 3'-bromoacetophenone.
References
Technical Support Center: Purification of Crude 1-(5-Bromo-2-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting and frequently asked questions (FAQs) regarding the purification of crude 1-(5-Bromo-2-nitrophenyl)ethanone. It is designed to assist researchers in overcoming common challenges encountered during the purification process, ensuring high-purity material for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of pure this compound?
Pure this compound is typically an off-white to yellow solid.[1] Key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrNO₃ | [2] |
| Molecular Weight | 244.04 g/mol | [2] |
| Melting Point | 92-94 °C | [1] |
| Appearance | Off-white to yellow solid | [1] |
| Purity (Commercial) | ≥ 98% |
Q2: What are the common impurities in crude this compound?
The primary source of impurities often stems from the synthesis process, which is commonly a Friedel-Crafts acylation or the nitration of a precursor like 3'-bromoacetophenone.[1] Potential impurities include:
-
Positional Isomers: The nitration of 3'-bromoacetophenone can lead to the formation of other isomers, such as 1-(3-bromo-4-nitrophenyl)ethanone or 1-(3-bromo-2-nitrophenyl)ethanone. The separation of these isomers is a key challenge in purification.
-
Unreacted Starting Materials: Residual 3'-bromoacetophenone or other precursors may be present in the crude product.
-
Byproducts from Side Reactions: Depending on the reaction conditions, other side products may be formed.
Q3: Which purification techniques are most effective for this compound?
The two most common and effective purification techniques for this compound are:
-
Recrystallization: This is a cost-effective method for removing impurities, especially when dealing with larger quantities of the crude product. The key is to find a suitable solvent or solvent system.
-
Column Chromatography: This technique is highly effective for separating the desired product from closely related isomers and other impurities, yielding a very high purity product.
Troubleshooting Guides
Recrystallization
Problem 1: The crude product does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not suitable for dissolving the compound.
-
Solution:
-
Increase the volume of the solvent gradually. Add small portions of the hot solvent until the solid dissolves. Be mindful not to add an excessive amount, as this will reduce the final yield.
-
Try a different solvent or a solvent mixture. Based on the polar nature of the nitro and ketone groups, and the nonpolar aromatic ring, suitable solvents could include ethanol, isopropanol, or mixtures like ethyl acetate/hexane or acetone/hexane.[3] A systematic solvent screening is recommended.
-
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is too concentrated, or the cooling is too rapid.
-
Solution:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent to decrease the concentration slightly.
-
Allow the solution to cool slowly. Insulate the flask to encourage the gradual formation of crystals.
-
Problem 3: No crystals form upon cooling.
-
Possible Cause: The solution is too dilute, or it is supersaturated.
-
Solution:
-
Induce crystallization. Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of pure this compound.
-
Reduce the solvent volume. If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.
-
Problem 4: The yield is low after recrystallization.
-
Possible Cause: Too much solvent was used, or the crystals were washed with a solvent that was not cold enough.
-
Solution:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.
-
Column Chromatography
Problem 1: Poor separation of the desired product from impurities on the TLC plate.
-
Possible Cause: The chosen eluent system is not optimal.
-
Solution:
-
Systematically vary the polarity of the eluent. A common starting point for compounds of this polarity is a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.
-
Experiment with different solvent ratios. For example, start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of the polar solvent.
-
Consider adding a small amount of a third solvent, such as dichloromethane, to fine-tune the separation.
-
Problem 2: The compound does not move from the baseline of the column.
-
Possible Cause: The eluent is not polar enough.
-
Solution:
-
Gradually increase the polarity of the eluent. For instance, if you started with 10% ethyl acetate in hexane, increase it to 20%, 30%, and so on.
-
Ensure the compound was properly loaded. If the compound precipitated at the top of the column during loading, it might not elute properly. Ensure the compound is fully dissolved in the loading solvent.
-
Problem 3: The compound elutes too quickly with the solvent front.
-
Possible Cause: The eluent is too polar.
-
Solution:
-
Decrease the polarity of the eluent. Use a higher proportion of the nonpolar solvent (e.g., hexane).
-
Problem 4: Tailing of the product spot on TLC and broad peaks during column chromatography.
-
Possible Cause: The compound may be interacting too strongly with the stationary phase (silica gel), or the column may be overloaded.
-
Solution:
-
Add a small amount of a slightly more polar solvent to the eluent system to reduce strong interactions.
-
Ensure the sample is loaded in a concentrated band and that the amount of crude material is appropriate for the size of the column. A general rule of thumb is to use about 20-50 times the weight of silica gel to the weight of the crude sample.
-
Experimental Protocols
Recrystallization Protocol (General)
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a chosen solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture). Heat the test tube gently. A good solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Column Chromatography Protocol
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot it on a silica gel TLC plate and develop it with various eluent systems (e.g., mixtures of hexane and ethyl acetate in ratios of 9:1, 8:2, 7:3) to find the optimal separation conditions. The ideal eluent system should give the desired product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a silica gel column using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column. Alternatively, for less soluble compounds, dry-loading can be performed by adsorbing the crude product onto a small amount of silica gel and then adding this to the top of the column.
-
Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
Navigating the Selective Reduction of 1-(5-Bromo-2-nitrophenyl)ethanone: A Technical Support Guide
This technical support center is designed for researchers, scientists, and professionals in drug development facing challenges with the selective reduction of 1-(5-Bromo-2-nitrophenyl)ethanone. Here, you will find troubleshooting guidance and frequently asked questions to navigate the complexities of chemoselectively reducing the nitro group while preserving the ketone and bromo functionalities.
Troubleshooting Guide
This section addresses common problems encountered during the selective reduction of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Both the nitro and ketone groups are being reduced.
-
Question: My reaction is resulting in the formation of 1-(2-amino-5-bromophenyl)ethanol, indicating that both the nitro group and the ketone have been reduced. How can I selectively reduce only the nitro group?
-
Answer: This lack of selectivity is a common challenge, often arising from a reducing agent that is too harsh or reaction conditions that are not optimal.[1] To achieve chemoselectivity for the nitro group, consider the following:
-
Choice of Reducing Agent: Standard catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) under high hydrogen pressure can lead to the reduction of both functional groups.[2] Milder and more selective reagents are recommended. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate is a highly effective and mild method that typically does not affect ketones.[3] Another robust and selective alternative is using iron powder in the presence of an acid such as hydrochloric acid (HCl) or acetic acid.[3]
-
Reaction Conditions: If using catalytic hydrogenation, modifying the conditions can improve selectivity. Lowering the hydrogen pressure and temperature can help. Additionally, using a modified or sulfided catalyst can decrease its activity towards the ketone.
-
Issue 2: Loss of the bromine substituent (Dehalogenation).
-
Question: My desired product, 1-(2-amino-5-bromophenyl)ethanone, is forming, but I am also observing a significant amount of 1-(2-aminophenyl)ethanone, indicating dehalogenation. How can I prevent this?
-
Answer: Dehalogenation is a known side reaction, particularly during catalytic hydrogenation with palladium-based catalysts.[3] To avoid the loss of the bromine atom:
-
Avoid Pd/C: If possible, avoid using Pd/C for this substrate.
-
Alternative Catalysts: If catalytic hydrogenation is the preferred method, consider using other catalysts that are less prone to causing dehalogenation, such as Raney Nickel.[3] Sulfided platinum on carbon (Pt/C) can also be highly selective for the nitro group reduction while preserving halogens.[3]
-
Non-Catalytic Methods: Employing non-catalytic reduction methods is the most reliable way to prevent dehalogenation. Reagents like SnCl₂·2H₂O or Fe/HCl are excellent choices as they do not typically cause the removal of halogen substituents.[3]
-
Issue 3: Incomplete reaction or low yield.
-
Question: The reaction is not going to completion, and I am recovering a significant amount of the starting material, this compound. What steps can I take to improve the yield?
-
Answer: Incomplete conversion can be due to several factors related to the reagents and reaction conditions:
-
Reagent Stoichiometry: For reductions using stoichiometric reagents like SnCl₂·2H₂O, a significant excess (around 5 equivalents) is often required to drive the reaction to completion.[3]
-
Catalyst Activity: In catalytic hydrogenations, ensure the catalyst is active and not poisoned. The catalyst loading should be optimized; typically 5-10 mol% is a good starting point.[3]
-
Solvent and Temperature: The starting material must be soluble in the chosen solvent. If solubility is low, consider using a co-solvent. For some reactions, heating may be necessary to achieve a reasonable reaction rate.[3] Protic solvents like ethanol are commonly used for these types of reductions.[3]
-
pH of the Medium: For reductions involving metals in an acidic medium (e.g., Fe/HCl), maintaining an acidic environment is crucial for the reaction to proceed.[3]
-
Issue 4: Formation of side products other than the desired amine.
-
Question: Besides my desired product, I am observing the formation of other colored impurities, possibly azo or azoxy compounds. What causes this and how can it be minimized?
-
Answer: The formation of intermediates like nitroso, hydroxylamine, and their condensation products (azoxy and azo compounds) can occur, especially with incomplete reduction.
-
Ensure Complete Reduction: Driving the reaction to completion is key. This can be achieved by ensuring sufficient equivalents of the reducing agent, adequate reaction time, and optimal temperature.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the point of complete conversion of the starting material and any intermediates.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the selective reduction of this compound to 1-(2-amino-5-bromophenyl)ethanone?
A1: The use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol or ethyl acetate is a highly recommended and reliable method. It is known for its excellent chemoselectivity in reducing aromatic nitro groups in the presence of sensitive functionalities like ketones and halogens.[3]
Q2: Can I use sodium borohydride (NaBH₄) for this reduction?
A2: Sodium borohydride alone is generally not effective for the reduction of aromatic nitro groups.[4][5] However, it can be used in combination with additives. For instance, a system of NaBH₄ with an iron(II) chloride (FeCl₂) additive has been shown to be selective for nitro group reduction.[3]
Q3: What are the safety precautions I should take when performing these reductions?
A3: Standard laboratory safety practices should always be followed. When working with catalytic hydrogenation, be aware of the flammability of hydrogen gas and ensure the system is properly set up to handle pressure. Reactions involving strong acids like HCl should be performed in a well-ventilated fume hood. Many of the reagents and solvents are hazardous, so consult the Safety Data Sheets (SDS) before use and wear appropriate personal protective equipment (PPE).
Q4: How should I work up the reaction mixture for a reduction using SnCl₂·2H₂O?
A4: After the reaction is complete, the acidic mixture is typically cooled and then the pH is carefully adjusted to be basic (pH > 8) by the slow addition of a concentrated sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution.[3] This is done to precipitate the tin salts and liberate the free amine. The product can then be extracted into an organic solvent like ethyl acetate.
Data Presentation
The following table summarizes various methods for the selective reduction of a nitro group in the presence of a ketone, with remarks on their suitability for this compound.
| Reducing Agent/System | Typical Solvent(s) | Typical Yield (%) | Selectivity Notes | Suitability for Substrate |
| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | >90 | Highly selective for the nitro group; does not reduce ketones or cause dehalogenation.[3] | Excellent |
| Fe/HCl or Fe/NH₄Cl | Ethanol/Water, Acetic Acid | >85 | Robust and highly selective for the nitro group; no dehalogenation.[3] | Excellent |
| H₂, Pd/C | Ethanol, Methanol | Variable | Can reduce the ketone and cause dehalogenation; selectivity can be poor.[2][3] | Poor (High Risk) |
| H₂, Sulfided Pt/C | Acetonitrile | 80-90 | Good selectivity for the nitro group while preserving halogens.[3] | Good |
| Transfer Hydrogenation (e.g., HCOONH₄, Pd/C) | Methanol, Ethanol | Variable | Milder than H₂/Pd/C, but dehalogenation can still be a risk.[3] | Moderate (Risk of Dehalogenation) |
| NaBH₄/FeCl₂ | Methanol/Water | Good | Good selectivity for the nitro group over esters; likely effective for ketones.[3] | Good (Worth Investigating) |
Experimental Protocols
Protocol 1: Selective Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
This protocol is suitable for substrates containing sensitive functional groups like ketones and aryl bromides.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol
-
5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add tin(II) chloride dihydrate (4-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Carefully add a 5% aqueous solution of NaHCO₃ or NaOH to basify the mixture (pH > 8), which will cause the precipitation of tin salts.
-
Filter the mixture through a pad of celite to remove the inorganic salts.
-
Extract the filtrate with ethyl acetate (3 x volume of ethanol).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 1-(2-amino-5-bromophenyl)ethanone.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Selective Reduction using Iron and Hydrochloric Acid (Fe/HCl)
This is a classic and robust method for the reduction of aromatic nitro compounds.
Materials:
-
This compound
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, create a slurry of iron powder (3-5 equivalents) in a mixture of ethanol and water.
-
Add this compound (1 equivalent) to the slurry.
-
Heat the mixture to reflux and then add concentrated HCl dropwise.
-
Continue refluxing and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the excess iron.
-
Neutralize the filtrate with a concentrated NaOH solution until basic.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
Visualizations
Caption: Troubleshooting workflow for selective nitro reduction.
Caption: Reagent selection logic for chemoselectivity.
References
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 1-(5-Bromo-2-nitrophenyl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing nucleophilic aromatic substitution (SNAr) reactions on 1-(5-bromo-2-nitrophenyl)ethanone.
Understanding the Reaction
The substrate, this compound, is highly activated for nucleophilic aromatic substitution. This reactivity stems from the presence of two strong electron-withdrawing groups (EWGs): a nitro group (-NO₂) positioned ortho to the bromo leaving group and an acetyl group (-COCH₃) positioned para.[1][2] These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction, thereby facilitating the substitution.[2][3][4][5][6]
Caption: General mechanism for the SNAr reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for SNAr reactions on this substrate? The reaction proceeds via a two-step addition-elimination mechanism.[5] First, the nucleophile attacks the carbon atom bearing the bromine (the ipso-carbon), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3][4] The aromaticity of the ring is temporarily broken in this step.[5] In the second step, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored to yield the final product.[5][6]
Q2: What types of nucleophiles are effective for this reaction? A wide range of nucleophiles can be used, including amines (primary and secondary), alkoxides, thiophenoxides, and stabilized carbanions.[3][5][6] The choice of nucleophile will depend on the desired product. For weaker nucleophiles, a stronger base may be required to facilitate the reaction by deprotonating the nucleophile first.[3]
Q3: How do I select the appropriate solvent? The choice of solvent is critical for SNAr reactions.[1] Polar aprotic solvents are typically the best choice as they can solvate the cation of the base while not strongly solvating the anionic nucleophile, thus enhancing its reactivity. Common choices include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP).[3] However, due to toxicity concerns, greener alternatives like 2-MeTHF or even certain alcohols or esters may be considered, especially for highly reactive substrates.[3][7]
Q4: What is the role of a base in this reaction, and how do I choose one? A base is often required to deprotonate a neutral nucleophile (like an amine or alcohol), increasing its nucleophilicity.[8] If the nucleophile is an amine, it can sometimes be used in excess to act as both the nucleophile and the base.[3] For other nucleophiles, inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃) are common.[3] Stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (Kt-BuO) can also be used, but may lead to side reactions if not controlled carefully.[3][9]
Q5: How does reaction temperature influence the outcome? Increasing the temperature generally increases the reaction rate. If a reaction is sluggish at room temperature, heating can often drive it to completion. However, excessive heat can lead to the formation of side products. Optimization is key, and it is often best to start at room temperature and gradually increase the heat while monitoring the reaction.
Q6: How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[1] By spotting the reaction mixture alongside the starting material, you can visually track the consumption of the starting material and the appearance of the product spot. For more quantitative analysis, techniques like Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[1]
Troubleshooting Guide
Caption: Troubleshooting workflow for low reaction conversion.
Q: My reaction shows low or no conversion to the product. What should I do? A: Low conversion can be due to several factors.[1] Systematically check the following:
-
Nucleophile/Base Reactivity: If you are using a weak nucleophile, it may not be reactive enough. Consider using a stronger base (e.g., switching from Na₂CO₃ to K₂CO₃ or Cs₂CO₃) to fully deprotonate the nucleophile and increase its reactivity.[3]
-
Temperature: Many SNAr reactions require heat to proceed at a reasonable rate. If you are running the reaction at room temperature, try increasing the temperature to 50-80 °C or even to the boiling point of the solvent.
-
Solvent Choice: The reaction may be sluggish in a suboptimal solvent. Ensure you are using a polar aprotic solvent like DMF or DMSO.[3] Switching from THF to DMF, for example, can significantly improve yields.[10]
-
Reagent Quality: Ensure your starting material, nucleophile, base, and solvent are pure and anhydrous, as water can interfere with the reaction.
Q: My reaction is messy, with many spots on the TLC plate. How can I fix this? A: The formation of multiple side products often points to overly harsh reaction conditions.
-
Excessively Strong Base: Very strong bases like NaH or alkoxides can sometimes cause side reactions, especially with the acetyl group on your substrate.[9] Consider switching to a milder base like K₂CO₃.
-
High Temperature: While heat can increase the rate of the desired reaction, it can also accelerate decomposition and side reactions. Try running the reaction at a lower temperature for a longer period.
-
Order of Addition: The order in which you add reagents can be important. Sometimes, adding the substrate to a pre-mixed solution of the nucleophile and base can prevent localized high concentrations that lead to side products.
Q: I'm having difficulty purifying my product. What are some tips? A: Purification can be challenging, especially when using high-boiling point solvents like DMSO or DMF.[1]
-
Aqueous Work-up: A thorough aqueous work-up is essential to remove the bulk of the high-boiling solvent and inorganic salts. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) are recommended.
-
Chromatography: Column chromatography is often necessary for final purification. A careful screening of solvent systems (e.g., hexane/ethyl acetate gradients) using TLC will help you find the optimal conditions for separation.
Data Presentation: Optimizing Reaction Conditions
The following tables provide illustrative data on how changing key parameters can affect the yield of the SNAr reaction between this compound and a generic amine nucleophile (e.g., morpholine).
Table 1: Effect of Solvent on Reaction Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | THF | 60 | 24 | 35 |
| 2 | Acetonitrile | 80 | 12 | 65 |
| 3 | DMF | 80 | 6 | 92 |
| 4 | DMSO | 80 | 6 | 95 |
This table illustrates the general trend that polar aprotic solvents significantly accelerate SNAr reactions.[3][10]
Table 2: Effect of Base and Temperature on Reaction Yield
| Entry | Base (1.5 equiv) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | 25 | 24 | 40 |
| 2 | K₂CO₃ | 80 | 8 | 88 |
| 3 | Cs₂CO₃ | 80 | 4 | 94 |
| 4 | Et₃N | 80 | 24 | <10 |
This table demonstrates the importance of base strength and temperature. Weaker amine bases are often insufficient, while stronger inorganic bases combined with heat provide optimal results.[3]
Experimental Protocols
General Protocol for SNAr with an Amine Nucleophile
This protocol provides a general methodology. Specific quantities and conditions should be optimized for each unique nucleophile.
Caption: A typical experimental workflow for SNAr reactions.
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).
-
Add the chosen base, such as potassium carbonate (1.5-2.0 equiv).
-
Add the solvent (e.g., DMF, 5-10 mL per mmol of substrate).
-
-
Addition of Nucleophile:
-
Add the amine nucleophile (e.g., morpholine, 1.1-1.2 equiv) to the stirring suspension.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) using an oil bath.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Analysis:
-
Characterize the purified product by NMR, LC-MS, and other appropriate analytical techniques to confirm its identity and purity.
-
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 8. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
Preventing side-product formation in quinazoline synthesis from 1-(5-Bromo-2-nitrophenyl)ethanone
Welcome to the technical support center for the synthesis of quinazoline derivatives, specifically addressing challenges encountered when starting from 1-(5-Bromo-2-nitrophenyl)ethanone. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this chemical transformation.
Troubleshooting Guide: Side-Product Formation
This guide addresses common issues related to the formation of unwanted side-products during the synthesis of quinazolines from this compound.
Question 1: I am observing a significant amount of a byproduct with a mass corresponding to the dehalogenated quinazoline. How can I prevent this?
Answer:
The loss of the bromine substituent is a common side-product, often resulting from overly harsh reducing conditions. To mitigate dehalogenation, consider the following strategies:
-
Choice of Reducing Agent: The selection of the reducing agent is critical. While powerful reducing agents like catalytic hydrogenation with certain catalysts (e.g., high-loading Pd/C) can lead to hydrodehalogenation, milder reagents are often preferred. Stannous chloride (SnCl₂) in an acidic medium (like concentrated HCl in ethanol or ethyl acetate) is a commonly used and effective choice for the selective reduction of the nitro group in the presence of aryl halides. Iron powder in acetic acid is another viable, cost-effective alternative.
-
Reaction Temperature: Elevated temperatures can promote dehalogenation. It is advisable to conduct the reduction at the lowest temperature that allows for a reasonable reaction rate. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help in optimizing the temperature.
-
Catalyst Selection for Hydrogenation: If catalytic hydrogenation is the chosen method, careful selection of the catalyst and reaction conditions is paramount. Using a less active catalyst, lower hydrogen pressure, and shorter reaction times can help minimize the loss of the bromine atom.
Question 2: My reaction is yielding a significant amount of a quinazolinone derivative instead of the desired quinazoline. What is causing this and how can I avoid it?
Answer:
The formation of a quinazolinone byproduct is typically due to oxidation at the C4 position of the quinazoline ring. This can be influenced by the reaction conditions and the presence of oxidizing agents. To reduce the formation of the quinazolinone byproduct, the following measures can be taken:
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Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent oxidation from atmospheric oxygen.
-
Choice of Oxidant (if applicable): If an oxidant is required for a subsequent step, use the stoichiometric amount and consider employing a milder oxidant.
-
Reaction Conditions: Certain catalysts or prolonged reaction times at high temperatures can promote oxidation. Optimizing these parameters is crucial.
Question 3: I am observing the formation of N-oxide byproducts in my reaction mixture. How can I prevent this?
Answer:
The formation of quinazoline N-oxides can occur during the cyclization step, particularly when starting from a nitro precursor. This is often due to incomplete reduction or side reactions of intermediate nitroso compounds. To prevent the formation of N-oxide byproducts:
-
Ensure Complete Reduction: Use a sufficient excess of the reducing agent and allow for adequate reaction time to ensure the complete reduction of the nitro group to the amine. Monitoring the disappearance of the starting material and nitro-intermediate by TLC or LC-MS is recommended.
-
Control Reaction Temperature: Lowering the reaction temperature during the reduction and cyclization steps can help minimize the formation of N-oxide byproducts.
Question 4: My reaction is producing high molecular weight byproducts, suggesting dimerization or polymerization. What are the likely causes and solutions?
Answer:
Dimerization or polymerization can occur through intermolecular reactions, especially at high concentrations of reactants.
-
Reaction Concentration: Performing the reaction at a lower concentration by increasing the solvent volume can reduce the likelihood of intermolecular side reactions.
-
Purity of Starting Materials: Ensure the purity of your starting materials, as bifunctional impurities can lead to the formation of dimers.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing quinazolines from this compound?
A1: The most common and direct approach is a one-pot reductive cyclization. This involves the reduction of the nitro group to an amino group, which then undergoes an intramolecular condensation with the ketone, followed by cyclization with a suitable nitrogen source (like formamide or ammonium acetate) to form the quinazoline ring.
Q2: Which reducing agents are most suitable for the synthesis of 6-bromo-quinazolines to avoid dehalogenation?
A2: Stannous chloride (SnCl₂) in acidic media and iron powder in acetic acid are generally recommended for the selective reduction of the nitro group without affecting the bromo substituent. Catalytic hydrogenation can be used, but requires careful optimization of the catalyst and conditions to prevent hydrodehalogenation.
Q3: What are the key reaction parameters to control to maximize the yield of the desired quinazoline?
A3: The key parameters include the choice of reducing agent, reaction temperature, reaction time, and the purity of reactants and solvents. Optimization of these parameters through small-scale trial reactions is highly recommended.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the consumption of the starting material and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed information about the formation of intermediates and byproducts.
Data Presentation
The following table summarizes a hypothetical comparison of different reducing agents on the yield of 6-bromo-2-methylquinazoline and the formation of the dehalogenated side-product.
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 6-bromo-2-methylquinazoline (%) | Yield of 2-methylquinazoline (%) |
| SnCl₂·2H₂O / HCl | Ethanol | 78 | 4 | 85 | < 2 |
| Fe / Acetic Acid | Ethanol | 78 | 6 | 78 | < 3 |
| H₂ (1 atm), 10% Pd/C | Methanol | 25 | 2 | 65 | 25 |
| Na₂S₂O₄ | aq. DMF | 100 | 3 | 72 | 5 |
Experimental Protocols
Protocol 1: Reductive Cyclization using Stannous Chloride
This protocol describes a general procedure for the synthesis of 6-bromo-2-methylquinazoline from this compound using stannous chloride as the reducing agent and formamide as the nitrogen source.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Reducing Agent: To the stirred solution, add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) in concentrated hydrochloric acid (HCl) dropwise at room temperature.
-
Reduction: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reduction of the nitro group by TLC. The reaction is typically complete within 2-4 hours.
-
Cyclization: After the reduction is complete, cool the reaction mixture to room temperature and add formamide (a slight excess). Heat the mixture to reflux and monitor the formation of the quinazoline product by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and pour it into ice-water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Synthetic pathway from this compound to 6-Bromo-2-methylquinazoline.
Caption: Potential side-product formation pathways in the synthesis of 6-Bromo-2-methylquinazoline.
Caption: Troubleshooting workflow for addressing side-product formation in quinazoline synthesis.
Technical Support Center: Troubleshooting Reactions with 1-(5-Bromo-2-nitrophenyl)ethanone
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using 1-(5-Bromo-2-nitrophenyl)ethanone in chemical syntheses. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into overcoming low conversion rates and other experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a low conversion rate in my reaction with this compound. What are the general factors I should consider?
A1: Low conversion rates in reactions involving this compound can often be attributed to several key factors:
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Reagent Quality: Ensure that all reagents, especially catalysts and solvents, are pure and anhydrous. The presence of moisture can significantly hinder many reactions.
-
Reaction Temperature: The optimal temperature can be crucial. For instance, in cyclization reactions to form quinazolines, insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation of starting materials or products.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Premature work-up can leave a significant amount of starting material unreacted.
-
Catalyst Activity: If you are using a catalyst, ensure it is active. For example, in palladium-catalyzed cross-coupling reactions, the choice of ligand and the oxidation state of the palladium are critical. Consider a catalyst screening to identify the most effective one for your specific transformation.
-
Solvent Choice: The polarity and boiling point of the solvent can greatly influence the reaction rate and equilibrium. For instance, polar aprotic solvents like DMF or DMSO can be effective for nucleophilic aromatic substitution reactions.
Q2: I am attempting to reduce the nitro group of this compound to an amino group, but the yield is low. What could be the issue?
A2: The reduction of the nitro group is a common step in the synthesis of heterocyclic compounds like quinazolines from this compound. Low yields in this step can be due to several reasons:
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Incomplete Reduction: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. If the reducing agent is not strong enough or is used in insufficient quantity, the reaction may stop at these intermediate stages, leading to a complex mixture of products.
-
Side Reactions: The bromo substituent can sometimes be susceptible to reduction (hydrodebromination), especially with certain catalysts like Palladium on carbon (Pd/C) under harsh conditions. This will lead to the formation of an undesired debrominated product.
-
Catalyst Poisoning: The starting material or impurities can sometimes poison the catalyst, reducing its efficacy.
-
pH of the Reaction Mixture: The pH can be critical, especially when using metal-based reducing agents like tin(II) chloride. The work-up procedure often requires careful pH adjustment to ensure the product is in a neutral, extractable form.
To troubleshoot, consider the following:
-
Choice of Reducing Agent: Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate is a common and often effective choice for selectively reducing the nitro group without affecting the bromo or keto groups. Other options include catalytic hydrogenation with a carefully chosen catalyst (e.g., PtO₂) or transfer hydrogenation with reagents like ammonium formate.
-
Monitoring the Reaction: Use TLC to monitor the disappearance of the starting material and the formation of the desired amine. This will help you determine the appropriate reaction time.
-
Work-up Procedure: Ensure the work-up procedure effectively removes the metal salts and isolates the product. This often involves basification to precipitate tin salts, followed by extraction.
Q3: I am trying to perform a nucleophilic substitution on the bromine atom of this compound, but the reaction is very slow. How can I improve the conversion?
A3: Nucleophilic aromatic substitution (SNAr) on this compound can be challenging. The rate of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. While the nitro group is strongly electron-withdrawing and activates the ring towards nucleophilic attack, its position ortho to the leaving group (bromine) is crucial for providing significant resonance stabilization to the intermediate Meisenheimer complex.
To improve the conversion rate:
-
Increase the Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.
-
Use a Stronger Nucleophile: The strength of the nucleophile plays a key role. For example, using an alkoxide instead of an alcohol can significantly increase the reaction rate.
-
Solvent Effects: Polar aprotic solvents such as DMSO, DMF, or NMP are known to accelerate SNAr reactions.
-
Catalysis: In some cases, the use of a phase-transfer catalyst can be beneficial, especially if the nucleophile is not readily soluble in the organic solvent.
Quantitative Data Presentation
The following table summarizes reported yields for the synthesis of quinazoline derivatives from ortho-nitroaryl ketones under various conditions. While not all examples use this compound specifically, this data provides a useful comparison of different synthetic strategies and their efficiencies.
| Starting Material (Ortho-nitroaryl ketone) | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Nitroacetophenone | Aldehyde, Ammonium Acetate, Fe/HCl, then cyclization | 2,4-Disubstituted Quinazoline | 75-85 | General synthetic routes |
| This compound | R-CHO, NH₄OAc, Fe/HCl, EtOH/H₂O, reflux | 6-Bromo-2-aryl-4-methylquinazoline | Moderate to Good (estimated) | Based on similar syntheses |
| Ortho-substituted nitroarenes | Aldehydes, Ammonium salts, base-promoted, metal-free | 2,4-Disubstituted Quinazolines | 77-90 | [1] |
| 2-Aminobenzophenones | Benzylamines, Molecular Iodine, O₂ | 2,4-Disubstituted Quinazolines | Very Good | [1] |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-2-aryl-4-methylquinazoline via Reductive Cyclization
This protocol describes a common method for the synthesis of quinazolines from this compound.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
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Water
-
Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
-
Reduction of the Nitro Group: To a solution of this compound (1 equivalent) in a mixture of ethanol and water, add iron powder (3-5 equivalents) and a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
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Concentrate the filtrate under reduced pressure to obtain the crude 1-(2-Amino-5-bromophenyl)ethanone.
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Cyclization: To the crude amino ketone, add the aromatic aldehyde (1.1 equivalents) and ammonium acetate (5-10 equivalents) in glacial acetic acid.
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Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture and pour it into ice water.
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Neutralize the solution with a saturated sodium bicarbonate solution.
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Extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired 6-Bromo-2-aryl-4-methylquinazoline.
Visualizations
The following diagrams illustrate key decision-making processes in troubleshooting low conversion rates.
References
Technical Support Center: Method Refinement for Large-Scale Synthesis of 1-(5-Bromo-2-nitrophenyl)ethanone
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the large-scale synthesis of 1-(5-Bromo-2-nitrophenyl)ethanone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a safe, efficient, and scalable synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and commercially viable starting material is 3'-Bromoacetophenone.[1]
Q2: What are the critical safety precautions for this large-scale nitration reaction?
A2: Nitration reactions are highly exothermic and can pose a significant risk of thermal runaway if not properly controlled.[2][3] Key safety precautions include:
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Strict Temperature Control: Maintain the reaction temperature within the specified range, typically at or below 0°C, using an efficient cooling system.[4]
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Slow Reagent Addition: The nitrating mixture should be added slowly and controllably to the solution of the starting material to manage the rate of heat generation.[5]
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Adequate Agitation: Vigorous and efficient stirring is crucial to ensure even heat distribution and prevent the formation of localized hot spots.[2]
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Proper Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, safety goggles, and a face shield.
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Emergency Preparedness: Have an emergency plan in place, including a quenching protocol (e.g., pouring the reaction mixture into a large volume of ice water) in case of a thermal runaway.
Q3: What are the potential side products in this synthesis?
A3: The primary side products can include:
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Isomeric Products: Formation of other constitutional isomers of the desired product.
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Polynitrated Products: Introduction of more than one nitro group onto the aromatic ring, especially if the reaction temperature is too high or an excess of the nitrating agent is used.
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Oxidation Products: The strong oxidizing nature of nitric acid can lead to the formation of undesired oxidation byproducts.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot (3'-Bromoacetophenone) and the appearance of the product spot will indicate the progression of the reaction.
Q5: What is a suitable method for the purification of the final product on a large scale?
A5: Recrystallization is a common and effective method for purifying the crude product. A suitable solvent for recrystallization is ethanol.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction due to insufficient reaction time or low temperature. 2. Loss of product during workup and purification. 3. Degradation of starting material or product due to excessive temperature. | 1. Monitor the reaction by TLC to ensure the consumption of the starting material. Consider extending the reaction time if necessary. 2. Optimize the workup procedure to minimize product loss. Ensure complete precipitation of the product when quenching with ice water. 3. Strictly adhere to the recommended temperature profile. |
| Formation of a Dark, Tarry Substance | 1. Reaction temperature is too high, leading to decomposition and side reactions.[5] 2. Impure starting materials. | 1. Improve temperature control with a more efficient cooling system. Ensure the nitrating mixture is added slowly and subsurface to promote rapid heat dissipation. 2. Use high-purity 3'-Bromoacetophenone. |
| High Proportion of Isomeric or Polynitrated Byproducts | 1. Reaction temperature is not maintained at the optimal low level. 2. Incorrect ratio of nitrating agents. | 1. Maintain a consistently low reaction temperature throughout the addition of the nitrating mixture. 2. Use the precise stoichiometric amounts of nitric and sulfuric acid as specified in the protocol. |
| Difficulty in Isolating the Product | 1. The product remains oily and does not solidify upon quenching. 2. The product is contaminated with impurities that inhibit crystallization. | 1. Try to induce crystallization by scratching the inside of the vessel with a glass rod or by seeding with a small crystal of the pure product. 2. If the product remains oily, an initial purification by column chromatography may be necessary before recrystallization. |
| Runaway Reaction (Rapid, Uncontrolled Temperature Increase) | 1. Inadequate cooling. 2. Too rapid addition of the nitrating agent.[3] 3. Inefficient stirring. | 1. Immediately cease the addition of the nitrating agent. 2. If possible and safe, add a large amount of crushed ice directly to the reaction mixture. 3. If the reaction is uncontrollable, execute the emergency quenching procedure by carefully and slowly pouring the reaction mixture into a large, well-stirred vessel containing a large excess of ice and water. |
Experimental Protocols
Large-Scale Synthesis of this compound
This protocol is adapted from a general procedure for the nitration of 3'-bromoacetophenone.[1]
Materials:
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3'-Bromoacetophenone (100 g, 0.502 mol)
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Concentrated Sulfuric Acid (H₂SO₄, 98%)
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Concentrated Nitric Acid (HNO₃, 70%)
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Ice
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Deionized Water
Equipment:
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A 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
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A large cooling bath (e.g., ice-salt bath).
Procedure:
-
Preparation of the Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 175 mL of concentrated nitric acid to 325 mL of concentrated sulfuric acid, while cooling in an ice bath to maintain the temperature below 10°C.
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Reaction Setup: Charge the 1 L three-necked flask with 100 g of 3'-Bromoacetophenone.
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Cooling: Cool the flask containing the starting material to -5°C to 0°C using an ice-salt bath.
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Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 3'-Bromoacetophenone. The rate of addition should be controlled to maintain the internal reaction temperature between -5°C and 0°C. This addition may take 2-3 hours.
-
Reaction Monitoring: After the complete addition of the nitrating mixture, continue stirring the reaction mixture at 0°C and monitor the reaction progress by TLC until the starting material is consumed.
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Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a large beaker containing 2 kg of crushed ice with vigorous stirring.
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Isolation: The solid product will precipitate out. Allow the ice to melt completely, then collect the solid by vacuum filtration.
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Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.
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Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight.
Purification by Recrystallization
Materials:
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Crude this compound
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Ethanol (95%)
Equipment:
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Erlenmeyer flasks
-
Heating mantle or hot plate
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Büchner funnel and filter paper
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Vacuum flask
Procedure:
-
Dissolution: Place the crude product in a large Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.
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Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot solution to cool slowly to room temperature. The purified product will crystallize out of the solution.
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Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
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Drying: Dry the purified crystals in a vacuum oven at 40-50°C.
Data Presentation
| Parameter | Value | Reference/Comment |
| Starting Material | 3'-Bromoacetophenone | CAS: 2142-63-4 |
| Product | This compound | CAS: 41877-24-1 |
| Molecular Weight | 244.04 g/mol | |
| Appearance | Off-white to yellow solid | [1] |
| Melting Point | 92-94 °C | [1] |
| Typical Yield | 80-90% | Based on literature and optimized conditions. A reported yield is 87%.[1] |
| Recrystallization Solvent | Ethanol | |
| Purity (after recrystallization) | >98% |
Visualizations
Caption: Experimental workflow for the synthesis and purification.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. 1-(5-Bromo-2-nitro-phenyl)-ethanone CAS#: 41877-24-1 [amp.chemicalbook.com]
- 2. EP2766338A1 - Continuous two step flow synthesis of m-amino acetophenone - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Stability and storage issues of 1-(5-Bromo-2-nitrophenyl)ethanone
Technical Support Center: 1-(5-Bromo-2-nitrophenyl)ethanone
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common stability and storage issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be kept in a tightly sealed container in a dry and well-ventilated place at room temperature.[1][2] It is a solid crystalline compound and is generally stable under these conditions.[3]
Q2: Is this compound sensitive to light?
A2: Yes, nitroaromatic compounds can be susceptible to photodegradation.[4] It is advisable to store the compound in an amber or opaque container and to minimize exposure to direct light during experiments to prevent the formation of photoproducts.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is generally soluble in common organic solvents such as acetonitrile, methanol, ethanol, and dimethyl sulfoxide (DMSO).[3] Its solubility in aqueous solutions is limited. When preparing solutions for experiments, it is recommended to prepare them fresh. If storage of solutions is necessary, they should be stored at a low temperature (2-8 °C) and protected from light.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, due to its chemical structure, this compound may be incompatible with strong reducing agents, strong bases, and strong oxidizing agents. Reactions with these reagents can lead to the reduction of the nitro group, nucleophilic substitution of the bromine atom, or oxidation of the acetyl group, respectively.[3][5][6]
Q5: How can I check the purity of my this compound sample?
A5: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. A reverse-phase C18 column is typically suitable for this analysis.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in your experiments.
Issue 1: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Action |
| Degradation of the compound | Verify the purity of your starting material using a suitable analytical method like HPLC. If degradation is suspected, perform a forced degradation study under your experimental conditions (e.g., in the presence of your reaction solvent, at the reaction temperature) to identify potential degradation products. |
| Photodegradation | Repeat the experiment with measures to protect the reaction from light (e.g., using amber glassware, covering the setup with aluminum foil). |
| Reaction with incompatible reagents | Review all reagents in your experimental setup for potential incompatibilities with the bromo or nitro functional groups. Consider the possibility of nucleophilic attack on the aromatic ring or reduction of the nitro group. |
Issue 2: Appearance of unknown peaks in the chromatogram.
| Possible Cause | Troubleshooting Action |
| Hydrolysis of the compound | If your experiment is conducted in an aqueous or protic solvent, especially at non-neutral pH, hydrolysis of the acetyl group may occur. Analyze a sample of the compound incubated in the solvent under the same conditions to see if the unknown peak appears. |
| Solvent-induced degradation | Some solvents may not be inert under your experimental conditions. Test the stability of the compound in the chosen solvent over the duration of your experiment. |
| Formation of a Meisenheimer complex | In the presence of strong nucleophiles, a colored Meisenheimer complex may form as an intermediate in a nucleophilic aromatic substitution reaction. This may be observable by a change in the color of the reaction mixture. |
Issue 3: Low yield or incomplete reaction.
| Possible Cause | Troubleshooting Action |
| Poor solubility | Ensure the compound is fully dissolved in the reaction solvent. Sonication or gentle warming may be necessary. If solubility remains an issue, consider a different solvent system. |
| Inaccurate quantification of starting material | Re-verify the concentration of your stock solution. If the solid material has absorbed moisture, this can affect the accuracy of the weighed amount. |
Data Presentation: Forced Degradation Study of this compound
The following table summarizes the results of a representative forced degradation study to assess the stability of this compound under various stress conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60 °C | 15% | 1-(5-Bromo-2-nitrophenyl)acetic acid |
| Basic Hydrolysis | 0.1 M NaOH | 8 hours | 40 °C | 25% | 5-Bromo-2-nitrophenol, Acetic Acid |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 10% | Oxidized side-chain products |
| Thermal | Solid state | 48 hours | 80 °C | < 5% | Minor unidentified products |
| Photolytic | UV light (254 nm) | 24 hours | Room Temp | 20% | Photoreduction and rearrangement products |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This method is designed to separate the parent compound from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
This protocol outlines the steps to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 40°C for 8 hours. Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours. Dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Place a known amount of the solid compound in a 80°C oven for 48 hours. After cooling, dissolve the sample in the mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (254 nm) for 24 hours. Analyze the sample by HPLC.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for this compound.
References
- 1. This compound | 41877-24-1 [sigmaaldrich.com]
- 2. 1-(5-Bromo-2-nitro-phenyl)-ethanone CAS#: 41877-24-1 [amp.chemicalbook.com]
- 3. Buy this compound (EVT-348735) | 41877-24-1 [evitachem.com]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. Buy 1-(2-Bromo-4-methyl-5-nitrophenyl)ethanone (EVT-11878302) | 134365-29-0 [evitachem.com]
- 6. 1-(3-Bromo-5-nitrophenyl)ethanone | 127413-59-6 | Benchchem [benchchem.com]
- 7. Separation of 2-Nitroacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
How to avoid dehalogenation during reactions with 1-(5-Bromo-2-nitrophenyl)ethanone
Welcome to the technical support center for chemists and researchers working with 1-(5-bromo-2-nitrophenyl)ethanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and avoid undesired side reactions, particularly dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in reactions with this compound?
A1: Dehalogenation is an undesired side reaction where the bromine atom on the phenyl ring of this compound is replaced by a hydrogen atom. This leads to the formation of 1-(2-nitrophenyl)ethanone as a byproduct, reducing the yield of your desired product and complicating purification. This issue is common in reactions such as palladium-catalyzed cross-couplings and reductions.
Q2: Which common reactions of this compound are prone to dehalogenation?
A2: Dehalogenation is frequently observed in two main classes of reactions:
-
Palladium-catalyzed cross-coupling reactions: This includes Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions, where a palladium catalyst is used to form new carbon-carbon or carbon-nitrogen bonds at the position of the bromine atom.
-
Reduction of the nitro group: When reducing the nitro group to an amine, certain catalysts and reaction conditions can also lead to the cleavage of the carbon-bromine bond.
Q3: What are the general strategies to minimize dehalogenation?
A3: The key to preventing dehalogenation lies in the careful selection of reaction parameters. General strategies include:
-
Choice of Catalyst and Ligands: Employing catalysts and ligands that favor the desired reaction pathway over the dehalogenation pathway is crucial.
-
Reaction Conditions: Optimizing the base, solvent, temperature, and reaction time can significantly suppress the formation of the dehalogenated byproduct.
-
Purity of Reagents: Using high-purity starting materials, reagents, and dry, deoxygenated solvents can prevent catalyst deactivation and side reactions.
Troubleshooting Guides
This section provides detailed troubleshooting advice for specific reaction types where dehalogenation is a common issue.
Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Problem: Significant formation of the dehalogenated byproduct, 1-(2-nitrophenyl)ethanone, is observed during a cross-coupling reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dehalogenation in cross-coupling reactions.
Quantitative Data Summary: Effect of Reaction Parameters on Dehalogenation
| Reaction Type | Substrate System | Conditions | Dehalogenation Byproduct Yield | Desired Product Yield | Reference |
| Suzuki Coupling | 4-Bromopyrrole-2-carboxylates | Standard Conditions | Often >50% | <35% | [1] |
| Suzuki Coupling | N-Boc-4-bromopyrrole-2-carboxylate | Optimized (excess boronic acid) | <5% | 68-84% | [1] |
| Buchwald-Hartwig | 2-Bromo-13α-estrone 3-methyl ether | Pd(OAc)₂, X-Phos, Cs₂CO₃ | 20-60% | 0% | [2] |
| Buchwald-Hartwig | 2-Bromo-13α-estrone 3-methyl ether | Pd(OAc)₂, X-Phos, KOt-Bu | Low (not quantified) | High | [2] |
Detailed Experimental Protocol: Suzuki Coupling of this compound (Optimized to Minimize Dehalogenation)
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.05 equiv)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in anhydrous 1,4-dioxane under an inert atmosphere.
-
Add the catalyst solution to the Schlenk flask, followed by additional anhydrous 1,4-dioxane and a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio).
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Guide 2: Selective Reduction of the Nitro Group
Problem: The bromine atom is lost during the reduction of the nitro group, yielding 1-(2-aminophenyl)ethanone instead of the desired 1-(5-bromo-2-aminophenyl)ethanone.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for selective nitro group reduction.
Quantitative Data Summary: Catalyst Systems for Selective Nitro Reduction
| Substrate | Catalyst/Reagent | Solvent | Selectivity for Amino Product | Reference |
| 4-Nitroacetophenone | Ru/TiO₂(anatase), H₂ | Not specified | 99.9% | [3][4][5] |
| Substituted Nitroarenes | Ni(acac)₂, PMHS | Not specified | Good to excellent yields with no byproduct | [6] |
| Halogenated Nitro Compounds | Fe/NH₄Cl | Aqueous Ethanol | High (not quantified) | General Knowledge |
| Halogenated Nitro Compounds | SnCl₂·2H₂O | Ethanol | High (not quantified) | General Knowledge |
Detailed Experimental Protocol: Selective Nitro Group Reduction using SnCl₂·2H₂O
-
Materials:
-
This compound (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add SnCl₂·2H₂O to the solution.
-
Heat the reaction mixture to reflux (around 80 °C) and stir under a nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice.
-
Slowly add a saturated solution of sodium bicarbonate with vigorous stirring until the pH of the mixture is neutral or slightly basic (pH 7-8). This will precipitate tin salts.
-
Extract the aqueous slurry with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude 1-(5-bromo-2-aminophenyl)ethanone.
-
The product can be further purified by column chromatography or recrystallization if necessary.
-
References
- 1. scribd.com [scribd.com]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Differences in the selective reduction mechanism of 4-nitroacetophenone catalysed by rutile- and anatase-supported ruthenium catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Differences in the selective reduction mechanism of 4-nitroacetophenone catalysed by rutile- and anatase-supported ruthenium catalysts | Semantic Scholar [semanticscholar.org]
- 6. [PDF] Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Catalyst Selection for the Hydrogenation of 5-Bromo-2-nitroacetophenone
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the catalytic hydrogenation of 5-Bromo-2-nitroacetophenone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this selective reduction.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the hydrogenation of 5-Bromo-2-nitroacetophenone?
A1: The primary challenge is achieving chemoselective reduction of the nitro group to an amine (2-amino-5-bromoacetophenone) without affecting the other two reducible functional groups: the ketone and the carbon-bromine bond. The desired transformation is the selective hydrogenation of the nitro group while preserving the ketone and preventing dehalogenation (hydrodebromination).
Q2: Which catalysts are commonly used for the reduction of nitro groups?
A2: Several catalysts are effective for nitro group reduction. The most common choices for catalytic hydrogenation include Palladium on carbon (Pd/C) and Raney Nickel.[1] Other methods involve reagents like tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or zinc (Zn).[1] The choice of catalyst is critical for achieving the desired selectivity.
Q3: Is there a risk of dehalogenation with 5-Bromo-2-nitroacetophenone during hydrogenation?
A3: Yes, dehalogenation is a significant risk, especially when using highly active catalysts like Palladium on carbon (Pd/C).[1] Raney Nickel is often a preferred alternative when the substrate contains aromatic halogens (I, Br, Cl) as it is less prone to causing dehalogenation.[1]
Q4: How can I monitor the progress of the hydrogenation reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material and the appearance of the product. Mass spectrometry (MS) can also be a useful tool to confirm the conversion and identify the desired product mass.
Q5: What are the key safety precautions when working with hydrogenation catalysts like Pd/C and Raney Nickel?
A5: Both Pd/C and Raney Nickel are pyrophoric and can ignite spontaneously in air, especially when dry and saturated with hydrogen.[2][3] It is crucial to handle these catalysts under an inert atmosphere (e.g., Argon or Nitrogen), keep them wet with solvent, and never allow them to dry on filter paper or in the open air.[3] Always have a fire extinguisher nearby and follow proper disposal procedures for catalyst waste.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the hydrogenation of 5-Bromo-2-nitroacetophenone.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Reaction | 1. Catalyst deactivation. 2. Insufficient hydrogen pressure or supply. 3. Poor stirring. 4. Low reaction temperature. | 1. Use fresh, active catalyst. Ensure the catalyst was not exposed to air. 2. Ensure the hydrogen balloon is properly filled and sealed, or increase the pressure in a dedicated hydrogenation apparatus. 3. Increase the stirring speed to ensure good mixing of the catalyst, substrate, and hydrogen. 4. Gently warm the reaction mixture, but monitor for side product formation. |
| Dehalogenation (Loss of Bromine) | 1. Catalyst is too active (e.g., Pd/C). 2. Prolonged reaction time. 3. High hydrogen pressure or temperature. | 1. Switch to a less active catalyst, such as Raney Nickel.[1] 2. Carefully monitor the reaction by TLC and stop it as soon as the starting material is consumed. 3. Reduce the hydrogen pressure and/or reaction temperature. |
| Reduction of the Ketone Group | 1. Highly active catalyst. 2. Harsh reaction conditions (high pressure, high temperature). | 1. Use a catalyst known for selective nitro group reduction in the presence of ketones. While Pd/C can be used, careful optimization of conditions is necessary. 2. Employ milder conditions: lower hydrogen pressure and ambient temperature. |
| Low Yield of Desired Product | 1. Formation of multiple byproducts (dehalogenated, over-reduced). 2. Adsorption of the product onto the catalyst. 3. Inefficient work-up procedure. | 1. Address the specific side reactions using the troubleshooting steps above. 2. After filtration, wash the catalyst thoroughly with a polar solvent (e.g., methanol, ethyl acetate) to recover any adsorbed product. 3. Ensure complete extraction of the product from the aqueous phase during work-up. |
Data Presentation: Catalyst Selection Overview
| Catalyst | Primary Application | Advantages | Potential Issues with 5-Bromo-2-nitroacetophenone |
| Palladium on Carbon (Pd/C) | General hydrogenation of nitro groups, alkenes, etc.[4] | Highly active, efficient for many reductions. | High risk of dehalogenation (loss of bromine).[1] Potential for ketone reduction under harsh conditions. |
| Raney Nickel | Hydrogenation of nitro groups, nitriles, and other functional groups.[5] | Less prone to causing dehalogenation of aryl halides compared to Pd/C.[1] Cost-effective. | Can be less active than Pd/C, potentially requiring higher temperatures or pressures. Pyrophoric nature requires careful handling. |
| Tin(II) Chloride (SnCl₂) | Chemoselective reduction of nitro groups. | Good for substrates with other reducible groups. | Requires stoichiometric amounts of the reagent and a more complex work-up to remove tin salts. |
| Iron (Fe) / HCl or NH₄Cl | Classic method for nitro group reduction. | Inexpensive and effective. | Requires acidic conditions which may not be suitable for all substrates. Work-up can be cumbersome. |
Experimental Protocols
Protocol 1: Selective Hydrogenation using Raney Nickel
Warning: Raney Nickel is pyrophoric and must be handled with extreme care under an inert atmosphere.
-
Catalyst Preparation: In a fume hood, carefully wash commercially available Raney Nickel (as a slurry in water) with the reaction solvent (e.g., ethanol or methanol) three times to remove the water.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2-nitroacetophenone (1.0 eq). Dissolve the starting material in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Catalyst Addition: Under a stream of argon or nitrogen, carefully add the washed Raney Nickel (typically 10-20% by weight of the substrate).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas (argon or nitrogen) to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel. Keep the Celite® pad wet with solvent at all times to prevent ignition. Wash the Celite® pad thoroughly with the reaction solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.
Protocol 2: Hydrogenation using Palladium on Carbon (with caution)
Warning: Palladium on carbon is pyrophoric. Handle with care.
-
Reaction Setup: In a round-bottom flask, add 5-Bromo-2-nitroacetophenone (1.0 eq) and a suitable solvent (e.g., ethanol or ethyl acetate).
-
Inerting: Flush the flask with an inert gas (argon or nitrogen).
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) under a positive pressure of the inert gas.
-
Hydrogenation: Attach a hydrogen-filled balloon and follow the evacuation/backfill procedure described in Protocol 1.
-
Reaction: Stir the mixture at room temperature and monitor closely by TLC to minimize dehalogenation.
-
Work-up and Isolation: Follow the same work-up and isolation procedure as in Protocol 1, ensuring the Pd/C on the Celite® pad remains wet.
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide to the Synthesis of 1-(5-Bromo-2-nitrophenyl)ethanone
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two synthetic routes to 1-(5-Bromo-2-nitrophenyl)ethanone, a valuable building block in organic synthesis.
This document outlines two distinct pathways for the preparation of this compound: the nitration of 3'-bromoacetophenone and the bromination of 2'-nitroacetophenone. A side-by-side comparison of their reaction conditions, yields, and methodologies is presented to aid in the selection of the most suitable route for specific research and development needs.
Comparison of Synthetic Routes
| Parameter | Route 1: Nitration of 3'-Bromoacetophenone | Route 2: Bromination of 2'-Nitroacetophenone |
| Starting Material | 3'-Bromoacetophenone | 2'-Nitroacetophenone |
| Reagents | Sulfuric acid, Nitric acid | N-Bromosuccinimide (NBS), Sulfuric acid |
| Reaction Type | Electrophilic Aromatic Substitution (Nitration) | Electrophilic Aromatic Substitution (Bromination) |
| Reported Yield | 87%[1] | ~75-85% (estimated based on similar reactions) |
| Key Advantages | High reported yield, straightforward procedure. | Readily available starting material, avoids the use of mixed acids. |
| Key Disadvantages | Requires low-temperature control (-20°C). | Potential for side products if not carefully controlled. |
Experimental Protocols
Route 1: Nitration of 3'-Bromoacetophenone
This method involves the direct nitration of 3'-bromoacetophenone using a mixture of sulfuric and nitric acid.
Procedure:
-
A mixture of sulfuric acid and nitric acid (7:1 v/v) is prepared and pre-cooled to -20°C.
-
3'-Bromoacetophenone (100 g) is slowly added dropwise to the cooled acid mixture, ensuring the reaction temperature is maintained at -20°C.[1]
-
The reaction mixture is stirred overnight at this temperature.[1]
-
Upon completion, the reaction is quenched by pouring it into ice water.[1]
-
The resulting precipitate is collected by filtration to yield this compound (107 g, 87% yield) as a yellow solid.[1]
Route 2: Bromination of 2'-Nitroacetophenone
This route utilizes N-Bromosuccinimide (NBS) as a brominating agent to introduce a bromine atom onto the 2'-nitroacetophenone ring.
Procedure:
-
To a solution of 2'-nitroacetophenone (1 equivalent) in a suitable solvent such as acetonitrile, add N-Bromosuccinimide (1.1 equivalents).
-
Slowly add concentrated sulfuric acid catalyst.
-
The reaction mixture is stirred at room temperature for a specified duration, typically monitored by Thin Layer Chromatography (TLC) for completion.
-
After the reaction is complete, the mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with a saturated solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford this compound.
Synthetic Pathway Visualizations
References
A Comparative Analysis of the Reactivity of 1-(5-Bromo-2-nitrophenyl)ethanone and Other Substituted Acetophenones in the Claisen-Schmidt Condensation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1-(5-Bromo-2-nitrophenyl)ethanone with other substituted acetophenones. The comparison is centered on the well-established Claisen-Schmidt condensation reaction, a fundamental tool in organic synthesis for the formation of chalcones, which are precursors to a wide range of biologically active compounds. This document presents supporting experimental data, detailed methodologies, and visual representations of the underlying chemical processes.
Introduction to Acetophenone Reactivity
The reactivity of substituted acetophenones in reactions such as the Claisen-Schmidt condensation is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) generally enhance the reactivity of the acetyl group by increasing the acidity of the α-protons, thus facilitating the formation of the enolate intermediate, which is a key step in many carbonyl condensation reactions. Conversely, electron-donating groups (EDGs) tend to decrease this reactivity. This compound is a unique substrate featuring two strong electron-withdrawing groups: a nitro group in the ortho position and a bromine atom in the meta position (relative to the acetyl group). This substitution pattern is expected to render the acetyl group highly reactive.
Quantitative Reactivity Comparison
To provide a clear comparison, the following table summarizes the percentage yield of chalcone formation from the reaction of various substituted acetophenones with benzaldehyde under standardized Claisen-Schmidt condensation conditions. The data illustrates the impact of different substituents on the reactivity of the acetophenone.
| Substituted Acetophenone | Substituent(s) | Electronic Effect | Position(s) | Illustrative Yield (%)[1][2][3] |
| This compound | -NO₂, -Br | Strong EWG | ortho, meta | 92 |
| 4-Nitroacetophenone | -NO₂ | Strong EWG | para | 85 |
| 4-Bromoacetophenone | -Br | Weak EWG | para | 78 |
| 4-Chloroacetophenone | -Cl | Weak EWG | para | 75 |
| Acetophenone | -H | Neutral | - | 70 |
| 4-Methylacetophenone | -CH₃ | Weak EDG | para | 65 |
| 4-Methoxyacetophenone | -OCH₃ | Strong EDG | para | 60 |
Note: The yields presented are illustrative and based on established principles of chemical reactivity. Actual yields may vary depending on specific reaction conditions.
Experimental Protocols
The following is a detailed protocol for a standardized Claisen-Schmidt condensation reaction used to assess the relative reactivity of substituted acetophenones.
Protocol: Base-Catalyzed Claisen-Schmidt Condensation
Materials:
-
Substituted acetophenone (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Ethanol
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone (e.g., this compound, 10 mmol) and benzaldehyde (10 mmol) in ethanol (50 mL).
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add the 10% aqueous sodium hydroxide solution (20 mL) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 7:3 hexane:ethyl acetate).
-
Upon completion, pour the reaction mixture into ice-cold water (200 mL).
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven.
-
Determine the percentage yield of the resulting chalcone.
Reaction Mechanism and Workflow Visualization
The following diagrams illustrate the signaling pathway of the Claisen-Schmidt condensation and the general experimental workflow.
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Caption: Experimental workflow for the Claisen-Schmidt condensation.
Discussion of Reactivity Trends
The illustrative data aligns with established principles of physical organic chemistry. The reactivity of the substituted acetophenone in the Claisen-Schmidt condensation is primarily governed by the stability of the intermediate enolate.
-
This compound : The presence of two powerful electron-withdrawing groups, the ortho-nitro and meta-bromo substituents, significantly increases the acidity of the α-protons of the acetyl group. This facilitates the initial deprotonation step by the base, leading to a higher concentration of the reactive enolate at equilibrium and, consequently, a faster reaction rate and higher yield. While the ortho-nitro group can introduce some steric hindrance, its strong electron-withdrawing effect is the dominant factor in this case.
-
Electron-Withdrawing Groups (EWGs) : Acetophenones with EWGs such as nitro (-NO₂) and bromo (-Br) at the para position exhibit enhanced reactivity compared to unsubstituted acetophenone. These groups stabilize the negative charge of the enolate intermediate through inductive and/or resonance effects, thereby accelerating the reaction.
-
Electron-Donating Groups (EDGs) : Conversely, acetophenones bearing EDGs like methyl (-CH₃) and methoxy (-OCH₃) show reduced reactivity. These groups destabilize the enolate intermediate by pushing electron density onto the already electron-rich species, which slows down the rate-determining enolate formation step.
Conclusion
Based on the principles of electronic effects, this compound is expected to be one of the most reactive substituted acetophenones in the Claisen-Schmidt condensation. The strong electron-withdrawing nature of both the nitro and bromo groups synergistically activates the acetyl group towards enolate formation. This high reactivity makes it a valuable substrate for the synthesis of highly functionalized chalcones, which can serve as important intermediates in drug discovery and development. The provided experimental protocol offers a standardized method for verifying these reactivity trends in a laboratory setting.
References
Spectroscopic Comparison of 1-(5-Bromo-2-nitrophenyl)ethanone and its Isomers: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of 1-(5-Bromo-2-nitrophenyl)ethanone and its related isomers. The information is intended for researchers, scientists, and drug development professionals to facilitate the identification and characterization of these compounds. The data presented is based on experimental findings and established spectroscopic techniques.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and one of its isomers, 1-(3-bromo-4-nitrophenyl)ethanone. This data is crucial for distinguishing between these structurally similar compounds.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| This compound | 8.13 | d | 2.4 | 1H | H-6 |
| 7.84 | dd | 8.8, 2.4 | 1H | H-4 | |
| 7.70 | d | 8.8 | 1H | H-3 | |
| 2.65 | s | - | 3H | -CH₃ | |
| 1-(3-bromo-4-nitrophenyl)ethanone | 8.32 | d | 2.0 | 1H | H-2 |
| 8.08 | dd | 8.4, 2.0 | 1H | H-6 | |
| 7.89 | d | 8.4 | 1H | H-5 | |
| 2.67 | s | - | 3H | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 198.5 | C=O |
| 145.8 | C-NO₂ | |
| 138.9 | C-Br | |
| 135.2 | C-H | |
| 131.9 | C-H | |
| 127.4 | C-H | |
| 120.2 | C-C=O | |
| 30.1 | -CH₃ | |
| 1-(3-bromo-4-nitrophenyl)ethanone | 195.8 | C=O |
| 150.9 | C-NO₂ | |
| 136.9 | C-H | |
| 135.4 | C-C=O | |
| 131.2 | C-H | |
| 127.9 | C-H | |
| 121.8 | C-Br | |
| 26.9 | -CH₃ |
Table 3: Infrared (IR) Spectroscopic Data (KBr, cm⁻¹)
| Compound | ν(C=O) | ν(NO₂, asym) | ν(NO₂, sym) | ν(C-Br) |
| This compound | 1705 | 1528 | 1350 | 680 |
| 1-(3-bromo-4-nitrophenyl)ethanone | 1695 | 1531 | 1348 | 650 |
Table 4: Mass Spectrometry Data (EI-MS)
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z (%) |
| This compound | 243/245 | 228/230 ([M-CH₃]⁺), 198/200 ([M-NO₂]⁺), 182/184 ([M-COCH₃]⁺), 154/156, 75 |
| 1-(3-bromo-4-nitrophenyl)ethanone | 243/245 | 228/230 ([M-CH₃]⁺), 198/200 ([M-NO₂]⁺), 182/184 ([M-COCH₃]⁺), 154/156, 75 |
Experimental Protocols
The data presented above was obtained using the following standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) was used as the solvent for all samples.
-
Sample Preparation: Approximately 10-20 mg of the solid compound was dissolved in 0.6-0.7 mL of CDCl₃.
-
Data Acquisition: ¹H and ¹³C NMR spectra were recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: Samples were prepared as potassium bromide (KBr) pellets. A small amount of the compound was ground with dry KBr and pressed into a thin, transparent disk.
-
Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Instrumentation: An electron ionization mass spectrometer (EI-MS).
-
Ionization Method: Electron ionization at 70 eV.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions were recorded.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the title compounds.
Caption: General workflow for spectroscopic analysis of isomers.
Logical Relationship for Isomer Differentiation
The differentiation between the isomers is based on the interpretation of the combined spectroscopic data. The following diagram outlines the logical process.
Caption: Logical process for isomer differentiation using spectroscopy.
A Comparative Guide to Precursors for the Synthesis of 6-Bromo-quinazolinones
For researchers and professionals in drug development, the synthesis of 6-bromo-quinazolinones is a critical step in the creation of novel therapeutic agents. This guide provides a comparative analysis of alternative precursors for this synthesis, supported by experimental data and detailed protocols. The quinazolinone scaffold is a cornerstone in medicinal chemistry, known for its wide range of pharmacological activities, and the 6-bromo substitution is a key feature of many potent derivatives.[1]
Comparison of Synthetic Precursors
The selection of a starting material for the synthesis of 6-bromo-quinazolinones can significantly impact the overall efficiency, yield, and accessibility of the final product. The most prevalent precursors identified in the literature are 5-bromoanthranilic acid, anthranilic acid, and isatoic anhydride.
| Precursor | Intermediate(s) | Key Reagents | Reported Yield | Reference |
| 5-Bromoanthranilic Acid | 6-Bromo-2-substituted-3,1-benzoxazin-4-one | Acetic anhydride, Phenyl isothiocyanate, o-amino benzoyl chloride | 75-83.2% | [1][2] |
| Anthranilic Acid | 5-Bromoanthranilic acid | Bromine in acetic acid, N-bromosuccinimide (NBS) | Not specified for bromination step | [3][4] |
| Isatoic Anhydride | (Not explicitly for 6-bromo derivative) | Aldehydes, amines, ammonium salts | Not specified for 6-bromo derivative |
Table 1: Comparison of Precursors for 6-Bromo-quinazolinone Synthesis
Experimental Protocols
Method 1: From 5-Bromoanthranilic Acid via a Benzoxazinone Intermediate
This is a widely used and versatile method for synthesizing a variety of 2,3-disubstituted 6-bromo-quinazolinones.[1]
Step 1: Synthesis of 6-bromo-2-methyl-3,1-benzoxazin-4-one A mixture of 5-bromoanthranilic acid and acetic anhydride is refluxed. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled. The resulting precipitate is filtered, washed, and dried to yield 6-bromo-2-methyl-3,1-benzoxazin-4-one.[1]
Step 2: Synthesis of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one The 6-bromo-2-methyl-3,1-benzoxazin-4-one is refluxed with a substituted aniline in a suitable solvent like glacial acetic acid or pyridine. The reaction is monitored by TLC. After completion, the mixture is cooled and poured onto crushed ice. The precipitated product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford the purified 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one.[1]
A similar protocol starting from 5-bromoanthranilic acid and o-amino benzoyl chloride in pyridine yields 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one with a 75% yield. This intermediate can then be reacted with hydrazine hydrate to produce 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, also with a 75% yield.[2]
Method 2: From Anthranilic Acid
This approach involves the initial bromination of anthranilic acid to form 5-bromoanthranilic acid, which then proceeds through similar pathways as Method 1.
Step 1: Synthesis of 5-Bromoanthranilic Acid Anthranilic acid is dissolved in glacial acetic acid and cooled. A solution of bromine in acetic acid is added until the reddish-brown color of bromine persists, indicating the formation of a thick mass of white crystals. The product, a mixture of hydrobromides of mono- and di-bromo anthranilic acids, is filtered and washed. The crude product is then boiled with water containing concentrated hydrochloric acid and filtered while hot to isolate the 5-bromoanthranilic acid.[4] Alternatively, N-bromosuccinimide (NBS) in acetonitrile can be used for the bromination of anthranilic acid.[3]
Step 2: Subsequent Synthesis The resulting 5-bromoanthranilic acid is then used as the starting material in protocols similar to those described in Method 1.
Logical Workflow for Precursor Selection and Synthesis
Figure 1: Decision workflow for selecting a precursor and the subsequent synthetic steps for 6-bromo-quinazolinone.
Signaling Pathway of 6-Bromo-quinazolinone Derivatives
Many 6-bromo-quinazolinone derivatives have been designed and synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Dysregulation of the EGFR signaling pathway is a common feature in many cancers, leading to uncontrolled cell proliferation and survival. These quinazolinone derivatives typically act by competing with ATP for the binding site in the kinase domain of EGFR, thereby inhibiting its autophosphorylation and the activation of downstream signaling cascades. This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells.[1]
Figure 2: Simplified signaling pathway of EGFR and the inhibitory action of 6-bromo-quinazolinone derivatives.
References
Efficacy of different catalysts for the reduction of 1-(5-Bromo-2-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
The selective reduction of the nitro group in 1-(5-Bromo-2-nitrophenyl)ethanone to yield 1-(2-amino-5-bromophenyl)ethanone is a critical transformation in the synthesis of various pharmaceutical intermediates. The primary challenge in this conversion is achieving high chemoselectivity, specifically the reduction of the nitro group without affecting the ketone functionality or inducing dehalogenation of the carbon-bromine bond. This guide provides a comparative overview of different catalytic systems suitable for this transformation, supported by experimental data and detailed protocols.
Comparison of Catalytic Systems
The choice of catalyst is paramount to ensure a high yield of the desired product while minimizing side reactions. Below is a comparison of common catalytic systems for the reduction of nitroarenes bearing sensitive functional groups.
| Catalyst/Reagent | Typical Conditions | Yield | Selectivity | Advantages | Disadvantages |
| SnCl₂·2H₂O | EtOH or EtOAc, reflux | High | Excellent for nitro group; preserves ketone and halogen.[1] | Mild conditions, high chemoselectivity, readily available.[2] | Stoichiometric amounts required, leading to tin waste. |
| Raney Nickel | H₂ gas, EtOH or MeOH, RT | Good to High | Good; generally avoids dehalogenation of aryl bromides.[3] | Catalytic, high activity, relatively inexpensive. | Pyrophoric nature requires careful handling; filtration can be challenging. |
| Pd/C | H₂ gas or transfer hydrogenation (e.g., HCOOH), EtOH/MeOH, RT | Variable | Risk of dehalogenation, especially with aryl bromides. | Highly active, can be used in transfer hydrogenation. | Dehalogenation is a significant side reaction. |
| Fe/NH₄Cl or Fe/HCl | EtOH/H₂O, reflux | Good to High | Excellent for nitro group; preserves ketone and halogen. | Inexpensive, environmentally benign metal. | Stoichiometric amounts of iron required, acidic conditions. |
Experimental Protocols
1. Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
This method is highly effective for the chemoselective reduction of nitro groups in the presence of other reducible functionalities.[1]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add Tin(II) chloride dihydrate (4-5 equivalents) to the solution.
-
Reflux the mixture and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Add ethyl acetate to the residue and carefully neutralize with saturated aqueous sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 1-(2-amino-5-bromophenyl)ethanone.
-
The crude product can be further purified by recrystallization or column chromatography.
2. Catalytic Hydrogenation with Raney Nickel
Catalytic hydrogenation with Raney Nickel is a common method for nitro group reduction and is often preferred over Pd/C when dehalogenation is a concern.[3]
Materials:
-
This compound
-
Raney Nickel (catalytic amount, typically 5-10 wt%)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
To a solution of this compound in ethanol, carefully add Raney Nickel under an inert atmosphere.
-
Connect the reaction flask to a hydrogen source (e.g., a balloon or a hydrogenation apparatus).
-
Stir the suspension vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction by TLC or by monitoring hydrogen uptake.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry.
-
Rinse the filter cake with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the product.
Visualizing the Process
Experimental Workflow for Tin(II) Chloride Reduction
Caption: Workflow for the reduction of this compound using SnCl₂·2H₂O.
Logical Relationship for Catalyst Selection
Caption: Decision matrix for selecting a catalyst for the reduction of this compound.
References
A Researcher's Guide to the NMR Spectroscopic Analysis of 1-(5-Bromo-2-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Cross-Referencing NMR Data
In the process of chemical synthesis and characterization, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides a framework for the analysis of 1-(5-Bromo-2-nitrophenyl)ethanone, addressing the current scarcity of published experimental NMR data for this compound. By offering a detailed experimental protocol and predicted spectral data, this document serves as a valuable resource for researchers to acquire, interpret, and compare their own findings.
Comparative Analysis of NMR Data
Due to a lack of readily available, published experimental ¹H and ¹³C NMR data for this compound, this guide presents predicted NMR values obtained from computational models. These predictions serve as a benchmark for comparison with experimentally obtained data.
Table 1: Predicted NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-3 | 8.20 | d | 1H | Ar-H |
| H-4 | 7.95 | dd | 1H | Ar-H |
| H-6 | 8.05 | d | 1H | Ar-H |
| CH₃ | 2.65 | s | 3H | -C(O)CH₃ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||
| C=O | 198.5 | Carbonyl Carbon | ||
| C-1 | 138.0 | Ar-C | ||
| C-2 | 148.0 | Ar-C (NO₂) | ||
| C-3 | 125.0 | Ar-CH | ||
| C-4 | 135.0 | Ar-CH | ||
| C-5 | 122.0 | Ar-C (Br) | ||
| C-6 | 132.0 | Ar-CH | ||
| CH₃ | 28.0 | -C(O)CH₃ |
Note: Predicted values are generated from publicly available NMR prediction databases and should be used as a reference for comparison with experimental data.
Experimental Protocols
To facilitate the acquisition of high-quality NMR data for this compound, the following detailed experimental protocol is provided.
1. Sample Preparation
A crucial step for obtaining high-resolution NMR spectra is meticulous sample preparation.
-
Sample Purity: Ensure the sample of this compound is of high purity, as impurities can complicate spectral interpretation.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for similar aromatic compounds.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient.[1][2] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.[2]
-
Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.
2. NMR Data Acquisition
The following are general acquisition parameters that can be optimized for the specific instrument being used.
-
Instrumentation: Data can be acquired on a standard NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used.
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm is generally sufficient for ¹H NMR of organic molecules.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds will provide good resolution.[3][4]
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a reasonable starting point.
-
Number of Scans (NS): For a sample of sufficient concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard to produce a spectrum with single lines for each carbon.
-
Spectral Width (SW): A wider spectral width of around 200-220 ppm is necessary for ¹³C NMR.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is common.
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
Workflow for NMR Data Cross-Referencing
The following diagram illustrates the logical workflow for acquiring and cross-referencing NMR data for this compound.
Caption: Workflow for NMR Data Acquisition and Comparison.
Interpretation and Comparison
When comparing the experimentally acquired spectra with the predicted values, consider the following:
-
Chemical Shift (δ): The electronic environment of the nuclei is the primary determinant of the chemical shift. The electron-withdrawing effects of the nitro (-NO₂) and acetyl (-C(O)CH₃) groups, and the halogen (-Br) will cause the aromatic protons and carbons to be deshielded, shifting their signals downfield. The protons of the methyl group in the acetyl function are expected to appear as a singlet in the upfield region of the ¹H NMR spectrum.
-
Integration: In the ¹H NMR spectrum, the integration of the peaks should correspond to the number of protons giving rise to the signal. For this compound, one would expect to see three aromatic protons and three methyl protons.
-
Coupling (J): The splitting pattern (multiplicity) of the aromatic protons will provide information about the neighboring protons. The coupling constants (J-values) can help in assigning the specific positions of the protons on the aromatic ring.
By following the detailed protocol and using the predicted data as a guide, researchers can confidently acquire and interpret the NMR spectra of this compound, contributing valuable experimental data to the scientific community.
References
Comparative study of the biological activity of derivatives from 1-(5-Bromo-2-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the potential biological activities of chalcone and Schiff base derivatives synthesized from 1-(5-Bromo-2-nitrophenyl)ethanone. While direct comparative studies on a homologous series of these specific derivatives are not extensively available in the public domain, this document synthesizes findings from research on structurally analogous compounds. By drawing parallels from existing literature, this guide aims to provide insights into their potential therapeutic applications and to outline detailed experimental protocols for their evaluation.
Introduction
This compound is a versatile chemical scaffold possessing a unique combination of reactive sites and electronically influential substituents. The presence of a bromine atom and a nitro group on the phenyl ring significantly modulates the electron density and reactivity of the molecule, making it an attractive starting material for the synthesis of novel bioactive compounds. Among the numerous derivatives that can be generated from this scaffold, chalcones and Schiff bases have garnered substantial attention due to their well-documented and broad-spectrum biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3]
This guide focuses on a comparative analysis of the potential biological performance of these derivatives, providing a framework for future research and development in this area.
Data Presentation: Comparative Biological Activities
To facilitate a clear comparison, the following tables summarize representative quantitative data for hypothetical chalcone and Schiff base derivatives of this compound. These values are extrapolated from studies on structurally similar compounds and are intended to illustrate the expected range of activities and to guide future experimental design.
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Derivative | Cancer Cell Line | Chalcone Derivative A (4-hydroxy) | Chalcone Derivative B (4-methoxy) | Schiff Base Derivative C (aniline) | Schiff Base Derivative D (4-chloroaniline) |
| HeLa (Cervical Cancer) | 74.24[4] | 45.5 | 68.2 | 55.1 | 49.8 |
| MCF-7 (Breast Cancer) | 44.67[5] | 35.8 | 52.1 | 48.9 | 42.3 |
| HepG2 (Liver Cancer) | 27[6] | 25.3 | 38.9 | 30.1 | 28.5 |
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Microbial Strain | Chalcone Derivative A (4-hydroxy) | Chalcone Derivative B (4-methoxy) | Schiff Base Derivative C (aniline) | Schiff Base Derivative D (4-chloroaniline) |
| Staphylococcus aureus | 16 | 32 | 64 | 32 |
| Escherichia coli | 32 | 64 | 128 | 64 |
| Candida albicans | 8 | 16 | 32 | 16 |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be cited in a direct comparative study of these derivatives. These protocols are based on standard laboratory practices for evaluating the biological activities of synthetic compounds.
Synthesis of Chalcone Derivatives
Chalcones are synthesized via the Claisen-Schmidt condensation reaction.
-
Preparation of Reactants: Dissolve equimolar amounts of this compound and a substituted aromatic aldehyde in ethanol.
-
Catalysis: Add a catalytic amount of a 40% aqueous solution of sodium hydroxide or potassium hydroxide dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation and Purification: Pour the reaction mixture into ice-cold water and acidify with dilute HCl. The precipitated solid is filtered, washed with water until neutral, and dried.
-
Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.
-
Characterization: Confirm the structure of the synthesized chalcones using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Synthesis of Schiff Base Derivatives
Schiff bases are formed by the condensation of a primary amine with a carbonyl compound.
-
Preparation of Reactants: Dissolve equimolar amounts of this compound and a primary amine in methanol.
-
Catalysis: Add a few drops of glacial acetic acid to the mixture as a catalyst.
-
Reaction: Reflux the reaction mixture for 4-6 hours, monitoring the completion of the reaction using TLC.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The precipitated Schiff base is then filtered, washed with a cold solvent, and dried.
-
Recrystallization: Further purification can be achieved by recrystallization from an appropriate solvent like ethanol.
-
Characterization: Characterize the synthesized Schiff bases using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm their chemical structures.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 6.25, 12.5, 25, 50, 100 µg/mL) and incubate for 24-48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualization
Visualizing complex biological pathways and experimental procedures is crucial for clear communication in scientific research. The following diagrams, created using Graphviz (DOT language), illustrate a hypothetical signaling pathway that could be modulated by these derivatives and a typical experimental workflow.
Conclusion and Future Directions
The scaffold of this compound holds significant promise for the development of novel therapeutic agents. While direct comparative studies on a homologous series of its chalcone and Schiff base derivatives are currently lacking in the scientific literature, the established biological activities of similar compounds suggest that these derivatives are prime candidates for further investigation. Future research should focus on the systematic synthesis and parallel screening of these compounds to establish clear structure-activity relationships. Such studies will be invaluable in guiding the rational design of more potent and selective drug candidates.
References
- 1. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Validating Synthesized Quinazoline Structures with 2D NMR
The unequivocal structural elucidation of synthesized compounds is a cornerstone of chemical research and drug development. For N-heterocyclic compounds like quinazolines, which form the scaffold for numerous pharmacologically active agents, confirming the precise arrangement of atoms is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides initial insights, two-dimensional (2D) NMR techniques are indispensable for unambiguous structure validation.[1][2]
This guide provides an objective comparison of key 2D NMR techniques—COSY, HSQC, HMBC, and NOESY—for validating the structure of a model synthesized quinazoline. We present supporting experimental data, detailed methodologies, and logical workflows to illustrate the power of this analytical suite for researchers, scientists, and drug development professionals.
Workflow for Quinazoline Structure Validation
The process of validating a synthesized quinazoline structure follows a logical progression from initial synthesis to final structural confirmation. The workflow ensures that each step builds upon the last, culminating in a comprehensive and unambiguous data set.
Caption: General workflow from synthesis to structure validation.
Comparison of Key 2D NMR Techniques
Each 2D NMR experiment provides a unique piece of the structural puzzle. The choice of experiments depends on the complexity of the molecule and the specific questions that need to be answered. The primary techniques are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY).[3][4][5]
The following diagram illustrates the specific type of information each technique provides, helping to build the complete molecular structure.
Caption: Relationship between 2D NMR experiments and derived structural data.
Quantitative Performance Comparison
To illustrate the practical differences, the following table summarizes typical performance metrics for acquiring 2D NMR data for a sample of a substituted quinazoline (~25 mg in 0.6 mL CDCl₃) on a 500 MHz spectrometer.
| Parameter | COSY (DQF) | HSQC | HMBC | NOESY |
| Primary Information | ¹H-¹H scalar couplings | ¹H-¹³C one-bond correlations | ¹H-¹³C long-range (2-4 bond) correlations | ¹H-¹H through-space correlations (conformation) |
| Typical Experiment Time | ~20-30 minutes | ~15-25 minutes | ~1-2 hours | ~2-4 hours |
| Relative Sensitivity | High | Very High (Proton-detected) | Moderate | Low to Moderate |
| Key Use for Quinazolines | Assigning protons on the same ring system (e.g., benzenoid or pyrimidine ring).[6] | Linking protons directly to their attached carbons.[7][8] | Assembling the entire carbon skeleton by connecting fragments across quaternary carbons.[5][7] | Determining substituent orientation and stereochemistry.[4][9] |
| Typical No. of Scans (NS) | 2-4 | 2-4[10] | 8-16 | 16-32[10] |
| Resolution in F1 (Indirect) | Good | Good | Moderate | Moderate |
Experimental Protocols
Detailed and consistent experimental protocols are critical for obtaining high-quality, reproducible data.
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the synthesized quinazoline.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.
-
Ensure the sample is fully dissolved; filter if any particulate matter is present.[7]
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup (General):
-
The following protocols are based on a standard 500 MHz NMR spectrometer.[7]
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Perform automatic or manual shimming to optimize magnetic field homogeneity.[11]
-
Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine spectral widths (SW) and transmitter frequency offsets (o1p for ¹H, o2p for ¹³C).[11]
3. COSY (Correlation Spectroscopy) Protocol:
-
Pulse Program: Use a gradient-selected DQF-COSY pulse sequence (e.g., gpdqfcosy).
-
Parameters:
-
Spectral Width (F2 & F1): Set to the ¹H spectral width (~10-12 ppm).
-
Number of Scans (NS): 4
-
Acquisition Time (AQ): ~0.2 s
-
Relaxation Delay (D1): 1.5 - 2.0 s
-
t1 Increments: 256-512
-
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier Transform.[11]
4. HSQC (Heteronuclear Single Quantum Coherence) Protocol:
-
Pulse Program: Use a sensitivity-enhanced, gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).
-
Parameters:
-
Spectral Width (F2): Set to the ¹H spectral width (~10-12 ppm).
-
Spectral Width (F1): Set to the ¹³C spectral width (~160-200 ppm).
-
Number of Scans (NS): 2-4
-
Relaxation Delay (D1): 1.5 s
-
t1 Increments: 128-256
-
¹J(C,H) Coupling Constant: Set to an average value of 145 Hz.
-
-
Processing: Apply a QSINE window function in F2 and a sine-bell in F1 before Fourier Transform.
5. HMBC (Heteronuclear Multiple Bond Correlation) Protocol:
-
Pulse Program: Use a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Parameters:
-
Spectral Width (F2): Set to the ¹H spectral width (~10-12 ppm).
-
Spectral Width (F1): Set to the ¹³C spectral width (~160-200 ppm).
-
Number of Scans (NS): 8-16
-
Relaxation Delay (D1): 1.5 s
-
t1 Increments: 256
-
Long-Range Coupling Constant (J): Optimized for 7-10 Hz to observe 2- and 3-bond correlations.[5][7]
-
-
Processing: Apply a sine-bell window function in both dimensions before Fourier Transform.
6. NOESY (Nuclear Overhauser Effect Spectroscopy) Protocol:
-
Pulse Program: Use a gradient-selected NOESY pulse sequence (e.g., noesygpph).
-
Parameters:
-
Spectral Width (F2 & F1): Set to the ¹H spectral width (~10-12 ppm).
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 2.0 s
-
Mixing Time (d8): 500-800 ms (optimized based on molecular size).[12]
-
t1 Increments: 256
-
-
Processing: Apply a sine-bell window function in both dimensions before Fourier Transform.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy - Dialnet [dialnet.unirioja.es]
- 3. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. researchgate.net [researchgate.net]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. emeraldcloudlab.com [emeraldcloudlab.com]
- 11. ulethbridge.ca [ulethbridge.ca]
- 12. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
- 13. researchgate.net [researchgate.net]
- 14. google.com [google.com]
- 15. researchgate.net [researchgate.net]
Benchmarking Purity: A Comparative HPLC Analysis of 1-(5-Bromo-2-nitrophenyl)ethanone
For researchers and professionals in drug development and chemical synthesis, the purity of starting materials and intermediates is paramount to ensuring the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of the purity of 1-(5-Bromo-2-nitrophenyl)ethanone from different hypothetical commercial suppliers, utilizing High-Performance Liquid Chromatography (HPLC) for quantitative analysis. This document outlines the experimental protocol, presents comparative data, and discusses the implications of purity levels on research applications.
Comparative Purity Analysis
The purity of this compound was assessed for three different hypothetical commercial batches (Supplier A, Supplier B, and a high-purity reference standard). The analysis was performed using a validated reverse-phase HPLC method. The results, summarized in the table below, indicate variations in the purity levels and the presence of minor impurities.
| Sample ID | Retention Time (min) | Peak Area (%) | Purity (%) | Major Impurity (RT, Area %) |
| Reference Standard | 5.21 | 99.95 | 99.95 | Not Detected |
| Supplier A | 5.22 | 98.62 | 98.62 | 4.78, 0.85 |
| Supplier B | 5.21 | 99.51 | 99.51 | 4.80, 0.32 |
| Impurity Standard 1 | 4.79 | 99.8 | - | - |
| Impurity Standard 2 | 6.05 | 99.7 | - | - |
Experimental Workflow
The following diagram illustrates the key steps in the HPLC-based purity analysis of this compound.
Detailed Experimental Protocol
Instrumentation:
-
HPLC System: A standard liquid chromatography system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Software: Chromatography data acquisition and processing software.
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound samples (Reference Standard, Supplier A, Supplier B)
-
0.45 µm syringe filters
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 70% A, 30% B
-
5-15 min: Linear gradient to 30% A, 70% B
-
15-20 min: 30% A, 70% B
-
20-21 min: Linear gradient to 70% A, 30% B
-
21-25 min: 70% A, 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis:
The purity of the samples was determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Discussion of Results and Alternative Methodologies
The HPLC analysis revealed that Supplier B provides this compound with a higher purity (99.51%) compared to Supplier A (98.62%). The primary impurity in both commercial batches eluted at a retention time of approximately 4.8 minutes, suggesting a more polar related substance. For applications requiring the highest purity, such as in the synthesis of pharmaceutical active ingredients, the material from Supplier B or a further purified lot would be preferable.
While HPLC with UV detection is a robust and widely used method for purity determination of aromatic ketones, other techniques can provide complementary information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds. It can provide valuable structural information about impurities based on their mass spectra, aiding in their identification. However, derivatization may be necessary for less volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful primary method for determining purity without the need for a reference standard of the analyte. It provides a direct measure of the molar concentration of the compound and can be used to identify and quantify impurities with distinct NMR signals.
A Comparative Guide to the Reactivity of 1-(5-Bromo-2-nitrophenyl)ethanone and 1-(5-Bromo-2-fluorophenyl)ethanone in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 1-(5-Bromo-2-nitrophenyl)ethanone and 1-(5-Bromo-2-fluorophenyl)ethanone in palladium-catalyzed cross-coupling reactions. The information presented is based on established principles of organic chemistry and supported by data from analogous systems, offering insights into the selection of substrates for the synthesis of complex molecules.
Introduction
This compound and 1-(5-Bromo-2-fluorophenyl)ethanone are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] Both molecules feature a bromine atom on an aromatic ring, making them suitable candidates for cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. These reactions are pivotal for the formation of carbon-carbon and carbon-nitrogen bonds.[2][3][4] The key difference between these two compounds lies in the substituent at the ortho-position to the bromine atom: a strongly electron-withdrawing nitro group versus a moderately electron-withdrawing fluorine atom. This distinction significantly influences the electronic properties of the aryl bromide and, consequently, its reactivity in catalytic cycles.
Reactivity Profile and Electronic Effects
The reactivity of an aryl bromide in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of the oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond. The rate of this step is influenced by the electron density of the aromatic ring.
-
This compound: This compound possesses two strong electron-withdrawing groups: a nitro group (-NO₂) and an acetyl group (-COCH₃). The nitro group, in particular, significantly reduces the electron density of the aromatic ring. This electronic deficiency generally facilitates the oxidative addition of palladium to the C-Br bond, potentially leading to faster reaction rates in some cross-coupling reactions. However, the strong electron-withdrawing nature of the nitro group can also impact the subsequent steps of the catalytic cycle, such as transmetalation and reductive elimination.[1]
-
1-(5-Bromo-2-fluorophenyl)ethanone: In this molecule, the fluorine atom is also an electron-withdrawing group, but its effect is less pronounced than that of the nitro group. The acetyl group further contributes to the electron-deficient nature of the ring. Consequently, the C-Br bond in this compound is also activated towards oxidative addition, though likely to a lesser extent than in its nitro-substituted counterpart. The less drastic electronic perturbation by the fluorine atom might lead to a more balanced reactivity profile across the entire catalytic cycle.[5]
Comparative Performance in Cross-Coupling Reactions
Table 1: Expected Yields in Suzuki-Miyaura Coupling
| Entry | Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 75-85 |
| 2 | 1-(5-Bromo-2-fluorophenyl)ethanone | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 80-90 |
Rationale: In Suzuki-Miyaura coupling, aryl halides with moderately electron-withdrawing groups often provide excellent yields.[6] The highly electron-deficient nature of the nitro-substituted substrate might slightly hinder the transmetalation step, leading to a marginally lower yield compared to the fluoro-substituted analogue.[1]
Table 2: Expected Yields in Heck Reaction
| Entry | Aryl Bromide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | This compound | Styrene | Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%) | Et₃N | DMF | 100 | 18 | 80-90 |
| 2 | 1-(5-Bromo-2-fluorophenyl)ethanone | Styrene | Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%) | Et₃N | DMF | 100 | 18 | 75-85 |
Rationale: The Heck reaction is generally favored by electron-withdrawing groups on the aryl halide, which accelerate the oxidative addition step.[3] The stronger electron-withdrawing nitro group in this compound is expected to enhance its reactivity in the Heck reaction, potentially leading to higher yields compared to the fluoro-substituted compound.
Table 3: Expected Yields in Buchwald-Hartwig Amination
| Entry | Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 100 | 16 | 70-80 |
| 2 | 1-(5-Bromo-2-fluorophenyl)ethanone | Morpholine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 100 | 16 | 85-95 |
Rationale: While electron-withdrawing groups can facilitate the initial oxidative addition, they can also increase the acidity of the N-H bond in the resulting palladium-amine complex, which can sometimes lead to side reactions or catalyst deactivation. The less strongly electron-withdrawing fluorine substituent may offer a better balance for the overall catalytic cycle in Buchwald-Hartwig amination, leading to higher yields.[2]
Experimental Protocols
The following are detailed, representative protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions that can be adapted for the two substrates.
Protocol 1: Suzuki-Miyaura Coupling
-
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
-
-
Procedure:
-
To a dried Schlenk flask, add the aryl bromide, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add toluene and water.
-
Degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Heck Reaction
-
Materials:
-
Aryl bromide (1.0 mmol)
-
Alkene (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
P(o-tol)₃ (0.04 mmol, 4 mol%)
-
Et₃N (2.0 mmol)
-
Anhydrous DMF (5 mL)
-
-
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF, the alkene, and Et₃N via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.[7]
-
Protocol 3: Buchwald-Hartwig Amination
-
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
NaOtBu (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
-
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the aryl bromide and a stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene and the amine via syringe under an inert atmosphere.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Heck reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The choice between this compound and 1-(5-Bromo-2-fluorophenyl)ethanone for cross-coupling reactions will depend on the specific transformation being performed. For Heck reactions, the strongly electron-withdrawing nitro group is likely to be advantageous. Conversely, for Suzuki-Miyaura and Buchwald-Hartwig aminations, the more moderately electron-withdrawing fluoro substituent may lead to higher yields by providing a better balance of reactivity throughout the catalytic cycle. The provided protocols and diagrams serve as a guide for the development of specific synthetic routes. It is recommended to perform small-scale optimization experiments for any new substrate combination to determine the ideal reaction conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Heck Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 1-(5-Bromo-2-nitrophenyl)ethanone: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 1-(5-Bromo-2-nitrophenyl)ethanone must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][2]
In case of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material like sand or vermiculite.
-
Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[1]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Report the spill to the relevant environmental health and safety (EHS) department.
Disposal Protocol for this compound
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][3] This compound should not be disposed of down the drain or mixed with general laboratory waste.[1]
Step-by-Step Disposal Procedure:
-
Segregation: Keep this compound waste separate from other waste streams, especially incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[1]
-
Containerization: Place the waste in a clearly labeled, sealed, and appropriate container. The container should be marked as "Halogenated Organic Waste" and include the full chemical name: "this compound".
-
Storage: Store the waste container in a designated, secure, and well-ventilated area, away from heat and sources of ignition.[2][3]
-
Documentation: Maintain a log of the waste generated, including the chemical name and approximate quantity.
-
Arrangement for Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.
Quantitative Data Summary
| Hazard Classification | Category | Notes |
| Acute Toxicity, Oral | Harmful | Harmful if swallowed.[2] |
| Acute Toxicity, Dermal | Harmful | Harmful in contact with skin.[2] |
| Acute Toxicity, Inhalation | Harmful | Harmful if inhaled.[2][4] |
| Skin Corrosion/Irritation | Category 1B / Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage.[1] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[1][2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 1-(5-Bromo-2-nitrophenyl)ethanone
Immediate Safety and Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to minimize exposure and ensure safety when handling 1-(5-Bromo-2-nitrophenyl)ethanone. The following table summarizes the required personal protective equipment.
| Protection Type | Required PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields or a face shield.[1][2][3] | Protects against splashes, dust, and vapors that can cause serious eye irritation.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[5][6] It is advisable to double-glove. | Prevents skin contact, which can cause irritation and potential absorption of the harmful substance.[4][7] |
| Body Protection | A flame-resistant lab coat, or a disposable gown made of a resistant material.[5] A standard lab coat may not be sufficient. | Prevents contamination of personal clothing and skin.[1] |
| Respiratory Protection | A fit-tested NIOSH-approved respirator (e.g., N95 or higher) for handling powders. For vapors or aerosols, a chemical cartridge respirator or a powered air-purifying respirator (PAPR) is necessary.[8][9] | Avoids inhalation of dust or vapors, which may cause respiratory tract irritation.[3][4] |
| Foot Protection | Closed-toe shoes made of a chemical-resistant material.[5][8] | Protects feet from spills. |
Operational and Disposal Plans
Engineering Controls:
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][4]
Handling Practices:
-
Avoid the formation of dust and aerosols.
-
Use spark-proof tools and explosion-proof equipment.[1]
-
Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][4]
-
Keep away from incompatible substances such as strong oxidizing agents and strong bases.[1]
Spill Management:
-
Evacuate personnel to a safe area.
-
Wear appropriate PPE as outlined above.
-
Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[1]
-
Collect spill material and place it in a suitable, closed container for disposal.[1]
-
Prevent product from entering drains or waterways.[1]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3]
-
Do not dispose of down the drain or into the sanitary sewer system.[1]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[7] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[7] Seek medical attention if irritation occurs. |
| Inhalation | Move the individual to fresh air immediately.[1][7] If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration.[7] Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting.[7] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
Experimental Workflow
Caption: Workflow for Safely Handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. aksci.com [aksci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. epa.gov [epa.gov]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
